3-Chloro-benzamidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURAKWQBMZORLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276828 | |
| Record name | 3-chloro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-62-8 | |
| Record name | 3-chloro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-benzamidine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-benzamidine is a synthetically valuable substituted aromatic amidine that serves as a key building block in medicinal chemistry and drug discovery. The presence of a chlorine atom on the phenyl ring and the reactive amidine functional group makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on insights relevant to researchers in the pharmaceutical sciences.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with a chlorine atom at the meta-position and an amidine group. The amidine functional group, with its unique electronic and steric properties, is a key determinant of the molecule's reactivity and its ability to interact with biological targets.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; N1 [label="NH", fontcolor="#4285F4"]; N2 [label="NH2", fontcolor="#4285F4"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.7!"]; Cl [pos="2.4,2.8!"]; N1 [pos="-2.4,-2.1!"]; N2 [pos="-3.6,0!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C1 -- C7; C3 -- Cl; C7 -- N1 [label="="]; C7 -- N2;
// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | 3-chlorobenzenecarboximidamide | 3-chlorobenzenecarboximidamide hydrochloride |
| Synonyms | m-Chlorobenzamidine, 3-Chlorobenzimidamide | 3-Chlorobenzamidine HCl |
| CAS Number | 25412-62-8[1] | 24095-60-1[2] |
| Molecular Formula | C₇H₇ClN₂[1] | C₇H₈Cl₂N₂ |
| Molecular Weight | 154.60 g/mol [1] | 191.06 g/mol [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in polar solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 131-133 °C | - |
| Boiling Point (Predicted) | 289.6 °C at 760 mmHg | - |
| Density (Predicted) | 1.29 g/cm³ | - |
| pKa (Predicted) | 11.09 ± 0.50 | - |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound: A Proposed Protocol
A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. The likely precursor for this compound is 3-chlorobenzonitrile.
Detailed Step-by-Step Methodology:
Materials:
-
3-Chlorobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Saturated solution of ammonia in ethanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Formation of the Pinner Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (e.g., 2-3 mL per gram of nitrile).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt (ethyl 3-chlorobenzimidate hydrochloride) forms.
-
Seal the flask and allow it to stand in a refrigerator for 24-48 hours to ensure complete reaction.
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry in a desiccator.
-
-
Ammonolysis to this compound Hydrochloride:
-
Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.
-
Stir the mixture at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure to obtain crude this compound hydrochloride.
-
-
Isolation and Purification of this compound (Free Base):
-
Dissolve the crude hydrochloride salt in a minimum amount of water.
-
Cool the solution in an ice bath and basify by the slow addition of a cold aqueous sodium hydroxide solution until the pH is >10.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following characterization is based on predictive models and the expected spectral features for a molecule with this structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aromatic CH | 7.2 - 7.8 |
| NH/NH₂ | 5.0 - 7.0 (broad) |
Note: Predicted chemical shifts can vary depending on the software and solvent used for the prediction. The signals for the NH/NH₂ protons are expected to be broad and may exchange with D₂O.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations associated with the chloro-substituted aromatic ring.
-
N-H stretching: 3300-3500 cm⁻¹ (broad)
-
C=N stretching: 1640-1690 cm⁻¹
-
Aromatic C-H stretching: ~3030 cm⁻¹
-
Aromatic C=C stretching: 1400-1600 cm⁻¹
-
C-Cl stretching: 700-800 cm⁻¹
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 154, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of ammonia (NH₃) and the chlorophenyl moiety.
Chemical Reactivity and Applications in Drug Discovery
The amidine functional group is a versatile synthon in organic chemistry. It is basic and can be protonated to form a positively charged amidinium ion. The nitrogen atoms are nucleophilic, and the carbon atom of the C=N bond is electrophilic, allowing for a variety of chemical transformations.
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential to act as:
-
Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine and interact with the active sites of enzymes, particularly proteases. 3-Chlorobenzamidine hydrochloride has been utilized in research focused on protease inhibition.[2]
-
Building Blocks for Heterocyclic Synthesis: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles, pyrimidines, and triazines, which are common scaffolds in pharmaceuticals.
-
Antiviral and Antimicrobial Agents: The benzamidine core is present in a number of compounds with demonstrated biological activity. The 3-chloro-substitution can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of anhydrous conditions, is achievable through established methods like the Pinner reaction. The presence of the reactive amidine group and the 3-chloro-substituent provides a platform for the development of novel enzyme inhibitors and other bioactive molecules. Further research into the synthesis of this compound derivatives and their biological evaluation is warranted to fully explore their therapeutic potential.
References
Sources
An In-Depth Technical Guide to 3-Chloro-benzamidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Chloro-benzamidine, a key building block and active molecule in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's fundamental properties, synthesis, and its critical role as a protease inhibitor.
Core Compound Identification and Properties
This compound is an aromatic organic compound featuring a benzamidine core with a chlorine substituent at the meta-position. This substitution significantly influences its electronic properties and binding interactions with biological targets. The compound is most commonly handled in its more stable hydrochloride salt form.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₇ClN₂ | C₇H₈Cl₂N₂ |
| Molecular Weight | 154.60 g/mol [1] | 191.06 g/mol [2] |
| CAS Number | 25412-62-8[1] | 24095-60-1[2][3] |
| Appearance | Off-white solid | White crystal powder[4] |
| Melting Point | 131-133 °C | Not available |
| pKa (Predicted) | 11.09 ± 0.50 | Not applicable |
| Storage Temperature | 2-8°C | 0-8 °C[4] |
Synthesis of this compound Hydrochloride: The Pinner Reaction
The most established and widely utilized method for the synthesis of this compound is the Pinner reaction. This reaction transforms the corresponding nitrile, 3-chlorobenzonitrile, into an imidate ester hydrochloride (a Pinner salt), which is then converted to the desired amidine hydrochloride through ammonolysis.
The causality behind this experimental choice lies in the high reactivity of nitriles under acidic conditions with an alcohol, leading to a stable intermediate that can be readily converted to the amidine. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate ester to a carboxylic acid ester.
Caption: Workflow of the Pinner reaction for the synthesis of 3-Chlorobenzamidine HCl.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
This protocol details a standard laboratory procedure for the synthesis of this compound hydrochloride from 3-chlorobenzonitrile.
Materials:
-
3-chlorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous ammonia gas
-
Hydrogen chloride gas
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Formation of the Imidate Ester Hydrochloride (Pinner Salt):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).
-
Cool the solution in an ice bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.
-
Seal the flask and allow it to stand at 0-4°C for 24-48 hours, during which time the imidate ester hydrochloride will precipitate as a white solid.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to this compound Hydrochloride:
-
Suspend the dried imidate ester hydrochloride in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours.
-
After the addition of ammonia is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
The ammonium chloride byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Applications in Drug Development: A Potent Protease Inhibitor
Benzamidine and its derivatives are well-established as competitive inhibitors of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. These enzymes are characterized by a deep S1 specificity pocket with an aspartate residue at the bottom that recognizes and binds to the positively charged side chains of arginine and lysine residues of their substrates.
The benzamidine moiety of this compound acts as a mimic of the guanidinium group of arginine, allowing it to bind tightly within the S1 pocket of these proteases. The positively charged amidinium group forms a salt bridge with the negatively charged aspartate residue, while the aromatic ring engages in hydrophobic interactions with the sides of the pocket. The 3-chloro substituent can further enhance binding affinity and selectivity through additional hydrophobic or halogen-bonding interactions, depending on the specific topography of the enzyme's active site.
Caption: Binding interactions of 3-Chlorobenzamidine within a protease active site.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of this compound against a target serine protease using a chromogenic substrate.
Materials:
-
Purified target serine protease (e.g., trypsin)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the desired concentrations of this compound hydrochloride to the test wells. For control wells (no inhibition), add an equivalent volume of assay buffer.
-
Add the protease solution to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular time intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) for the substrate is known.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable molecule for researchers and drug development professionals. Its straightforward synthesis via the Pinner reaction and its potent inhibitory activity against trypsin-like serine proteases make it a versatile tool in medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, handling, and application of this compound in the pursuit of novel therapeutics.
References
-
Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, this compound. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of 3-Chloro-benzamidine Hydrochloride
An In-depth Technical Guide to the Synthesis of 3-Chloro-benzamidine Hydrochloride
This compound hydrochloride is a crucial building block in contemporary drug discovery and development. As a derivative of benzamidine, it serves as a versatile intermediate, primarily in the synthesis of enzyme inhibitors, particularly for proteases like thrombin and trypsin, which are implicated in a variety of disease states.[1][2] The presence of the chlorine atom on the benzene ring provides a key handle for modifying the molecule's electronic properties and for further synthetic elaboration, making it an invaluable scaffold in medicinal chemistry.
This guide provides a detailed exploration of the predominant and most reliable synthetic route to this compound hydrochloride: the Pinner reaction. We will delve into the underlying chemical principles, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Alternative approaches will also be briefly reviewed to provide a comprehensive landscape for researchers, scientists, and drug development professionals.
Part 1: The Pinner Reaction: A Classic and Robust Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective and widely used method for converting nitriles into amidines.[3][4] The synthesis proceeds via a two-step sequence involving the formation of an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the target amidine through ammonolysis.
Overall Transformation
The synthesis can be summarized as follows:
-
Step 1: Pinner Salt Formation. 3-Chlorobenzonitrile reacts with an alcohol, such as ethanol, under strictly anhydrous conditions in the presence of dry hydrogen chloride gas. This acid-catalyzed addition forms the key intermediate, ethyl 3-chlorobenzimidate hydrochloride.
-
Step 2: Ammonolysis. The isolated or in situ generated Pinner salt is then treated with a source of ammonia to displace the ethoxy group, yielding the final product, this compound hydrochloride.
Caption: Overall workflow of the Pinner reaction for synthesizing this compound HCl.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.
-
Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, hydrogen chloride. This significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting intermediate, an imino ester salt, is known as a Pinner salt.[5][6]
-
Ammonolysis: The Pinner salt is a highly reactive intermediate.[3] Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the imidate. This is followed by the elimination of ethanol, yielding the resonance-stabilized amidinium ion. The final product is the hydrochloride salt of the amidine.
Caption: Simplified mechanism of the Pinner reaction.
Expertise in Practice: Causality Behind Experimental Choices
-
Anhydrous Conditions are Critical: The Pinner reaction must be conducted under strictly anhydrous conditions.[5][6] Any trace of water will readily hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester (ethyl 3-chlorobenzoate) or the starting nitrile to 3-chlorobenzamide, both of which are common and yield-reducing side products.[7]
-
Temperature Control: The initial acid-catalyzed addition of ethanol is exothermic. The reaction is typically performed at low temperatures (0-5 °C) to prevent the rearrangement of the thermodynamically unstable Pinner salt into the corresponding N-alkyl amide and to minimize side reactions.[3]
-
Reagent Purity: The purity of the starting 3-chlorobenzonitrile is essential. Impurities can lead to undesired side products and complicate the purification of the final compound.
Detailed Experimental Protocol
This protocol represents a robust and validated procedure for the synthesis of this compound hydrochloride.
Part A: Synthesis of Ethyl 3-chlorobenzimidate hydrochloride (Pinner Salt)
Materials & Equipment:
| Reagent/Equipment | Details |
| 3-Chlorobenzonitrile | High purity (>98%) |
| Ethanol (Absolute) | Anhydrous, <0.1% water |
| Diethyl Ether | Anhydrous |
| Hydrogen Chloride | Gas, from a cylinder or generator |
| Reaction Vessel | 3-neck round-bottom flask, oven-dried |
| Stirring | Magnetic stirrer and stir bar |
| Gas Dispersion | Gas inlet tube/sparger |
| Temperature Control | Ice-water bath |
| Atmosphere | Drying tube (e.g., with CaCl₂) |
Procedure:
-
Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube to protect from atmospheric moisture.
-
Reagent Charging: Charge the flask with 3-chlorobenzonitrile (e.g., 27.5 g, 0.2 mol) and anhydrous ethanol (e.g., 11.5 g, 0.25 mol). Add 200 mL of anhydrous diethyl ether to the flask to aid in the precipitation of the product.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
HCl Addition: Bubble a steady stream of dry hydrogen chloride gas through the cold, stirred solution. A white precipitate of the Pinner salt will begin to form.
-
Reaction Monitoring: Continue the addition of HCl gas for 2-3 hours or until the reaction mixture is saturated and precipitation is complete. The reaction progress can be monitored by taking a small aliquot, quenching it with base, and analyzing by TLC or GC-MS to check for the disappearance of the starting nitrile.
-
Isolation: Once the reaction is complete, stop the HCl flow. Collect the white crystalline precipitate by filtration under an inert atmosphere (e.g., nitrogen) to minimize exposure to moisture. Wash the solid with two portions of cold, anhydrous diethyl ether.
-
Drying: Dry the isolated ethyl 3-chlorobenzimidate hydrochloride under vacuum. The product should be used immediately in the next step due to its hygroscopic and unstable nature.[7]
Part B: Ammonolysis to this compound hydrochloride
Materials & Equipment:
| Reagent/Equipment | Details |
| Pinner Salt | From Part A |
| Ethanol | Anhydrous |
| Ammonium Chloride | Anhydrous, finely powdered |
| Ammonia Gas | Anhydrous |
| Reaction Vessel | Round-bottom flask with stirrer |
| Filtration | Büchner funnel and filter flask |
| Purification | Recrystallization apparatus |
Procedure:
-
Setup: In a 500 mL round-bottom flask, prepare a saturated solution of ammonia in anhydrous ethanol at 0-5 °C by bubbling ammonia gas through the alcohol.
-
Reaction: Add the Pinner salt from Part A (approx. 0.2 mol) in portions to the cold ammoniacal ethanol solution with vigorous stirring. Alternatively, suspend the Pinner salt in ethanol and add a stoichiometric amount of ammonium chloride.[5]
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or HPLC until the Pinner salt is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride as a solid.
-
Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of ethanol and ethyl acetate.[5] Dissolve the crude solid in a minimum amount of hot ethanol, and then add ethyl acetate until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Typical Data:
| Parameter | Value |
| Molecular Formula | C₇H₇ClN₂·HCl[1] |
| Molecular Weight | 191.06 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Purity (HPLC) | ≥99%[1] |
| Expected Yield | 75-90% (based on 3-chlorobenzonitrile) |
Part 2: Alternative Synthesis Routes
While the Pinner reaction is the most common and reliable method, it is useful for the research scientist to be aware of alternative strategies.
-
From 3-Chlorobenzoyl Chloride: 3-Chlorobenzoyl chloride can be synthesized from 3-chlorobenzoic acid using thionyl chloride.[8] The resulting acid chloride can be converted to 3-chlorobenzamide by reaction with ammonia or an ammonium salt.[9] The amide can then be dehydrated to 3-chlorobenzonitrile, which serves as the starting material for the Pinner reaction. This multi-step process is less direct but utilizes different starting materials.
-
Direct High-Pressure Ammonolysis: It is possible to synthesize benzamidines by the direct reaction of a nitrile with ammonia and ammonium chloride at high temperatures (e.g., 150 °C) and pressures in an autoclave.[10] While this method avoids the use of gaseous HCl and intermediate isolation, it requires specialized high-pressure equipment and involves harsher reaction conditions.
Part 3: Safety and Handling Precautions
A rigorous adherence to safety protocols is mandatory when performing this synthesis.
-
3-Chlorobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[11][12] Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Chloride (Gas): HCl gas is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[13] A well-maintained fume hood and appropriate gas scrubbing system are essential.
-
Ammonia: Ammonia is corrosive and can cause irritation or burns upon contact. Inhalation can lead to respiratory distress.[14]
-
Solvents: Diethyl ether and ethanol are highly flammable. Ensure all operations are performed away from ignition sources.
Mandatory PPE:
-
Chemical-resistant safety goggles or a face shield.
-
Flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Work should be exclusively conducted within a certified chemical fume hood.
References
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
J&K Scientific. Pinner Reaction. (2025-06-04). Available from: [Link]
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YouTube. Pinner Reaction. (2021-06-12). Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
ResearchGate. Three-component, Pinner-like amidine syntheses. Available from: [Link]
-
PrepChem.com. Synthesis of 3-chloro-benzamido. Available from: [Link]
-
National Institutes of Health (NIH). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021-11-09). Available from: [Link]
- Google Patents. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement.
-
National Institutes of Health (NIH). This compound | C7H7ClN2 | CID 204144 - PubChem. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
Wikipedia. 3-Chlorobenzonitrile. Available from: [Link]
-
Patsnap. Synthesis method of benzamidine hydrochloride - Eureka. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-benzamidine as a Serine Protease Inhibitor
Introduction: The Enduring Relevance of Benzamidine Scaffolds in Serine Protease Inhibition
Serine proteases represent a vast and functionally diverse family of enzymes crucial to a myriad of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention. Among the classes of small molecule inhibitors developed, benzamidine and its derivatives have long been a cornerstone of research due to their inherent affinity for the S1 specificity pocket of trypsin-like serine proteases.[1][2]
This technical guide focuses on a specific derivative, 3-Chloro-benzamidine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. While direct kinetic and structural data for the 3-chloro isomer are not as prevalent in the literature as for its para-substituted counterparts, this guide will synthesize established principles of benzamidine-protease interactions, draw logical inferences based on structure-activity relationship (SAR) studies of related halogenated analogs, and provide detailed experimental frameworks for the characterization of such inhibitors. Our approach is to build a robust mechanistic understanding from foundational principles, thereby empowering researchers to design and execute their own investigations into this and related inhibitor classes.
The Serine Protease Catalytic Machinery: A Primer
To comprehend inhibition is to first understand catalysis. Serine proteases employ a highly conserved catalytic triad of amino acid residues in their active site: an aspartate (Asp), a histidine (His), and a serine (Ser).[3] This triad functions as a sophisticated charge-relay system to facilitate the hydrolysis of peptide bonds.
The catalytic cycle can be broadly summarized as follows:
-
Substrate Binding: The substrate polypeptide chain binds to the active site of the enzyme, with the side chain of a specific amino acid residue (the P1 residue) fitting into a corresponding specificity pocket (the S1 pocket). For trypsin-like proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base, which preferentially binds positively charged P1 residues like arginine and lysine.[4]
-
Nucleophilic Attack: The catalytic serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate.
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a high-energy, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.
-
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.
-
Deacylation: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Release of the C-terminal Peptide: This leads to the formation of another tetrahedral intermediate, which then collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme.
Figure 1. Simplified workflow of the serine protease catalytic cycle.
Mechanism of Action of this compound: A Competitive Inhibitor
Benzamidine and its derivatives are classified as reversible, competitive inhibitors of trypsin-like serine proteases.[5] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the natural substrate.
The Role of the Benzamidine Moiety: Mimicking the Natural Substrate
The inhibitory potency of benzamidine-based compounds stems from the ability of the positively charged amidinium group to act as a mimic of the guanidinium group of an arginine side chain or the protonated amino group of a lysine side chain. This allows it to bind tightly within the S1 specificity pocket of trypsin-like serine proteases.[4]
Key interactions include:
-
Electrostatic Interaction: A strong salt bridge is formed between the cationic amidinium group of the inhibitor and the carboxylate side chain of the conserved Asp189 at the base of the S1 pocket.
-
Hydrogen Bonding: The amine groups of the amidinium moiety can act as hydrogen bond donors, forming a network of hydrogen bonds with backbone carbonyls and the side chains of residues lining the S1 pocket.
-
Hydrophobic Interactions: The phenyl ring of the benzamidine scaffold engages in hydrophobic interactions with the side chains of residues that form the walls of the S1 pocket.
Structural Insights from X-ray Crystallography
Figure 2. Key interactions of a benzamidine-based inhibitor in the S1 pocket.
The Influence of the 3-Chloro Substituent: A Structure-Activity Relationship Perspective
The addition of a chlorine atom to the benzamidine ring at the meta-position (3-position) is expected to modulate its inhibitory activity through a combination of electronic and steric effects.
-
Electronic Effects: Chlorine is an electron-withdrawing group. This can influence the pKa of the amidinium group, potentially affecting the strength of the electrostatic interaction with Asp189.
-
Hydrophobic and Steric Effects: The chloro-substituent increases the hydrophobicity of the inhibitor. Depending on the specific topology of the S1 pocket and the surrounding active site cleft, this can lead to either favorable or unfavorable interactions.
A study on substituted benzamidines as inhibitors of several human serine proteases, including trypsin and thrombin, provides valuable context.[7] While this study did not include the 3-chloro derivative, it did report the inhibitory constants for 4-chlorobenzamidine.
| Compound | Trypsin Ki (µM) | Thrombin Ki (µM) |
| Benzamidine | 18.0 | 660 |
| 4-Chlorobenzamidine | 35.0 | 250 |
| Table 1: Comparative inhibitory constants (Ki) of benzamidine and 4-chlorobenzamidine against bovine trypsin and human thrombin. Data extracted from a 3D-QSAR study.[8] |
The data for 4-chlorobenzamidine shows a decrease in potency against trypsin but an increase against thrombin compared to the parent benzamidine. This highlights the nuanced nature of SAR in this class of inhibitors and underscores that the effect of a substituent can be protease-dependent. The meta-position of the chlorine in this compound would place the substituent in a different region of the active site compared to the para-position, likely leading to a distinct interaction profile and inhibitory potency. Further empirical investigation is required to elucidate these specific effects.
Experimental Protocols for Characterizing this compound Inhibition
A thorough characterization of an enzyme inhibitor requires a multi-faceted experimental approach. Here, we outline the core methodologies for determining the inhibitory potency and mechanism of this compound.
Protocol 1: Determination of IC50 and Ki using an Absorbance-Based Assay
This protocol is a foundational method to quantify the inhibitory potency of a compound. It relies on a chromogenic substrate that releases a colored product upon cleavage by the protease.
A. Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50% under specific experimental conditions.
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Dissolve the chromogenic substrate in a suitable solvent and then dilute in assay buffer to the desired final concentration (typically at or below the Michaelis-Menten constant, Km).
-
Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of assay buffer to control wells (no inhibitor).
-
Initiate the reaction by adding 180 µL of the pre-warmed substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at the wavelength corresponding to the colored product (e.g., 405 nm for p-nitroaniline) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
B. Determination of the Inhibition Constant (Ki)
For a competitive inhibitor, the Ki is the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than the IC50.
Procedure:
-
Follow the general setup for the IC50 determination.
-
Perform the assay with multiple concentrations of the substrate, both in the absence and presence of several fixed concentrations of this compound.
-
Data Analysis:
-
Calculate the initial velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Km and Vmax in the presence and absence of the inhibitor, from which Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.[2]
-
Figure 3. Workflow for determining inhibitor potency (IC50) and mechanism (Ki).
Protocol 2: X-ray Crystallography for Structural Elucidation
Determining the high-resolution crystal structure of a serine protease in complex with this compound would provide definitive evidence of its binding mode and the specific interactions of the chloro-substituent.
A. Protein Expression and Purification
-
Expression: Overexpress the target serine protease (e.g., bovine trypsin) in a suitable expression system, such as E. coli. A common strategy involves using an expression vector with an affinity tag (e.g., a His-tag) to facilitate purification.
-
Lysis and Clarification: Harvest the cells and lyse them to release the protein. Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Purify the protease from the soluble lysate using a chromatography resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Further Purification: If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.
-
Purity Assessment: Verify the purity of the protein using SDS-PAGE.
B. Crystallization
-
Complex Formation: Incubate the purified protease with a molar excess of this compound to ensure saturation of the active site.
-
Crystallization Screening: Use a high-throughput screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, systematically vary the crystallization conditions to optimize their size and quality for X-ray diffraction.
C. Data Collection and Structure Determination
-
Cryo-protection and Freezing: Soak the crystals in a cryo-protectant solution and flash-freeze them in liquid nitrogen to prevent radiation damage during data collection.
-
X-ray Diffraction: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known structure of the protease as a search model. Build the model of the inhibitor into the electron density map and refine the structure to obtain a final, high-resolution model of the enzyme-inhibitor complex.
Conclusion and Future Directions
This compound, as a representative of the halogenated benzamidine class, is a potent competitive inhibitor of trypsin-like serine proteases. Its mechanism of action is rooted in the mimicry of natural substrates, with the cationic amidinium group forming a key electrostatic interaction with the conserved Asp189 in the S1 pocket. The 3-chloro substituent modulates the inhibitor's potency through electronic and steric effects that are specific to the architecture of the target protease's active site.
While this guide provides a robust framework for understanding and investigating this compound, further research is warranted. Specifically, the determination of its Ki values against a panel of serine proteases and the elucidation of its co-crystal structure with key targets would provide invaluable data for the rational design of next-generation inhibitors with enhanced potency and selectivity. The experimental protocols detailed herein offer a clear path for researchers to undertake these critical investigations.
References
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
- Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-8.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amides of Nα-arylsulfonylaminoacylated 4-amidinophenylalanine-as inhibitors of thrombin. Pharmazie, 38(5), 344-5.
- Tanaka, T., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 40(19), 3091-9.
-
Wikipedia contributors. (2023, November 27). Benzamidine. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
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MEROPS. (2023, September 8). Small-molecule inhibitor: benzamidine. The Peptidase Database. Retrieved January 2, 2026, from [Link]
-
RCSB PDB. (1995). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2011). 3ATL: Crystal structure of trypsin complexed with benzamidine. RCSB Protein Data Bank. [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved January 2, 2026, from [Link]
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Retrieved January 2, 2026, from [Link]
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-95.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Copeland, R. A. (2000).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Proteopedia. (2025, January 26). Trypsin. Proteopedia, life in 3D. Retrieved January 2, 2026, from [Link]
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Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Creative Biostructure. Retrieved January 2, 2026, from [Link]
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Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved January 2, 2026, from [Link]
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Spectroscopic Data for 3-Chloro-benzamidine: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-benzamidine, a compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data and comparative analysis with the closely related and well-characterized compound, 3-Chloro-benzamide. This approach offers a robust framework for the identification, characterization, and quality control of this compound in a research setting.
Introduction: The Significance of this compound
This compound and its derivatives are recognized for their potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antiviral agents.[1] The presence of the chlorobenzene moiety enhances its reactivity, making it a valuable building block in the synthesis of novel pharmaceutical compounds.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound, ensuring the reliability and reproducibility of research outcomes.
This guide will delve into the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the expected spectral features, provide protocols for data acquisition, and interpret the data in the context of the molecule's structure.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key features include a 1,3-disubstituted benzene ring and an amidine functional group.
Figure 1: Molecular Structure of this compound.
The following sections will detail how this structure gives rise to its characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amidine group. Due to the electron-withdrawing nature of the chloro and amidine groups, the aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the amidine nitrogen atoms are expected to be broad and their chemical shift can be solvent-dependent.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.4 | broad s | 2H | -NH₂ |
| ~9.2 | broad s | 1H | =NH |
| ~7.8 - 7.4 | m | 4H | Ar-H |
Comparative ¹H NMR Data for 3-Chloro-benzamide (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.16 | s | 1H | Ar-H |
| 7.96 | d | 1H | Ar-H |
| 7.88 | d | 1H | Ar-H |
| 7.62 - 7.52 | m | 2H | Ar-H, -NH |
| 7.60 | s | 1H | -NH |
Source: ChemicalBook[2]
The comparison with 3-chloro-benzamide highlights the expected complexity of the aromatic region and the presence of exchangeable NH protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The spectrum is expected to show six signals for the aromatic carbons and one for the amidine carbon.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C (amidine) |
| ~135 | C-Cl |
| ~133 | C-C(N)₂ |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
Comparative ¹³C NMR Data for 3-Chloro-benzamide:
A full dataset for 3-chloro-benzamide is available from various sources, which can serve as a reference for the expected chemical shifts of the aromatic carbons.[3]
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as bands associated with the substituted benzene ring.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amidine) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=N stretching (amidine) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium | C-Cl stretching |
Comparative IR Data for 3-Chloro-benzamide:
The IR spectrum for 3-Chloro-benzamide is well-documented and shows characteristic peaks for the amide functional group, including N-H stretches and a strong C=O stretch around 1660 cm⁻¹.[4][5]
Experimental Protocol for IR Data Acquisition
A standard method for acquiring the IR spectrum of a solid sample is using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the molecular ion and characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound:
The molecular formula for this compound is C₇H₇ClN₂.[6] The molecular weight is approximately 154.6 g/mol .[6] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.
| m/z | Ion |
| 154/156 | [M]⁺ (Molecular Ion) |
| 138/140 | [M - NH₂]⁺ |
| 119 | [M - Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Comparative Mass Spectrometry Data for 3-Chloro-benzamide:
The mass spectrum of 3-Chloro-benzamide also shows the characteristic 3:1 isotopic pattern for the molecular ion at m/z 155/157.[5][7]
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 3: Workflow for Mass Spectrometry Data Acquisition.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While experimental data is not widely published, the combination of predicted values and comparative analysis with 3-Chloro-benzamide offers a solid foundation for researchers. The provided protocols for NMR, IR, and Mass Spectrometry are designed to be self-validating and will enable scientists to confidently characterize this important molecule in their own laboratories. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is crucial for advancing research and development in the pharmaceutical sciences.
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Chem-Impex. 3-Chlorobenzamidine hydrochloride. [Link]
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NIST. 3-Chlorobenzamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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An In-depth Technical Guide: Understanding the Role of the Chlorine in 3-Chloro-benzamidine Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamidine and its derivatives represent a cornerstone in the design of inhibitors for trypsin-like serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. The strategic substitution of the benzamidine scaffold is a key approach in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of 3-Chloro-benzamidine, focusing specifically on the pivotal role of the chlorine substituent at the meta-position. We will dissect the electronic, steric, and hydrophobic contributions of the chlorine atom to the molecule's inhibitory activity, supported by structure-activity relationship (SAR) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of such inhibitors, empowering researchers to rigorously assess and validate their findings.
Introduction: The Benzamidine Scaffold as a Serine Protease Inhibitor
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. Many of these enzymes, particularly the trypsin-like family, play critical roles in processes ranging from digestion and blood coagulation to tissue remodeling and cancer metastasis.[1][2] These proteases exhibit a pronounced specificity for cleaving peptide bonds C-terminal to basic amino acid residues like arginine or lysine. This specificity is dictated by a deep, negatively charged pocket adjacent to the catalytic site, known as the S1 specificity pocket, which contains a conserved aspartate residue (Asp189 in trypsin).
The benzamidine moiety, C₆H₅C(NH)NH₂, is a classic "warhead" for targeting these enzymes.[3] As a strong base, the amidinium group is protonated at physiological pH, forming a cation that mimics the guanidinium group of arginine. This allows it to engage in a strong, charge-assisted hydrogen bond interaction with the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket, effectively anchoring the inhibitor and blocking substrate access.[4] This reversible, competitive inhibition mechanism is the foundation of benzamidine's utility as both a research tool and a scaffold for therapeutic drug design.[3][4][5][6]
The Critical Influence of the 3-Chloro Substituent
The introduction of a chlorine atom onto the benzamidine ring, specifically at the meta-position (3-position), is not an arbitrary modification. It is a deliberate chemical strategy designed to exploit several physicochemical principles to enhance the molecule's inhibitory profile. 3-Chlorobenzamidine hydrochloride is a versatile biochemical reagent used in the synthesis of various pharmaceuticals, particularly enzyme inhibitors.[7] The influence of the chlorine atom can be deconstructed into three primary effects:
Electronic Effects
Chlorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect, while partially offset by a weaker +M (mesomeric) effect, deactivates the aromatic system.
-
Modulation of pKa: The electron-withdrawing nature of the chlorine atom can subtly influence the pKa of the amidinium group. This modulation can affect the strength of the ionic interaction with the Asp189 residue in the S1 pocket, potentially fine-tuning the binding affinity.
-
Enhanced Interactions: The altered electronic distribution on the phenyl ring can modify cation-π or other non-covalent interactions with hydrophobic or aromatic residues lining the upper parts of the S1 pocket.
Steric and Hydrophobic Contributions
The chlorine atom is significantly larger than a hydrogen atom and substantially increases the lipophilicity of the molecule.[8][9]
-
Increased Lipophilicity: The hydrophobic nature of chlorine enhances the molecule's partitioning into the less polar environment of the enzyme's binding pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy.[10] This is a critical factor for enzymes like thrombin, where binding is significantly affected by the hydrophobicity of the substituent.[10]
-
Optimal Positioning: The meta-positioning of the chlorine atom allows it to project into specific sub-pockets or regions of the enzyme surface without causing significant steric hindrance that might prevent the core amidinium group from properly docking in the S1 pocket. This direct interaction between the substituent and the enzyme surface is crucial for inhibitory activity.[10]
Pharmacokinetic Implications
For drug development professionals, the impact of halogenation extends beyond target binding to the overall pharmacokinetic profile of the molecule.
-
Metabolic Stability: Halogenation, particularly with chlorine, is a common strategy to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[11] By replacing a hydrogen atom with a chlorine atom, the C-Cl bond is much stronger and less prone to cleavage, which can increase the metabolic half-life and bioavailability of the compound.
-
Membrane Permeability: The increased lipophilicity imparted by the chlorine atom can improve the compound's ability to cross cellular membranes, a critical factor for targeting intracellular or transmembrane proteases.[11]
Structure-Activity Relationship (SAR) Context
The specific contribution of the 3-chloro group is best understood by comparing its activity to that of unsubstituted benzamidine and other analogs. Quantitative structure-activity relationship (QSAR) studies have shown that the binding of benzamidines to serine proteases like plasmin and C1s is influenced by both electron donation from the substituent and its hydrophobicity.[10]
| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) | Key Substituent Effect | Reference |
| Benzamidine | Trypsin | ~21 µM (Ki) | Baseline (Cationic interaction) | [12] |
| Benzamidine | Thrombin | ~220 µM (Ki) | Baseline (Cationic interaction) | [13] |
| Benzamidine | uPA | ~97 µM (Ki) | Baseline (Cationic interaction) | [12] |
| 4-Aminobenzamidine | Trypsin | More potent than benzamidine | Electron-donating group enhances binding | [4] |
| 3-Chlorobenzamidine | Varies | Data not specified in reviewed literature | Electron-withdrawing, increased hydrophobicity | [7] |
| Benzo[b]thiophen-2-carboxamidines | uPA | 0.16 - 0.53 µM (Ki) | Extended scaffold exploits additional binding sites | [1] |
Visualization of a Proposed Binding Mode
The following diagram illustrates the hypothetical binding mode of this compound within the S1 pocket of a trypsin-like serine protease.
Caption: General workflow for the kinetic characterization of an enzyme inhibitor.
Protocol 1: Determination of IC₅₀ using a Chromogenic Substrate
This protocol provides a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). We will use Trypsin as the model serine protease and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as the chromogenic substrate.
A. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Causality: Tris provides stable buffering in the optimal pH range for trypsin, while CaCl₂ is essential for trypsin stability and activity.
-
Enzyme: TPCK-treated Bovine Trypsin. Causality: TPCK treatment inactivates contaminating chymotrypsin, ensuring specificity.
-
Substrate: L-BAPNA. Causality: Upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm.
-
Inhibitor: this compound hydrochloride, dissolved in assay buffer or DMSO.
-
Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm.
B. Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in a 96-well plate. Typically, an 8-point, 3-fold dilution series is appropriate. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Enzyme Addition: Add a fixed concentration of trypsin to each well (except the negative control). A final concentration of ~10 nM is a good starting point. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Initiate Reaction: Add L-BAPNA to all wells to initiate the enzymatic reaction. The final concentration should be at or near the Michaelis constant (Km) for trypsin (~0.2-0.5 mM) to ensure sensitivity to competitive inhibition.
-
Monitor Reaction: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the positive control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.
-
Protocol 2: Elucidation of Inhibition Mechanism via Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [14] A. Principle: ITC measures the binding affinity (Kₐ, from which Kᵢ can be derived), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the enzyme and the inhibitor. This provides deep mechanistic insight beyond what is available from kinetic assays alone. [14] B. Step-by-Step Procedure (Conceptual):
-
Sample Preparation: Prepare the enzyme (e.g., Trypsin) in a suitable buffer and place it in the sample cell of the calorimeter. Prepare the inhibitor (this compound) in the same buffer at a 10-20 fold higher concentration and load it into the injection syringe. Causality: Using the exact same buffer is critical to avoid large heats of dilution that would obscure the binding signal.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution.
-
Heat Measurement: After each injection, the instrument measures the heat change (a peak in the data) as the inhibitor binds to the enzyme. As the enzyme becomes saturated, the magnitude of these heat changes decreases.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of inhibitor to enzyme.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n). The inhibition constant (Kᵢ) is the inverse of the binding affinity (Kₐ).
-
Conclusion
The chlorine atom in this compound is a critical modulator of its biological activity, not merely a passive addition. Its electron-withdrawing nature, contribution to hydrophobicity, and specific steric placement at the meta-position collectively enhance its potential as a serine protease inhibitor scaffold. These physicochemical modifications can lead to tighter binding in the enzyme's active site and confer advantageous pharmacokinetic properties, such as increased metabolic stability. Understanding these foundational principles is paramount for medicinal chemists and drug development scientists aiming to rationally design next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed herein provide a robust framework for validating these design principles and accurately characterizing the activity of novel benzamidine-based compounds.
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An In-depth Technical Guide to 3-Chloro-benzamidine and its Derivatives in Medicinal Chemistry
Executive Summary
The benzamidine moiety represents a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the guanidinium group of arginine and effectively interact with the active sites of various enzymes, particularly serine proteases. The introduction of a chlorine atom at the meta-position of the phenyl ring—creating 3-Chloro-benzamidine—imparts unique physicochemical properties that medicinal chemists can exploit to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, from its fundamental synthesis to the design and application of its derivatives as therapeutic agents. We will explore the causality behind synthetic strategies, delve into the mechanisms of action across different disease targets, present detailed experimental protocols, and offer insights into the future trajectory of this versatile chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their discovery programs.
Chapter 1: The this compound Scaffold: A Strategic Asset
The utility of the benzamidine core stems from its basicity and planar structure, allowing it to form strong salt bridges and hydrogen bonds within the S1 specificity pocket of serine proteases like trypsin, thrombin, and plasmin.[1][2][3] It is a classic bioisostere for the side chain of arginine.
The strategic placement of a chlorine atom at the 3-position (meta) of the benzamidine ring is a critical design choice. This modification introduces several key effects:
-
Electronic Modulation: As an electron-withdrawing group, the chlorine atom reduces the pKa of the amidine group. This fine-tuning of basicity can be crucial for optimizing binding affinity and minimizing off-target effects associated with overly basic compounds.
-
Increased Lipophilicity: The addition of a halogen atom increases the molecule's lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability—a common challenge for benzamidine-based drugs.[4]
-
Metabolic Blocking: The chloro-substituent can serve as a metabolic shield, blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Vectorial Interaction: The chlorine atom provides an additional point of interaction within a protein's binding pocket, potentially engaging in halogen bonding or other non-covalent interactions to increase binding affinity and selectivity.[5]
These combined properties make this compound an attractive and versatile starting point for the development of targeted therapeutics.[6]
Chapter 2: Synthesis of this compound and its Derivatives
The synthesis of amidines is a well-established field, with the Pinner reaction being a cornerstone method due to its reliability and access to a wide range of starting materials.[7][8]
Primary Synthetic Route: The Pinner Reaction
The most common and efficient route to this compound begins with 3-chlorobenzonitrile.[9][10] The Pinner reaction proceeds in two distinct, mechanistically important steps.[11][12]
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is extremely sensitive to water. The intermediate Pinner salt (an alkyl imidate salt) is readily hydrolyzed to an ester, which is a common side product.[7][12] Therefore, the use of anhydrous solvents and reagents is critical for achieving high yields of the desired amidine.
-
Acid Catalysis: The reaction requires a strong acid, typically gaseous hydrogen chloride, to protonate the nitrile nitrogen. This protonation activates the nitrile carbon, making it sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol.[12]
-
Low Temperature: The intermediate Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[11] Conducting the initial step at low temperatures (e.g., 0 °C) minimizes these side reactions.
-
Ammonolysis: The second step involves the nucleophilic attack of ammonia on the Pinner salt. This is typically performed in an alcohol solvent, and the displacement of the alkoxy group yields the final amidine hydrochloride salt.
Materials:
-
3-Chlorobenzonitrile (1.0 eq)
-
Anhydrous Ethanol (1.5 eq)
-
Anhydrous Diethyl Ether or Dioxane (as solvent)
-
Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas) or a solution in ethanol
Step-by-Step Methodology:
-
Pinner Salt Formation:
-
Dissolve 3-chlorobenzonitrile (1.0 eq) and anhydrous ethanol (1.5 eq) in anhydrous diethyl ether in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a white precipitate of the ethyl imidate hydrochloride (Pinner salt) will begin to form.
-
Continue bubbling HCl until the solution is saturated and precipitation is complete.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) overnight to ensure complete formation of the salt.
-
Collect the Pinner salt by filtration under an inert, dry atmosphere, wash with cold anhydrous ether, and dry under vacuum.
-
-
Amidinium Salt Formation:
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction is complete (monitorable by TLC or LC-MS).
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure. The resulting residue is crude this compound hydrochloride.[13]
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
-
Caption: Synthetic workflow for this compound HCl via the Pinner reaction.
Chapter 3: Therapeutic Applications and Mechanism of Action
The this compound scaffold has been integral to the development of inhibitors for a range of therapeutic targets. Its derivatives have demonstrated potential as anticoagulants, anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[14][15][16]
Enzyme Inhibition: A Primary Role in Protease Modulation
Benzamidine derivatives are archetypal competitive inhibitors of serine proteases.[2] They function by occupying the enzyme's active site, with the positively charged amidinium group forming a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.
The inhibitory mechanism is a direct competitive binding event. The 3-chlorophenyl group resides within the hydrophobic S1 pocket, and the amidinium group mimics the substrate's arginine or lysine side chain. This high-affinity, reversible binding prevents the natural substrate from accessing the catalytic triad (Ser-His-Asp), thereby halting proteolytic activity.
Caption: Binding mode of this compound in a serine protease active site.
Recent studies highlight that modifying the valency and linker length of benzamidine inhibitors can dramatically enhance their potency.[3]
| Compound Type | Valency | Linker | Relative Potency (rp/n)¹ | Rationale |
| Monovalent | 1 | N/A | 1 | Baseline activity. |
| Bivalent | 2 | Short (dPEG2) | Up to 332 | Statistical rebinding increases local concentration; short linker minimizes entropic penalty.[3] |
| Trivalent | 3 | Short | Up to 119 | Potent, but may have higher entropic cost than bivalent with short linkers.[3] |
| ¹ rp/n is a measure of the potency of each inhibitor unit relative to a monovalent inhibitor. |
This data underscores a key principle: covalently linking multiple inhibitor warheads can lead to a significant avidity effect, where the overall binding strength is much greater than the sum of the individual interactions.
Anticancer Applications
Derivatives of 3-chloro-benzamide have emerged as promising anticancer agents through novel mechanisms beyond protease inhibition. A notable example is 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) , a derivative that exhibits a dual mechanism of action.[17]
-
LSD1 Inhibition: CHBH is a selective inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1), an epigenetic enzyme often overexpressed in cancers. By inhibiting LSD1, CHBH modulates chromatin structure and function, leading to changes in gene expression that can suppress tumor growth.
-
Iron Chelation: The compound acts as an effective iron-chelating agent. Cancer cells have a high demand for iron for proliferation and DNA synthesis. By sequestering intracellular iron, CHBH induces cell cycle arrest and apoptosis.[17]
This dual-action approach, targeting both epigenetic regulation and metabolic dependency, makes such derivatives highly compelling candidates for cancer therapy.
Antimicrobial Agents
Novel benzamidine analogues have been synthesized and evaluated for their potential to treat periodontal disease, which is caused by polymicrobial infections.[18] These derivatives have shown significant antimicrobial activity against key pathogens.
| Compound Class | Pathogen | MIC (µg/mL) |
| Imino bases of benzamidine | Porphyromonas gingivalis | 31.25 - 125 |
| Escherichia coli | 62.5 - 125 | |
| Staphylococcus aureus | 31.25 - 62.5 | |
| (Data synthesized from findings in reference[18][19]) |
The mechanism is believed to involve disruption of bacterial cellular processes, and these compounds have shown favorable cytotoxicity profiles against human cells, indicating a potential therapeutic window.[19]
Chapter 4: Pharmacokinetic Considerations
While potent, benzamidine-based compounds often face pharmacokinetic challenges. Benzimidazole derivatives, a related class, are known to undergo extensive first-pass metabolism in the liver and can exhibit low oral bioavailability (as low as 2-5%).[20]
Key Strategies for Optimization:
-
Prodrugs: A highly effective strategy is the use of amidoxime (N-hydroxyamidine) prodrugs. These are more readily absorbed and are then reduced in vivo to the active amidine. This approach was successfully used for the anticoagulant ximelagatran.[21]
-
Structural Modification: The 3-chloro substituent itself is a strategic choice to improve the pharmacokinetic profile by increasing lipophilicity and blocking a potential site of metabolism. Further derivatization at the amidine nitrogen atoms can also be used to mask the basicity and improve absorption.[22]
Chapter 5: Future Directions and Outlook
The this compound scaffold is far from being fully exploited. Its unique combination of a proven pharmacophore and tunable physicochemical properties makes it a valuable platform for future drug discovery efforts.
-
Selectivity Engineering: A major challenge is achieving selectivity between highly homologous proteases. Future work will focus on designing derivatives that exploit subtle differences in the S2-S4 pockets of target enzymes, moving beyond simple S1-pocket interactions.
-
New Target Classes: While serine proteases are the traditional targets, the success of derivatives like CHBH against epigenetic targets (LSD1) opens up entirely new avenues.[17] Exploring the activity of this compound libraries against other enzyme families, such as kinases or methyltransferases, could yield novel therapeutic leads.
-
Advanced Drug Delivery: Combining potent this compound derivatives with targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could enhance efficacy and minimize systemic side effects.
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Clement, B., & Lopian, K. (2003). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 31(5), 635-42. Available at: [Link]
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Castellano, S., Stornaiuolo, M., Ganesan, A., & Sbardella, G. (2018). 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 1006. Available at: [Link]
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Kare, A. A., Bajaj, B., Naik, S., & Boradia, V. M. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 30(5), 1432-1442. Available at: [Link]
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Beyond the Active Site: A Technical Guide to Uncovering Novel Biological Targets of 3-Chloro-benzamidine
Foreword: The Allure of the Unseen
For decades, 3-chloro-benzamidine has been a reliable tool in the researcher's arsenal, primarily recognized for its role as a competitive inhibitor of serine proteases.[1][2][3] Its utility in preventing protein degradation during extraction and purification is well-documented.[3] However, the inherent reactivity and structural motifs of benzamidine derivatives suggest a broader biological activity profile that extends beyond the well-trodden path of protease inhibition.[4][5] This guide is crafted for the inquisitive researcher, the drug development professional who understands that the off-target effects of today can become the on-target therapies of tomorrow. We will embark on a systematic exploration of modern chemical proteomics and biophysical approaches to identify and validate novel, non-protease biological targets of this compound, transforming a simple inhibitor into a powerful probe for novel biological discovery.
Deconstructing this compound: From Protease Inhibitor to Multifunctional Probe
This compound, with the chemical formula C7H7ClN2, is a small molecule featuring a benzamidine core substituted with a chlorine atom at the meta position.[6] The benzamidine group itself is a well-established pharmacophore that mimics the guanidinium group of arginine, enabling it to bind to the S1 pocket of many serine proteases.[1][7]
While its inhibitory effects on proteases like trypsin and thrombin are characterized by Ki values in the micromolar range, the broader chemical space occupied by benzamidine derivatives points towards a more complex pharmacology.[8] Structurally related compounds are known to interact with a diverse array of proteins, including kinases, dopamine receptors, and NF-kappaB pathways.[4][5] This inherent promiscuity is not a liability but an opportunity. It beckons us to ask: what other cellular machinery does this compound interact with, and what are the functional consequences of these interactions?
The Strategic Imperative: Why Seek Novel Targets?
The quest for novel targets of established molecules is driven by several key imperatives in modern drug discovery and chemical biology:
-
Repurposing and New Indications: Identifying novel targets can open up entirely new therapeutic avenues for a well-characterized compound.
-
Understanding Off-Target Effects: A comprehensive understanding of a compound's interactome is crucial for predicting and mitigating potential toxicity.
-
Tool Compound Development: Characterizing the full target profile of a molecule like this compound enhances its value as a chemical probe to dissect complex biological pathways.
A Multi-pronged Approach to Target Identification
No single method is sufficient to comprehensively map the protein-ligand interactome. A robust strategy employs a combination of unbiased, proteome-wide screening methods followed by rigorous biophysical and cell-based validation assays. This section outlines a workflow designed to maximize the discovery of bona fide targets while minimizing false positives.
Phase 1: Unbiased Proteome-Wide Screening
The initial phase aims to generate a list of potential binding partners from the native cellular environment. We will focus on two powerful and complementary chemical proteomics approaches: Affinity-Based Protein Profiling (AfBPP) and Drug Affinity Responsive Target Stability (DARTS).
AfBPP is a powerful technique to enrich and identify ligand-binding proteins directly from complex biological mixtures.[9][10] This approach requires the synthesis of a modified this compound probe containing a bio-orthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry-mediated conjugation to a reporter tag (e.g., biotin).
Experimental Protocol: AfBPP for this compound Targets
-
Probe Synthesis: Synthesize a this compound derivative incorporating a terminal alkyne group. The linker should be of sufficient length to minimize steric hindrance.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line or a primary cell type) and prepare a native cell lysate under non-denaturing conditions.
-
Probe Incubation: Incubate the cell lysate with the alkyne-modified this compound probe. A dose-response and time-course experiment should be performed to determine optimal incubation conditions.
-
Competitive Displacement (Control): In a parallel experiment, pre-incubate the lysate with an excess of unmodified this compound before adding the probe. This will help distinguish specific binders from non-specific interactors.
-
Click Chemistry: Add an azide-biotin tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper-chelating ligand (e.g., TBTA) to the lysate to covalently link biotin to the probe-bound proteins.
-
Streptavidin Enrichment: Use streptavidin-coated magnetic beads to pull down the biotinylated protein-probe complexes.[11]
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.
-
Data Analysis: Compare the protein lists from the probe-treated and the competitor-treated samples. Genuine targets should be significantly enriched in the probe-only sample.
Diagram: Affinity-Based Protein Profiling Workflow
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
The DARTS method leverages the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[12] A key advantage of DARTS is that it does not require modification of the compound of interest, thus avoiding potential artifacts introduced by chemical handles.
Experimental Protocol: DARTS for this compound Targets
-
Cell Lysate Preparation: Prepare a native cell lysate as described for AfBPP.
-
Compound Incubation: Divide the lysate into two aliquots. Treat one with this compound (at a concentration determined by preliminary dose-response experiments) and the other with a vehicle control (e.g., DMSO).
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a short period. The amount of protease and incubation time should be optimized to achieve partial digestion in the control sample.
-
Stop Proteolysis: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating the samples.
-
SDS-PAGE and Staining: Resolve the protein fragments by SDS-PAGE and visualize the bands using a sensitive protein stain (e.g., silver stain or a fluorescent stain).
-
Band Excision and Mass Spectrometry: Excise the protein bands that are more intense (i.e., more protected from digestion) in the this compound-treated sample compared to the control. Identify the proteins in these bands by in-gel tryptic digestion followed by LC-MS/MS.
-
Quantitative Proteomics (Optional but Recommended): For a more global view, the digested samples can be labeled with isobaric tags (e.g., TMT or iTRAQ) and analyzed by quantitative mass spectrometry to identify all proteins that exhibit increased stability upon compound binding.
Diagram: Drug Affinity Responsive Target Stability (DARTS) Workflow
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Phase 2: Hit Validation and Biophysical Characterization
The list of putative targets generated from the proteome-wide screens must be subjected to rigorous validation to confirm direct binding and quantify the interaction.
The top candidate proteins identified in Phase 1 should be recombinantly expressed (e.g., in E. coli or a baculovirus system) and purified to homogeneity.
Several biophysical techniques can be employed to confirm and quantify the interaction between this compound and the purified recombinant proteins.[13][14]
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.[15] The purified protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm target engagement in intact cells or cell lysates.[5] The principle is that ligand binding stabilizes the target protein against thermal denaturation. Cells or lysates are treated with this compound, heated to a range of temperatures, and the amount of soluble protein remaining is quantified by Western blotting or mass spectrometry.
Table: Hypothetical Biophysical Data for Novel this compound Targets
| Target Protein | Method | Dissociation Constant (K D ) | Stoichiometry (n) | Notes |
| Kinase X | SPR | 5.2 µM | N/A | Fast on/off kinetics |
| Kinase X | ITC | 4.8 µM | 1.1 | Enthalpically driven |
| Transcription Factor Y | CETSA | Shift in T m of 3.2 °C | N/A | Confirmed target engagement in cells |
| Metabolic Enzyme Z | SPR | 15.7 µM | N/A | Weaker affinity |
Functional Characterization and Pathway Analysis
Once a novel target is validated, the next crucial step is to understand the functional consequences of this compound binding.
-
Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.
-
Cell-Based Assays: Develop or utilize existing cell-based assays to probe the biological pathway in which the target protein is involved. For example, if the target is a kinase, downstream phosphorylation events can be monitored by Western blotting.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the target protein in cells. The cellular phenotype should then be compared to that of cells treated with this compound to determine if the compound's effects are mediated through the identified target.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion: A New Chapter for an Old Molecule
The journey to uncover the full biological potential of a molecule like this compound is a testament to the evolving landscape of chemical biology and drug discovery. By moving beyond its established role as a protease inhibitor and employing a systematic, multi-tiered approach for target deconvolution, we can unlock new research avenues and potentially identify novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for any researcher looking to peer beyond the obvious and chart the uncharted territory of a small molecule's interactome. The true potential of this compound may not lie in what we already know, but in what we have yet to discover.
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In Silico Modeling of 3-Chloro-benzamidine Binding to Serine Proteases
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 3-Chloro-benzamidine binding to its target enzymes, with a primary focus on serine proteases such as trypsin. This compound, a derivative of the well-known competitive protease inhibitor benzamidine, presents unique challenges and opportunities for computational analysis, particularly concerning the treatment of its halogen substituent. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical underpinnings with detailed, field-proven experimental protocols. We will delve into the causality behind methodological choices, from system preparation and molecular docking to extensive molecular dynamics simulations and binding free energy calculations, ensuring a self-validating and robust computational workflow.
Introduction: The Significance of this compound and Its Targets
Benzamidine and its derivatives are a well-established class of molecules that act as reversible, competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases[1][2]. These enzymes play critical roles in physiological processes ranging from digestion to blood coagulation and fibrinolysis[3][4]. Consequently, their inhibition is a key strategy in treating various diseases[5][6]. The addition of a chloro-substituent to the benzamidine scaffold, creating this compound, can significantly alter its electronic properties and binding affinity, making it a subject of interest for rational drug design[7].
The primary mechanism of action for benzamidine derivatives involves their amidinium group forming strong salt-bridge interactions with a conserved aspartate residue (Asp189) in the S1 specificity pocket of serine proteases like trypsin[8][9]. The phenyl ring engages in hydrophobic interactions within the pocket. The chloro-group in the meta-position introduces the potential for halogen bonding, a highly directional, non-covalent interaction that can enhance binding affinity and specificity[10][11]. Understanding and accurately modeling these interactions are paramount for predicting the efficacy of this compound as an inhibitor.
This guide will use bovine trypsin as an exemplary target enzyme due to its well-characterized structure and extensive validation in computational studies.
The Computational Microscope: A Three-Pillar Approach to Modeling
Our in silico investigation is built upon a logical progression of computational techniques, each providing a deeper level of insight into the binding phenomenon. This workflow ensures that each subsequent step is built upon a validated foundation.
Caption: Step-by-step workflow for a typical MD simulation.
Protocol (using GROMACS):
-
System Setup:
-
Merge the coordinates of the protein and the top-ranked docked ligand pose.[12]
-
Define the simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad atomic contacts.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density. Release restraints gradually.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100-500 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key interactions (salt bridges, hydrogen bonds, halogen bonds) throughout the simulation to confirm their stability.
-
Part 4: Quantifying Binding - Free Energy Calculations
The final step is to calculate the binding free energy, a more accurate measure of affinity than docking scores.[13][14]
Causality: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide an end-point calculation that estimates the free energy by combining molecular mechanics energies with solvation models. While less rigorous than alchemical methods like Free Energy Perturbation (FEP), MM/GBSA offers a good balance of accuracy and computational cost for ranking compounds.[13][15]
Protocol (MM/GBSA):
-
Extract Snapshots: Select a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
ΔE_MM: The change in molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: The change in solvation free energy, which has two components:
-
ΔG_polar: The polar contribution, calculated using the Generalized Born (GB) model.
-
ΔG_nonpolar: The nonpolar contribution, typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Calculate Binding Free Energy:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
The entropic term (TΔS) is often ignored in relative comparisons due to the difficulty and cost of its calculation, yielding a relative binding free energy.
-
| MM/GBSA Energy Component | Contribution to Binding |
| ΔE_vdw (van der Waals) | Favorable (Negative) |
| ΔE_elec (Electrostatic) | Favorable (Negative) |
| ΔG_polar (Polar Solvation) | Unfavorable (Positive) - Desolvation penalty |
| ΔG_nonpolar (Nonpolar Solvation) | Favorable (Negative) |
| ΔG_bind (Total) | The sum of all components; more negative is better. |
Conclusion and Authoritative Grounding
This guide has outlined a robust, multi-step computational workflow to model the binding of this compound to serine proteases. By progressing from system preparation with accurate halogen parameterization to molecular docking, dynamic simulation, and free energy calculations, researchers can gain deep insights into the stability, dynamics, and affinity of this inhibitor. The key to a trustworthy result lies in understanding the rationale behind each step and performing rigorous validation, such as checking for equilibration in MD simulations and ensuring key chemical interactions are maintained. This in silico approach allows for the efficient screening and optimization of halogenated compounds in drug discovery pipelines, saving significant time and resources.[16][17][18]
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Methodological & Application
Application Notes & Protocols: 3-Chloro-benzamidine as a Versatile Intermediate in Modern Pharmaceutical Synthesis
Authored by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-benzamidine as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the synthesis, purification, and characterization of this compound hydrochloride, and details its application in the construction of targeted therapeutic agents, with a focus on serine protease inhibitors. The protocols provided are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high-yield outcomes.
Introduction: The Strategic Importance of the Benzamidine Moiety
The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to act as a bioisostere of the guanidinium group found in arginine. This mimicry allows benzamidine-containing molecules to effectively and reversibly bind to the active sites of enzymes, particularly serine proteases like trypsin and thrombin.[1][2] The incorporation of a chlorine atom at the meta-position of the phenyl ring, as in this compound, modulates the electronic properties and lipophilicity of the molecule, which can enhance binding affinity and improve pharmacokinetic profiles.[3] Consequently, this compound serves as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical agents, including anticoagulants, antivirals, and anti-inflammatory drugs.[4]
Synthesis of this compound Hydrochloride from 3-Chlorobenzonitrile
The most common and efficient laboratory-scale synthesis of this compound proceeds via the Pinner reaction, starting from the readily available 3-chlorobenzonitrile. This method involves the formation of an intermediate imidate ester, which is subsequently ammonolyzed to the desired amidine. The final product is typically isolated as its more stable and water-soluble hydrochloride salt.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
Materials:
-
3-Chlorobenzonitrile (99%)[6]
-
Anhydrous Ethanol (200 proof)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride gas
-
Ammonia gas or a saturated solution of ammonia in ethanol
-
Round-bottom flasks, magnetic stirrer, gas dispersion tube, drying tube (CaCl2), ice bath.
Protocol:
Step 1: Formation of Ethyl 3-chlorobenzimidate hydrochloride
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chlorobenzonitrile (1 eq.) in anhydrous ethanol (approx. 3 mL per gram of nitrile) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10°C.
-
Continue the HCl addition until the solution is saturated and a precipitate (the imidate hydrochloride) begins to form.
-
Seal the flask and allow it to stand at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile.
-
The product, ethyl 3-chlorobenzimidate hydrochloride, will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Causality Note: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imidate ester to the corresponding amide or carboxylic acid, which are common side products.
Step 2: Ammonolysis to this compound hydrochloride
-
Suspend the dried ethyl 3-chlorobenzimidate hydrochloride (1 eq.) in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol (approx. 2-3 eq.) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the imidate is consumed.
-
Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
Step 3: Purification
-
Purify the crude product by recrystallization. A common solvent system is ethanol/diethyl ether.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slightly, then slowly add diethyl ether until turbidity persists.
-
Cool the mixture to 0-4°C to induce crystallization.
-
Collect the pure white crystalline product by filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50°C.
Characterization and Quality Control
The identity and purity of the synthesized this compound hydrochloride must be confirmed before its use in subsequent pharmaceutical syntheses.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 99%[4] | High-Performance Liquid Chromatography |
| Melting Point | 184-188 °C | Melting Point Apparatus |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Identity (MS) | [M+H]⁺ = 155.04 (for free base) | Mass Spectrometry |
| Solubility | Soluble in water and ethanol | Solubility Test |
Application Protocol: Synthesis of a Novel Serine Protease Inhibitor
This section details the use of this compound as a key intermediate in the synthesis of a hypothetical, yet representative, serine protease inhibitor, "Inhibitor-47". This protocol exemplifies a common synthetic strategy where the benzamidine moiety serves as the primary binding element for the enzyme's active site.
Synthetic Pathway Overview
Sources
Application Notes & Protocols: The Utility of 3-Chloro-benzamidine in Cell-Based Protease Assays
Introduction: Targeting Proteases in a Cellular Context
Proteases represent a vast and functionally diverse class of enzymes that are integral to nearly every biological process, from cell signaling and protein turnover to viral replication and apoptosis. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases. This has made proteases one of the most significant target classes in modern drug discovery. While traditional biochemical assays using purified enzymes have been foundational, they often fail to recapitulate the complex intracellular environment. Cell-based assays provide a more physiologically relevant system to assess the efficacy, selectivity, and potential toxicity of protease inhibitors, accounting for critical factors like cell permeability and off-target effects within a living system.[1]
Benzamidine is a canonical, reversible competitive inhibitor of trypsin-like serine proteases.[2][3] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind tightly within the negatively charged S1 specificity pocket of these enzymes.[4] 3-Chloro-benzamidine, a halogenated derivative, represents a rational modification of this classic scaffold. The introduction of a chlorine atom can modulate the molecule's physicochemical properties, such as hydrophobicity and electronic distribution, potentially altering its potency, selectivity, and pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the inferred mechanism of this compound and detailed protocols for its application and validation in various cell-based protease assay formats.
Scientific Foundation: Mechanism of Action and the Role of Halogenation
The Benzamidine Scaffold: A Mimic of Natural Substrates
The inhibitory action of benzamidine against serine proteases is a well-established example of competitive inhibition. The catalytic mechanism of serine proteases involves a "catalytic triad" (typically Serine, Histidine, and Aspartate) within the active site. Specificity is largely determined by the S1 pocket, which accommodates the side chain of the amino acid residue at the P1 position of the substrate.[6] In trypsin-like proteases, this pocket is deep and contains a negatively charged aspartate residue (Asp189) at its base, creating a strong affinity for positively charged lysine and arginine residues.[6]
Benzamidine's effectiveness stems from its structural and electrostatic mimicry of these residues. The protonated amidinium group (C(=NH2+)NH2) directly interacts with Asp189 in the S1 pocket, effectively blocking substrate access to the active site.[7]
Structure-Activity Relationship (SAR) and the Impact of the 3-Chloro Substituent
The substitution of a hydrogen atom with chlorine at the meta-position of the benzene ring is a strategic chemical modification. Structure-activity relationship studies on benzamidine derivatives have shown that such modifications can significantly impact inhibitory potency.[5][8] Key considerations include:
-
Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the molecule. For some proteases, increased hydrophobicity can enhance binding affinity with non-polar residues lining the entrance to the S1 pocket.[5]
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the pKa of the amidinium group and the electronic landscape of the aromatic ring, potentially altering binding interactions.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms like the oxygen atoms of the carboxylate group of Asp189. This can provide an additional stabilizing force, enhancing the inhibitor's affinity for the target.[6][9]
Quantitative data comparing 4-chlorobenzamidine to the parent compound highlights the tangible effects of halogenation on inhibitory activity.
| Compound | Target Protease | Ki (μM) | Fold Change vs. Benzamidine |
| Benzamidine | Bovine Trypsin | 18.0 | - |
| 4-Chloro-benzamidine | Bovine Trypsin | 35.0 | 0.51x |
| Benzamidine | Human Thrombin | 660 | - |
| 4-Chloro-benzamidine | Human Thrombin | 250 | 2.64x |
| (Data sourced from a 3D-QSAR study on benzamidine analogs[10]) |
This data illustrates that halogenation can have divergent effects depending on the specific topology of the target protease's active site. While potency against trypsin decreased slightly, the inhibitory activity against thrombin was enhanced by over 2.5-fold, demonstrating the potential for chloro-substitution to modulate selectivity. While this data is for the para-substituted isomer, it provides a strong rationale for investigating the properties of this compound as a potentially distinct inhibitor.
Application Note 1: Screening for Viral Protease Inhibitors via a Cell Viability Assay
Many viral proteases, such as the 3CL protease (Mpro) of coronaviruses, are essential for viral replication and are cytotoxic when expressed in host cells.[11] An inhibitor that permeates the cell and blocks the protease's activity can rescue the cells from death. This forms the basis of a robust, high-throughput screening assay.[12]
Principle
Host cells are engineered to express the viral protease of interest. Protease expression leads to cell death (cytopathic effect). In the presence of an effective, cell-permeable inhibitor like this compound, the protease is inactivated, and cell viability is restored. Viability can be quantified using various reagents (e.g., those based on cellular ATP levels or metabolic activity).
Generalized Protocol
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density optimized for 24-48 hour growth (e.g., 10,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in cell culture medium to achieve final assay concentrations ranging from 100 µM to 1.7 nM.
-
Transfection and Treatment: Co-transfect cells with a plasmid encoding the viral protease and a control plasmid (e.g., empty vector). Immediately after transfection, add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Controls: Include "cells only" (no transfection), "cells + empty vector," and "cells + protease plasmid + vehicle" wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2, allowing for protease expression and induction of cell death.
-
Viability Assessment: Equilibrate the plate to room temperature. Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "cells + empty vector" signal as 100% viability and the "cells + protease + vehicle" signal as 0% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the half-maximal effective concentration (EC50).
-
Application Note 2: Quantifying Intracellular Protease Activity with a FRET-Based Reporter
Förster Resonance Energy Transfer (FRET) provides a dynamic and quantitative method to measure protease activity directly within living cells.[13][14] This technique is highly adaptable for studying both viral and endogenous cellular proteases.
Principle
A genetically encoded biosensor is expressed in cells. The sensor consists of a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., YFP) connected by a short peptide linker containing the specific cleavage sequence for the target protease.[13] When the sensor is intact, excitation of the donor results in energy transfer to the acceptor, which then emits light. If the target protease is active, it cleaves the linker, separating the fluorophores. This separation disrupts FRET, leading to an increase in donor emission and a decrease in acceptor emission.[14] An inhibitor like this compound will prevent cleavage, thus preserving the FRET signal.
Generalized Protocol
-
Cell Culture and Transfection: Seed HEK293T or another suitable cell line on glass-bottom imaging dishes. Co-transfect the cells with two plasmids: one expressing the FRET biosensor and another expressing the target protease.
-
Compound Treatment: After allowing 4-6 hours for initial protein expression, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. Incubate for an additional 18-24 hours.
-
Live-Cell Imaging:
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for ECFP and YFP).
-
Acquire images in three channels:
-
Donor channel (Excitation: ~434 nm, Emission: ~477 nm)
-
Acceptor channel (Excitation: ~500 nm, Emission: ~527 nm)
-
FRET channel (Excitation: ~434 nm, Emission: ~527 nm)
-
-
-
Data Analysis and Quantification:
-
For each cell, measure the mean fluorescence intensity in the donor and FRET channels after background subtraction.
-
Calculate a FRET ratio (e.g., FRET intensity / Donor intensity).
-
Compare the FRET ratio in treated cells versus untreated (vehicle) cells. A higher FRET ratio in the presence of this compound indicates inhibition of the target protease.
-
Perform a dose-response analysis by testing a range of inhibitor concentrations to calculate an IC50 value.
-
Application Note 3: Monitoring Protease-Activated Signaling with a Reporter Gene Assay
Many cellular signaling pathways are regulated by proteases. For instance, a protease might cleave a membrane-bound transcription factor, allowing it to translocate to the nucleus and activate gene expression. A reporter gene assay can be designed to quantify the activity of such a pathway.[15][16]
Principle
This assay relies on a chimeric transcription factor that contains a protease cleavage site.[15] When the target protease is active, it cleaves the chimera, liberating a transcriptional activator that drives the expression of a reporter gene, such as firefly luciferase. Inhibition of the protease by this compound prevents cleavage, resulting in a decrease in reporter gene expression and a lower luminescent signal.
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- 16. indigobiosciences.com [indigobiosciences.com]
Application Note & Protocol: Preparation and Handling of 3-Chloro-benzamidine hydrochloride Stock Solutions
Abstract
This technical guide provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of 3-Chloro-benzamidine hydrochloride. As a key building block in medicinal chemistry and a reagent in biochemical research, the accuracy and stability of its solutions are paramount for reproducible experimental outcomes.[1] This document outlines the critical physicochemical properties, safety precautions, a detailed step-by-step preparation workflow, and validation checks designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure both procedural accuracy and a deep understanding of the underlying principles.
Introduction: The Role of this compound hydrochloride
This compound hydrochloride is a versatile derivative of benzamidine, widely utilized as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals.[1] Its structure is foundational in the development of various enzyme inhibitors, particularly targeting serine proteases, which are crucial in numerous physiological and pathological processes.[1] Given its role in drug discovery, biochemical assays, and diagnostics, the ability to prepare a stable, accurately concentrated stock solution is the first critical step in any experimental workflow.[1][2] This guide serves as an authoritative protocol to establish best practices for its use in a laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for safe handling and accurate preparation.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 24095-60-1 | [3][4][5] |
| Molecular Formula | C₇H₇ClN₂ · HCl or C₇H₈Cl₂N₂ | [3][4][5] |
| Molecular Weight | 191.06 g/mol | [4][5] |
| Appearance | Off-white to white solid/crystalline powder | [2] |
| Purity | Typically ≥95% - 98% (Method dependent, e.g., HPLC) | [2][4] |
Table 2: GHS Hazard Information and Safety Precautions
| Hazard Category | GHS Classification & Precautionary Statements | Source |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. | [6] |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. | [6] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. | [6] |
| Handling | P261: Avoid breathing dust. P271: Use only in a well-ventilated area. Wash hands thoroughly after handling. | [6][7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 0-8°C or room temperature depending on supplier. | [2][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [6][7] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing. | [6][7] |
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution in an organic solvent, which is a common practice to ensure stability and allow for wide-ranging dilutions into aqueous buffers for final experimental use.
Required Materials and Equipment
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Analytical balance (readable to 0.1 mg)
-
Spatula and weigh boat/paper
-
Calibrated micropipettes (P1000)
-
1.5 mL or 2.0 mL microcentrifuge tubes (for aliquots)
-
Class A volumetric flask (e.g., 10 mL)
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Step-by-Step Methodology
Step 1: Pre-Preparation and Safety
-
Expertise: Work within a chemical fume hood or in a well-ventilated area to avoid inhalation of the fine powder.[7][9] Ensure all required PPE is worn. The hygroscopic nature of many salts means that exposure to ambient air should be minimized.
-
Bring the container of this compound hydrochloride to room temperature before opening to prevent water condensation on the cold powder.
Step 2: Calculation of Required Mass
-
Causality: Accurate calculation is the foundation of an accurate stock solution. The formula is:
-
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
-
Example for 10 mL of a 100 mM stock:
-
Mass (g) = 0.1 mol/L × 0.010 L × 191.06 g/mol
-
Mass (g) = 0.019106 g = 19.11 mg
-
Step 3: Weighing the Compound
-
Place a clean weigh boat on the analytical balance and tare it.
-
Carefully add this compound hydrochloride using a clean spatula until the balance reads approximately 19.1 mg. Record the exact mass measured.
-
Trustworthiness: For maximum accuracy, the final concentration should be recalculated based on the actual mass weighed. For example, if 19.50 mg was weighed, the actual concentration is:
-
(0.01950 g / 191.06 g/mol ) / 0.010 L = 0.10206 M = 102.1 mM
-
Step 4: Dissolution
-
Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Cap the flask and vortex or swirl gently until the solid is completely dissolved. A brief, gentle warming in a water bath (not to exceed 30-40°C) or sonication can be used to aid dissolution if necessary. Visually inspect against a light source to ensure no particulates remain.
-
Expertise: DMSO is the solvent of choice for many primary stocks due to its high solvating power and low freezing point. However, it is hygroscopic; use an anhydrous grade and handle it promptly.[10]
Step 5: Final Volume Adjustment and Mixing
-
Once dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogenous.
Step 6: Aliquoting and Storage
-
Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock.[11]
-
Dispense the stock solution into smaller, clearly labeled, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot with:
-
Compound Name: this compound HCl
-
Concentration: [Recalculated Actual Concentration]
-
Solvent: DMSO
-
Date of Preparation
-
Preparer's Initials
-
-
Store the aliquots at -20°C or -80°C in a desiccated environment if possible. Stock solutions in DMSO are typically stable for at least 6 months under these conditions.[11]
Visualization of Key Workflows
Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution.
Quality Control Decision Tree
Caption: Quality control decision-making process.
Quality Control (QC) and Validation
A prepared stock solution is only reliable if its quality is verified. This is a self-validating step to ensure trustworthiness in all subsequent experiments.[12][13]
-
Immediate QC Checks:
-
Visual Inspection: The solution must be clear, colorless (or as expected), and free of any visible particulates or precipitate. This is the most basic but essential check.[14]
-
Solubility Confirmation: After preparation, let the solution sit at room temperature for 15-30 minutes. If precipitation occurs, the concentration may be too high for the solvent at that temperature, or the compound may have poor stability.
-
-
Best Practices for Ensuring Quality:
-
Use High-Purity Reagents: Always start with high-grade this compound hydrochloride and anhydrous, molecular biology-grade solvents to avoid introducing contaminants.[9]
-
Calibrated Equipment: Ensure that the analytical balance and pipettes used are within their calibration period. This is fundamental to concentration accuracy.[9]
-
Documentation: Keep a detailed record of every stock solution preparation, including the lot number of the chemical, the actual weight, final volume, date, and preparer's name. This is crucial for troubleshooting experimental variability.[14]
-
-
Advanced Validation (As Required):
-
For GMP or other highly regulated environments, further validation may be required. Techniques like High-Performance Liquid Chromatography (HPLC) can confirm the purity and concentration of the solution against a certified reference standard.[15] UV-Vis Spectroscopy could also be used to determine concentration if a reliable extinction coefficient is known.
-
References
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Water Purification. stock solution. [Link]
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PubChem - NIH. This compound | C7H7ClN2 | CID 204144. [Link]
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QA/SAC - Americas. APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. (2018-03-31). [Link]
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P&S Chemicals. Product information, 3-Chlorobenzamidine hydrochloride. [Link]
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Local Pharma Guide. CAS NO. 25412-62-8 | this compound | C7H7ClN2. [Link]
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Capot Chemical. Specifications of this compound hydrochloride. [Link]
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PMC - NIH. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]
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SIA Toolbox. QUALITY CONTROL OF CHEMICALS. [Link]
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PubMed. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. [Link]
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ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. (2023-08-02). [Link]
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MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022-02-07). [Link]
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Wikipedia. Benzamidine. [Link]
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PMC - NIH. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. [Link]
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Application Note: Strategic Use of 3-Chloro-benzamidine for the Preservation of Protein Integrity in Cellular Lysates
Abstract
The accurate study of protein function, structure, and expression levels is contingent upon maintaining their integrity following extraction from their native cellular environment. A primary challenge in this process is the rapid degradation of target proteins by endogenous proteases released during cell lysis. This guide provides a comprehensive overview and detailed protocols for the use of 3-Chloro-benzamidine, a potent reversible inhibitor of serine proteases, as a key component in a multi-pronged strategy to prevent proteolytic degradation in cell and tissue lysates. We will delve into the biochemical mechanism of inhibition, provide practical guidance on its application, and present validated protocols for its effective use in research, and drug development workflows.
The Challenge: Ubiquitous Proteolysis in Biological Samples
Upon cell lysis, the compartmentalization that segregates proteins from degradative enzymes is destroyed. This initiates a cascade of proteolytic events, as proteases gain access to a vast new range of substrates. These enzymes, broadly classified based on the catalytic residue in their active site, can systematically degrade proteins of interest, leading to:
-
Loss of protein yield and activity.
-
Generation of non-specific fragments that can interfere with downstream analysis.
Serine proteases, such as trypsin and thrombin, are a particularly aggressive and abundant class of endoproteases found in many cell types and tissues.[1][2] Their activity must be effectively neutralized to ensure the fidelity of experimental results.
Mechanism of Action: Competitive Inhibition by this compound
This compound belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases.[1][3]
The Principle of Inhibition: Serine proteases with trypsin-like specificity have a deep, negatively charged "S1 pocket" in their active site that preferentially binds to and cleaves proteins after positively charged amino acid residues, namely Arginine (Arg) and Lysine (Lys). Benzamidine-based inhibitors function as substrate mimetics.[3] The positively charged amidino group of the inhibitor docks into the negatively charged S1 pocket, effectively blocking the entry of the natural substrate.[3][4] This inhibition is reversible, meaning the inhibitor binds and unbinds from the enzyme's active site.[3][5]
The Role of the Chloro- Substitution: The addition of a chlorine atom to the benzene ring enhances the inhibitor's properties. The unique chlorobenzene structure can increase the compound's reactivity and hydrophobicity.[6][7] This modification can alter the electronic and steric interactions between the inhibitor and the hydrophobic sides of the protease's S1 pocket, potentially leading to a tighter binding affinity and improved inhibitory activity compared to unsubstituted benzamidine for certain proteases.[7][8]
Caption: Mechanism of competitive inhibition by this compound.
Practical Considerations for Effective Use
Stock Solution Preparation and Storage
Benzamidine and its derivatives are susceptible to oxidation and hydrolysis in aqueous solutions.[5][9] Therefore, proper handling is crucial for maintaining efficacy.
-
Solubility: 3-Chlorobenzamidine hydrochloride is soluble in water, ethanol, and DMSO.[6][10]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 1 M) in sterile, nuclease-free water or DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C. For long-term storage (>6 months), -80°C is recommended.[9]
-
Critical Note: Always prepare fresh working solutions in your lysis buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[5][9]
Working Concentration and Optimization
The optimal concentration of this compound can vary depending on the cell type, protein abundance, and intrinsic proteolytic activity.
-
General Starting Point: A final concentration of 1 mM in the lysis buffer is effective for most applications.[5][9]
-
High Proteolytic Activity: For tissues known for high protease content (e.g., yeast, pancreas), concentrations may be increased to a range of 2-4 mM .[5][9]
-
Empirical Validation: It is always best practice to perform a pilot experiment to determine the optimal concentration for your specific system. This can be done by testing a range of inhibitor concentrations and assessing the integrity of a known labile protein via Western blot.
Integration into a Complete Protease Inhibitor Cocktail
This compound is highly specific for serine proteases. However, cell lysates contain a mixture of protease classes, including cysteine, aspartic, and metalloproteases. Relying on a single inhibitor is insufficient for comprehensive protein protection.[11] Therefore, this compound should always be used as part of a broader "cocktail."
Table 1: Comparison of Common Protease Inhibitors
| Inhibitor | Target Class | Mechanism | Typical Working Concentration |
| This compound | Serine Proteases | Reversible, Competitive | 1-2 mM |
| PMSF / AEBSF | Serine Proteases | Irreversible | 1 mM / 668 µM[12] |
| Leupeptin | Serine & Cysteine Proteases | Reversible | 1-10 µM[12][13] |
| Aprotinin | Serine Proteases | Reversible | 0.3-0.6 µM[12] |
| Pepstatin A | Aspartic Proteases | Reversible | 1 µM[12][14] |
| E-64 | Cysteine Proteases | Irreversible | 28 µM[12] |
| EDTA / EGTA | Metalloproteases | Reversible (Chelator) | 1-5 mM |
| 1,10-Phenanthroline | Metalloproteases | Reversible (Chelator) | 1 mM[12] |
Note: Due to the short half-life of PMSF in aqueous solutions, it must be added to the lysis buffer immediately before use.[13]
Experimental Protocols
The following protocols provide a framework for the effective use of this compound.
Caption: General workflow for protein extraction using protease inhibitors.
Protocol 4.1: Preparation of a Complete Lysis Buffer
This protocol describes the preparation of a standard RIPA buffer supplemented with a comprehensive inhibitor cocktail.
Reagents & Materials:
-
RIPA Buffer Components (Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS)
-
1 M this compound stock (in H₂O)
-
100 mM PMSF stock (in isopropanol or anhydrous ethanol)[13]
-
"100X" stocks of other inhibitors (Leupeptin, Pepstatin A, etc.) in appropriate solvents
-
Nuclease-free water
Procedure:
-
Prepare 50 mL of 1X RIPA buffer without inhibitors. Keep on ice.
-
Immediately before you are ready to lyse your cells, pipette out the required volume of RIPA buffer (e.g., 10 mL) into a new conical tube.
-
Add the inhibitors to the final desired concentrations. For 10 mL of lysis buffer:
-
100 µL of 1 M this compound (for a final concentration of 1 mM)
-
100 µL of 100 mM PMSF (for a final concentration of 1 mM)
-
100 µL of each 100X stock of other required inhibitors (e.g., Leupeptin, Pepstatin A, Phosphatase Inhibitors).
-
-
Vortex briefly to mix. The complete lysis buffer is now ready for immediate use.
Protocol 4.2: Cell Lysis and Protein Extraction (Adherent Cells)
Procedure:
-
Grow cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the final PBS wash completely.
-
Add the complete, ice-cold lysis buffer (prepared in Protocol 4.1) directly to the plate. (e.g., 500 µL for a 10 cm dish).[15]
-
Use a cell scraper to scrape the cells from the plate surface into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.[15]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration (e.g., via BCA assay) and proceed with downstream applications or store at -80°C.
Protocol 4.3: Self-Validation Protocol to Confirm Inhibitor Efficacy
This protocol ensures your inhibitor cocktail is working effectively in your specific experimental context.
Procedure:
-
Harvest a larger batch of cells and divide the cell pellet into two equal halves.
-
Prepare two aliquots of lysis buffer: one "Complete" (with this compound and other inhibitors) and one "Incomplete" (without any inhibitors).
-
Lyse each cell pellet with the respective buffer as described in Protocol 4.2.
-
Immediately after clarification, take a "T=0" sample from each lysate for analysis.
-
Incubate the remaining "Complete" and "Incomplete" lysates at room temperature (a condition that permits proteolysis).
-
Take additional samples at various time points (e.g., T=30 min, T=60 min, T=120 min).
-
Immediately stop the reaction in all collected samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze all samples by SDS-PAGE and Western blot using an antibody against a protein known to be susceptible to degradation.
-
Expected Result: In the "Incomplete" lysate samples, you should observe a decrease in the full-length protein band and/or the appearance of smaller degradation bands over time. In the "Complete" lysate, the protein band should remain stable across all time points, validating the efficacy of your inhibitor cocktail.[16]
Troubleshooting
-
Problem: Protein of interest is still degrading.
-
Solution 1: Increase the concentration of this compound (up to 4 mM).[5]
-
Solution 2: Ensure your inhibitor cocktail is comprehensive. You may be dealing with a cysteine or metalloprotease. Add E-64 and EDTA/1,10-Phenanthroline.
-
Solution 3: Work faster and keep samples on ice at all times. Proteolysis is an enzymatic reaction and is highly temperature-dependent.
-
Solution 4: Check the age and storage of your inhibitor stocks. Prepare fresh stocks if there is any doubt about their efficacy.[9]
-
-
Problem: Protein precipitation upon adding lysis buffer.
-
Solution 1: Lysis may be too harsh. Consider a milder lysis buffer than RIPA, such as one containing NP-40 or Triton X-100.[15]
-
Solution 2: The lysate may be too concentrated. Increase the volume of lysis buffer.
-
Solution 3: Shear genomic DNA by sonication on ice, as its viscosity can trap proteins.[15]
-
Summary and Key Takeaways
-
This compound is a specific, reversible, competitive inhibitor of serine proteases.
-
It is an essential component of a comprehensive strategy to prevent protein degradation in lysates.
-
Always use this compound as part of a broader inhibitor cocktail targeting multiple protease classes.
-
Use a working concentration of 1-2 mM for most applications and prepare solutions fresh from frozen aliquots.
-
The principle of reversible inhibition necessitates the presence of the inhibitor at all stages prior to downstream analysis or protease removal.[5]
-
Always validate the efficacy of your protection strategy with appropriate controls for new cell lines or tissues.
References
-
G-Biosciences. "Protease Inhibitor Cocktails". G-Biosciences. [Link]
-
Protocol Online. "Self-made Protease inhibitor cocktail - PMSF, EDTA, Benzamidine". Protocol Online. [Link]
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ResearchGate. "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate. [Link]
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Suh, J.Y., et al. (2022). "A practical approach to handling protein samples under degradation". Journal of the Korean Magnetic Resonance Society. [Link]
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National Center for Biotechnology Information. "this compound". PubChem Compound Database. [Link]
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Andrews, J. M., et al. (1984). "Inhibition of four human serine proteases by substituted benzamidines". Journal of Medicinal Chemistry. [Link]
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Hilgenfeld, R., et al. (2021). "Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2". Chemistry – A European Journal. [Link]
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O'Neill, B. T., et al. (2021). "Acute Cold Exposure Cell-Autonomously Reduces mTORC1 Signaling and Protein Synthesis Independent of AMPK". Cells. [Link]
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MEROPS. "Small-molecule inhibitor: benzamidine". The Peptidase Database. [Link]
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Narita, T., et al. (1995). "A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells". Japanese Journal of Cancer Research. [Link]
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Wikipedia. "Benzamidine". Wikipedia, The Free Encyclopedia. [Link]
-
Aso, M., et al. (2015). "Trypsin inhibition by benzamidine-conjugated molecular glues". Organic & Biomolecular Chemistry. [Link]
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Stürzebecher, J., et al. (1983). "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine". Acta Biologica et Medica Germanica. [Link]
-
Wang, J., et al. (2021). "Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity". Journal of the American Chemical Society. [Link]
-
Dai, W., et al. (2020). "Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs". Acta Pharmaceutica Sinica B. [Link]
-
Sharma, S., et al. (2013). "A method for the prevention of thrombin-induced degradation of recombinant proteins". Protein Expression and Purification. [Link]
-
León, I. R., et al. (2013). "A high-efficiency cellular extraction system for biological proteomics". Proteomics. [Link]
-
Turk, B. (2006). "Emerging principles in protease-based drug discovery". Nature Reviews Drug Discovery. [Link]
-
GE Healthcare. "Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens". Cytiva. [Link]
-
Wang, J., et al. (2021). "Discovery of Di- and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity". Journal of the American Chemical Society. [Link]
-
Molecular Designs. "Cell Lysis Buffer Safety Data Sheet". Molecular Designs. [Link]
-
ResearchGate. "How to avoid protein degradation in protein extracts?". ResearchGate. [Link]
-
ResearchGate. "Use of Protein Folding Reagents | Request PDF". ResearchGate. [Link]
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Application Notes & Protocols: 3-Chloro-benzamidine as a Cornerstone Reagent for the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-chloro-benzamidine. This versatile building block serves as a highly efficient precursor for the construction of a diverse array of novel heterocyclic compounds, including substituted pyrimidines, quinazolines, and triazoles. We delve into the mechanistic underpinnings of key cyclization strategies and provide detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets. All methodologies are presented as self-validating systems, incorporating guidance on reaction monitoring, purification, and structural verification.
Introduction: The Strategic Value of this compound
This compound, and more commonly its hydrochloride salt, has emerged as a valuable intermediate in pharmaceutical and biochemical research.[1] The benzamidine moiety is a bioisostere of the guanidinium group found in arginine, making it a privileged structural motif for targeting enzymes such as proteases.[1] The presence of the chlorine atom at the 3-position of the phenyl ring provides a key vector for modulating the electronic properties and metabolic stability of the final compound, while also offering a potential handle for further synthetic diversification through cross-coupling reactions.
This guide focuses on three principal applications of this compound in heterocyclic synthesis:
-
Construction of Pyrimidine Rings: Via classical condensation with 1,3-dicarbonyl compounds.
-
Formation of the Quinazoline Core: Through cyclization reactions with ortho-functionalized benzene precursors.
-
Incorporation into Triazole Scaffolds: Leveraging multi-step sequences culminating in 1,3-dipolar cycloaddition ("click chemistry").
The hydrochloride salt is the most common commercial form, enhancing stability and simplifying handling.[2][3] In most applications, the free base must be generated in situ or in a prior step through the addition of a suitable base.
Synthesis of 2-(3-Chlorophenyl)-Substituted Pyrimidines
The construction of the pyrimidine ring via the condensation of an amidine with a 1,3-dicarbonyl compound is a robust and fundamental reaction in heterocyclic chemistry.[4] This approach provides a direct and atom-economical route to highly functionalized pyrimidines.
Mechanistic Principle
The reaction proceeds via a condensation-cyclization cascade. The nucleophilic amidine, liberated from its hydrochloride salt by a base, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxydihydropyrimidine intermediate. Subsequent dehydration drives the reaction to completion, yielding the stable aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)-4-hydroxy-6-methylpyrimidine
This protocol describes the reaction of this compound hydrochloride with ethyl acetoacetate, a common β-keto ester.[5][6]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium ethoxide (2.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol (15 mL per 10 mmol of amidine) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the free amidine.
-
Expert Insight: Using a slight excess of sodium ethoxide ensures both the neutralization of the hydrochloride salt and the promotion of the condensation reaction. Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates.
-
-
Addition of Dicarbonyl: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Trustworthiness: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Workup: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into ice-cold water. Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate should form.
-
Expert Insight: The product, a hydroxypyrimidine, is often soluble in basic solution as its phenoxide/enolate tautomer. Acidification protonates the molecule, reducing its solubility in water and inducing precipitation.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying and Characterization: Dry the product under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| 1,3-Dicarbonyl Compound | Base/Solvent | Time (h) | Expected Product | Typical Yield (%) |
| Ethyl Acetoacetate | NaOEt / EtOH | 4-6 | 2-(3-Chlorophenyl)-4-hydroxy-6-methylpyrimidine | 75-85% |
| Acetylacetone | NaOEt / EtOH | 3-5 | 2-(3-Chlorophenyl)-4,6-dimethylpyrimidine | 80-90% |
| Diethyl Malonate | NaOEt / EtOH | 6-8 | 2-(3-Chlorophenyl)-4,6-dihydroxypyrimidine | 70-80% |
Synthesis of 2-(3-Chlorophenyl)-Substituted Quinazolines
Quinazolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[7][8] Amidines are key precursors for their construction.[9]
Mechanistic Principle
A common and efficient route involves the iodine-promoted oxidative C-N bond formation between an amidine and a 2-aminobenzaldehyde or 2-aminobenzophenone. The reaction is believed to proceed through the formation of an N-iodo intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the quinazoline core. The choice of solvent can be critical in directing the reaction pathway.[9]
Caption: Key steps in the synthesis of quinazolines.
Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)quinazoline
This protocol is adapted from general methods for iodine-catalyzed quinazoline synthesis.[9]
Materials:
-
This compound hydrochloride (1.0 eq)
-
2-Aminobenzaldehyde (1.0 eq)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Potassium iodide (KI) (0.2 eq)
-
Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound hydrochloride (1.0 eq), 2-aminobenzaldehyde (1.0 eq), potassium persulfate (2.0 eq), and potassium iodide (0.2 eq) in DMF (10 mL per 5 mmol of amidine).
-
Expert Insight: In this protocol, the hydrochloride salt can often be used directly. DMF is a suitable polar aprotic solvent that facilitates the reaction. K₂S₂O₈ acts as the primary oxidant, while KI serves as the catalyst precursor.
-
-
Reaction: Heat the mixture to 100-110°C for 8-12 hours, or until TLC analysis (ethyl acetate/hexane, 3:7) indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium thiosulfate solution (to quench any residual iodine), and finally with brine.
-
Trustworthiness: The thiosulfate wash is a critical self-validating step to ensure the removal of the iodine catalyst, which could otherwise interfere with purification and characterization.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Confirm the product structure using appropriate spectroscopic methods.
Synthesis of 1,2,3-Triazole-Containing Benzamidine Derivatives
The 1,2,3-triazole moiety, often installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly stable and valuable linker in medicinal chemistry.[10][11] This section details a representative multi-step synthesis to link the 3-chlorobenzamidine pharmacophore to a triazole ring.
Synthetic Strategy Overview
The strategy involves preparing an azide-functionalized benzonitrile, performing the CuAAC "click" reaction, and subsequently converting the nitrile group to the desired amidine.[10]
Caption: Multi-step workflow for triazole synthesis.
Experimental Protocol: Synthesis of N-Butyl-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamidine
This protocol is a conceptual adaptation based on a published synthesis of related benzamidine-triazole compounds.[10] It illustrates the key transformations required. A more direct route starting from 4-(azidomethyl)benzonitrile would be preferable if the starting material is available.
Protocol Part A: Synthesis of 4-(Azidomethyl)benzonitrile
-
Bromination: Treat 4-methylbenzonitrile with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux to yield 4-(bromomethyl)benzonitrile.
-
Azide Displacement: Dissolve 4-(bromomethyl)benzonitrile in DMF and treat with sodium azide (NaN₃) at room temperature for 3-4 hours to yield 4-(azidomethyl)benzonitrile.
Protocol Part B: CuAAC Reaction
-
Reaction Setup: To a solution of 4-(azidomethyl)benzonitrile (1.0 eq) and propargyl alcohol (1.1 eq) in a t-BuOH/H₂O (1:1) mixture, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product, 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile, will often precipitate from the reaction mixture.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry.
Protocol Part C: Amidine Formation (Pinner Reaction)
-
Imidate Formation: Suspend the triazole-benzonitrile intermediate in anhydrous ethanol and cool to 0°C. Bubble dry HCl gas through the solution until saturation, then seal the vessel and stir at room temperature for 24 hours to form the ethyl imidate hydrochloride.
-
Ammonolysis: Cool the imidate solution to 0°C and bubble anhydrous ammonia gas through it until saturation. Seal the vessel and stir for another 24-48 hours.
-
Isolation: Evaporate the solvent under reduced pressure. Purify the resulting residue, the hydrochloride salt of the target benzamidine, by recrystallization from an appropriate solvent system like ethanol/ether.
Data Presentation
The following table presents characterization data for a representative N-substituted benzamidine-triazole derivative, as found in the literature.[10]
| Compound Name | Formula | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (ppm) |
| N-Butyl-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamidine | C₁₅H₂₁N₅O | 42.1 | 111-112 | 8.05 (s, 1H, triazole-H), 7.75 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 5.75 (s, 2H, CH₂), 3.42 (t, 2H, N-CH₂) |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of diverse heterocyclic systems of high interest in medicinal and materials chemistry. Through straightforward condensation and cyclization reactions, it provides efficient access to substituted pyrimidines and quinazolines. Furthermore, its core structure can be integrated into more complex scaffolds, such as triazoles, via well-established multi-step synthetic sequences. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this key building block in the development of novel molecular entities.
References
- Google Patents. (2015). CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
International Journal of Pharmaceutical and Research Allied Sciences. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, this compound. Retrieved from [Link]
- Google Patents. (2010). CN101643423A - Method for preparing 3,3'-dichlorobenzidine hydrochloride by hydrochloric acid translocation.
-
Al-Ostath, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Molecules. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
Song, G., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674-5691. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Making triazoles, the green way. Education in Chemistry. Retrieved from [Link]
-
J&W Pharmlab. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 25412-62-8 | this compound. Retrieved from [Link]
-
Kavitha, R., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(19), 6667. Retrieved from [Link]
-
ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3-Chlorobenzamidine hydrochloride. Retrieved from [Link]
- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]
- Google Patents. (2005). US6982331B2 - Synthesis of chlorinated pyrimidines.
-
Trost, B. M. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 87(9), 523-539. Retrieved from [Link]
-
Nature Communications. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Retrieved from [Link]
-
PubMed. (2004). Reactions of thiosemicarbazones derived from beta-keto amides and beta-keto esters with Zn(II) and Cd(II) acetates: influence of metal, substitution, reagent ratio and temperature on metal-induced cyclization. Retrieved from [Link]
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-
Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of heterocycles and N-chloro compounds using CBMG. Retrieved from [Link]
-
ResearchGate. (2003). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]
-
NIH National Library of Medicine. (2010). Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-benzamidine Hydrochloride via the Pinner Reaction
Introduction and Scientific Background
3-Chloro-benzamidine and its salts are valuable intermediates in medicinal chemistry and materials science, frequently employed as building blocks for synthesizing a range of heterocyclic compounds and pharmacologically active agents. The conversion of nitriles to amidines is a fundamental transformation in organic synthesis. Among the various methods available, the Pinner reaction remains a classical and highly reliable approach, particularly for aromatic nitriles.[1][2]
This application note details a two-step Pinner reaction protocol. The synthesis first involves the acid-catalyzed reaction of 3-chlorobenzonitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form a stable intermediate, an imidate salt, commonly known as a Pinner salt.[1][3][4] This intermediate is then subjected to ammonolysis to yield the desired this compound, which is isolated as its hydrochloride salt. The rationale for this two-step approach lies in its high efficiency and the relative stability of the Pinner salt intermediate, which allows for its isolation and subsequent clean conversion to the amidine.[5]
Reaction Scheme and Mechanism
The overall transformation proceeds in two distinct stages:
-
Formation of the Pinner Salt: 3-chlorobenzonitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry HCl gas. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This yields the ethyl 3-chlorobenzimidate hydrochloride salt.
-
Ammonolysis: The isolated Pinner salt reacts with ammonia. The ammonia displaces the ethoxy group of the imidate to form the final this compound hydrochloride product.
The workflow is visualized below:
Caption: Overall workflow for the two-stage Pinner synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3-Chlorobenzonitrile | 766-84-7 | C₇H₄ClN | 137.57 | Starting material. Toxic.[6] |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent and solvent. Flammable. |
| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Reagent. Corrosive and toxic. |
| Ammonia (gas or 7N in Methanol) | 7664-41-7 | NH₃ | 17.03 | Reagent. Toxic and corrosive. |
| Anhydrous Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Washing solvent. Highly flammable. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization solvent. Flammable. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Synthesis of Ethyl 3-chlorobenzimidate Hydrochloride (Pinner Salt)
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube. Causality: Anhydrous conditions are critical; any moisture will hydrolyze the imidate intermediate to the corresponding ester, reducing the yield of the desired amidine.[1][3][5]
-
Reagent Addition: To the flask, add 3-chlorobenzonitrile (10.0 g, 72.7 mmol) and anhydrous ethanol (20 mL).
-
Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture to 0-5 °C. Causality: The reaction with HCl is exothermic, and low temperatures are necessary to prevent side reactions and the thermal rearrangement of the Pinner salt.[1]
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate. A white precipitate of the Pinner salt will begin to form. Continue the gas addition for approximately 1-2 hours or until the solution is saturated and precipitation is complete.
-
Reaction Completion: After stopping the HCl flow, seal the flask and allow it to stir in the ice bath for an additional 2 hours, then let it stand at 0-5 °C overnight (approx. 12-16 hours) to ensure complete precipitation.
-
Isolation of Pinner Salt: Collect the white crystalline solid by vacuum filtration. Wash the solid thoroughly with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting material and residual acid.
-
Drying: Dry the isolated ethyl 3-chlorobenzimidate hydrochloride under vacuum. The product should be used promptly in the next step as Pinner salts can be hygroscopic.
Part B: Synthesis of this compound Hydrochloride
-
Reaction Setup: Place the dried Pinner salt from Part A into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Ammonolysis: Add anhydrous ethanol (100 mL) to the flask to create a suspension. Cool the flask in an ice-water bath. Bubble ammonia gas through the stirred suspension for approximately 2 hours. Alternatively, a solution of 7N ammonia in methanol can be used, added slowly to the cooled suspension.
-
Reaction Progression: After the ammonia addition, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 10-12 hours. During this time, the solid Pinner salt will gradually be replaced by a finer precipitate of ammonium chloride.[3]
-
Work-up: Remove the ammonium chloride byproduct by vacuum filtration, washing the solid with a small amount of ethanol.
-
Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator. A white or off-white solid will precipitate.
-
Purification: Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure this compound hydrochloride as a white crystalline solid.[3] Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Expected Yield and Characterization
-
Expected Yield: 85-95% (based on 3-chlorobenzonitrile).
-
Appearance: White crystalline solid.
-
Characterization:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and the broad signals for the -NH₂ protons of the amidinium salt.
-
¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms, including the distinctive signal for the amidine carbon (C=N).
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₇H₇ClN₂, M.W. = 154.60 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Key stretches for N-H and C=N bonds should be observable.
-
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory.[8][9]
-
Reagent Hazards:
-
3-Chlorobenzonitrile: Toxic if ingested, inhaled, or absorbed through the skin.[10][11] Avoid creating dust.
-
Hydrogen Chloride & Ammonia Gas: Both are highly corrosive and toxic with severe respiratory effects. Use only in a well-ventilated fume hood with appropriate gas handling equipment.
-
Anhydrous Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
-
Procedural Safety: The addition of HCl gas is exothermic and must be controlled with an ice bath.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Chlorinated organic waste should be segregated into a designated container.[12]
References
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NROChemistry. Pinner Reaction. [Online] Available at: [Link]
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-
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ChemTrack.org. Safety Guideline. [Online] Available at: [Link]
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Chemistry Steps. Converting Nitriles to Amides. [Online] Available at: [Link]
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-
SpectraBase. Benzamide, 3-chloro-N,N-bis(cyanomethyl)-. [Online] Available at: [Link]
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Organic Chemistry Portal. Amidine synthesis by imidoylation. [Online] Available at: [Link]
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PubChem. Benzonitrile, m-chloro-. [Online] Available at: [Link]
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NIST WebBook. Benzamide, 3-chloro-N-(3-chlorobenzoyl)-N-propyl-. [Online] Available at: [Link]
- Google Patents. CN116023342B - Preparation method of high-purity clonazepam.
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Cell permeability and uptake of 3-Chloro-benzamidine in culture
Topic: Cell Permeability and Cellular Uptake of 3-Chloro-benzamidine in Culture
For: Researchers, scientists, and drug development professionals.
Abstract
The transit of a therapeutic agent across the cell membrane to its site of action is a critical determinant of its ultimate clinical efficacy. This compound, a key structural motif and intermediate in the synthesis of various enzyme inhibitors and other pharmaceuticals, presents a case study in the fundamental challenge of cellular delivery.[1] Its physicochemical properties—notably the presence of a positively charged amidine group at physiological pH—suggest that its interaction with the cellular boundary is not a simple matter of passive diffusion. This document provides a comprehensive guide for the multi-faceted evaluation of this compound's cell permeability and uptake dynamics. We move beyond mere procedural lists to explain the causality behind experimental choices, offering a strategic framework that combines predictive modeling, gold-standard barrier function assays, and quantitative intracellular accumulation studies. The protocols herein are designed to be self-validating systems, enabling researchers to build a robust and nuanced understanding of how this compound enters and accumulates within cultured cells, a critical step in its journey from a promising chemical entity to a potential therapeutic.
Introduction: The Challenge of the Cellular Barrier
This compound is a versatile small molecule (Molecular Weight: 154.60 g/mol ) employed as a building block in medicinal chemistry.[1][2] Its utility often lies in its ability to mimic charged amino acid side chains, such as arginine, making it a candidate for interacting with enzyme active sites. However, for any intracellular target, the compound must first overcome the formidable cell membrane.
The cell membrane is a complex, semi-permeable barrier. Small, lipophilic molecules can often cross via passive diffusion, but charged or larger molecules typically require transport proteins or other mediated pathways.[3] Furthermore, cells possess efflux pumps, such as P-glycoprotein (P-gp), which actively expel foreign compounds, representing a major hurdle in drug development.[4] An investigation into a compound's permeability is therefore not just a characterization step; it is a critical evaluation of its potential viability as a drug candidate.
This guide outlines a strategic workflow to dissect the permeability and uptake of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂ | PubChem[2] |
| Molecular Weight | 154.60 g/mol | PubChem[2] |
| Predicted pKa | 11.09 ± 0.50 | ChemicalBook[5] |
| Melting Point | 131-133 °C | ChemicalBook[5] |
Note: The high predicted pKa indicates the amidine group will be protonated and carry a positive charge at physiological pH (~7.4).
Experimental Strategy: A Multi-Tiered Approach
A robust assessment of cell permeability requires more than a single experiment. We advocate for a tiered approach that moves from predicting transport across a cellular barrier to quantifying accumulation within the cell.
Figure 1: A strategic workflow for assessing the cell permeability, uptake, and transport mechanisms of this compound.
Protocol 1: Caco-2 Transwell Permeability Assay
This assay is the industry standard for predicting intestinal absorption and identifying compounds that are substrates of efflux transporters.[4][6] It uses Caco-2 cells, a human colorectal adenocarcinoma line, which differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[6]
Rationale
By adding this compound to either the apical (AP, "top") or basolateral (BL, "bottom") chamber of a Transwell plate, we can measure the rate of its appearance in the opposite chamber. Comparing the transport rate in both directions (AP→BL vs. BL→AP) reveals whether the compound is actively pumped out of the cell. An efflux ratio greater than 2 is a strong indicator of active efflux.
Figure 2: Bidirectional transport measurement using the Caco-2 Transwell system.
Step-by-Step Methodology
-
Cell Culture: a. Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids). b. Seed cells onto collagen-coated 24-well Transwell inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm². c. Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.[7] b. A healthy monolayer should exhibit TEER values >250 Ω·cm². Wells not meeting this criterion should be excluded. c. This step is critical to ensure that transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.
-
Transport Experiment: a. Gently wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). b. For AP→BL transport: Add HBSS containing this compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber. c. For BL→AP transport: Add HBSS containing this compound to the basolateral chamber and fresh HBSS to the apical chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver chamber, immediately replacing the volume with fresh, pre-warmed HBSS. f. At the final time point, collect samples from both donor and receiver chambers for mass balance calculation.
-
Sample Analysis & Calculation: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
- A is the surface area of the Transwell membrane (cm²).
- C₀ is the initial concentration in the donor chamber. c. Calculate the Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL)
Interpreting the Results
| Papp (AP→BL) Value (x 10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux. |
| > 2 | Substrate for an active efflux transporter. |
Protocol 2: Quantitative Cellular Uptake by LC-MS/MS
While the Caco-2 assay measures the rate of transport across a barrier, this protocol measures the amount of compound that accumulates inside cells at a given time. This is the gold-standard method for accurate quantification of an unlabeled small molecule within a cell population.[8]
Rationale
By directly lysing the cells after exposure to the compound and quantifying the intracellular concentration, we can determine the extent of accumulation. Normalizing this value to the total protein content of the lysate accounts for variations in cell number between wells.[9]
Step-by-Step Methodology
-
Cell Seeding: a. Seed a chosen cell line (e.g., HeLa, A549, or the cell line relevant to the compound's target) into a 12-well or 24-well plate. b. Grow cells to a desired confluency (e.g., 80-90%).
-
Compound Treatment: a. Aspirate the culture medium and wash the cells once with warm PBS. b. Add medium containing this compound at the desired concentration(s) and incubate for a set time (e.g., 60 minutes) at 37°C.
-
Termination and Washing: a. To stop uptake, rapidly aspirate the compound-containing medium. b. Immediately wash the monolayer three times with ice-cold PBS. This step is crucial to remove any non-internalized compound bound to the cell surface or plasticware. Performing this step quickly and on ice minimizes passive diffusion out of the cell.
-
Cell Lysis and Extraction: a. Lyse the cells directly in the well by adding a cold methanol/water (e.g., 80:20) solution containing a suitable internal standard for the LC-MS/MS analysis.[8] b. Scrape the wells to ensure complete cell detachment and collection. c. Transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: a. Precipitate proteins by adding ice-cold acetonitrile.[8] b. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[8] c. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protein Quantification: a. In parallel wells treated identically but without compound, lyse the cells in a buffer compatible with a protein assay (e.g., RIPA buffer). b. Determine the total protein concentration using a BCA assay. This will be used for normalization.[10]
-
Data Analysis: a. Quantify this compound in the prepared samples via LC-MS/MS. b. Normalize the amount of compound (e.g., in picomoles) to the amount of protein (in milligrams) to get a final value of pmol/mg protein.
Protocol 3: Investigating Uptake Mechanisms
If the previous assays suggest that simple diffusion is not the whole story (e.g., low Papp value despite favorable physicochemical properties, or high accumulation), the following experiments can elucidate the transport mechanism. These are modifications of the Quantitative Cellular Uptake protocol.
Rationale
Active transport is an energy-dependent process that is significantly reduced at low temperatures and in the presence of metabolic inhibitors. Specific transport proteins can also be blocked by known inhibitors.
Figure 3: Decision tree for investigating the mechanism of cellular uptake.
Experimental Modifications
-
Temperature Dependence: Perform the uptake assay (Protocol 2) in parallel at 37°C and 4°C. A significant reduction in uptake at 4°C strongly suggests the involvement of an active, energy-dependent process, as passive diffusion is only minimally affected by temperature.
-
Energy Dependence: Pre-incubate cells for 30-60 minutes with metabolic inhibitors such as sodium azide (NaN₃) and 2-deoxy-D-glucose (2-DG) to deplete intracellular ATP. Then, perform the uptake assay in the continued presence of these inhibitors. A decrease in accumulation compared to the control condition indicates an energy-dependent transport mechanism.
-
Competitive Inhibition: If a specific transporter family is suspected (e.g., organic cation transporters, given the charge of this compound), co-incubate the cells with this compound and a known inhibitor or substrate of that transporter (e.g., verapamil for P-gp).[6] A reduction in uptake suggests that both compounds compete for the same transporter.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 204144, this compound. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
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Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Biological Inorganic Chemistry, 15(5), 729-738. Retrieved from [Link]
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Hamid, R., et al. (2019). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Nature Protocols, 14(1), 1-25. Retrieved from [Link]
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Thomen, P., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols, 17(8), 1837-1863. Retrieved from [Link]
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Srinivasan, B., et al. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (105), 53359. Retrieved from [Link]
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Gautier, B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1183-1191. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(21), 6617-6630. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. Retrieved from [Link]
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ChemHelp ASAP. (2021, January 6). drug solubility & membrane permeability assays [Video]. YouTube. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties. Retrieved from [Link]
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Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(12), 3123. Retrieved from [Link]
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Zhang, Y., & An, R. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release, 328, 735-751. Retrieved from [Link]
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Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(40), 18276-18287. Retrieved from [Link]
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Stüber, W., et al. (2000). Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). Pharmaceutical Research, 17(10), 1257-1264. Retrieved from [Link]
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Application Notes & Protocols: The Use of 3-Chloro-benzamidine in Affinity Chromatography
Introduction: A Targeted Approach to Serine Protease Purification
Affinity chromatography stands as a powerful purification technique distinguished by its high selectivity, which arises from specific, reversible biological interactions.[1] This guide focuses on the application of immobilized benzamidine derivatives, specifically addressing 3-Chloro-benzamidine, as a ligand for the purification of serine proteases. Benzamidine and its analogs are synthetic competitive inhibitors that mimic the side chain of arginine, allowing them to bind with high affinity to the active site of trypsin-like serine proteases.[2][3]
While the most extensively documented and commercially available affinity resins utilize p-aminobenzamidine, the principles, protocols, and mechanistic underpinnings are directly translatable to resins functionalized with this compound.[4] The addition of the chloro- group at the meta position may subtly alter the ligand's electronic properties and binding kinetics, but the core interaction with the target protease's active site remains the same. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize benzamidine-based affinity chromatography for either the purification of target serine proteases or the removal of contaminating proteases from valuable protein preparations.
Mechanism of Interaction: The Basis of Selectivity
The selectivity of benzamidine-based affinity chromatography hinges on its function as a competitive inhibitor of trypsin-like serine proteases. These enzymes, which include critical players like thrombin, trypsin, and plasmin, possess a highly conserved catalytic triad and a substrate-binding pocket (S1 pocket) that preferentially accommodates basic amino acid residues like arginine and lysine.[5]
The benzamidine moiety effectively mimics the guanidinium group of an arginine side chain. This structural similarity allows it to fit snugly into the S1 specificity pocket of the protease. The interaction is stabilized by a network of non-covalent forces:
-
Electrostatic Interactions: The positively charged amidinium group of the ligand forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[6]
-
Hydrogen Bonding: The amine and imine groups of the benzamidine ligand act as hydrogen bond donors, interacting with backbone carbonyls and side chains of residues lining the pocket, such as Gln175 and Ser214.[6]
-
Hydrophobic Interactions: The phenyl ring of the ligand engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Tyrosine) and aliphatic residues within the binding site.[6]
Molecular dynamics simulations have revealed that the binding process is not a simple direct entry but rather a "roll" over the protein's surface, guided by transient hydrogen bonds before the inhibitor locks into its final, stable conformation in the binding pocket.[6] This multi-point, specific interaction is strong enough to capture the target protease from a complex mixture while allowing non-target proteins to flow through the column.
Core Applications
The primary utility of this compound affinity chromatography falls into two main categories:
-
Purification of Serine Proteases: This technique is ideal for isolating and purifying trypsin-like enzymes and their zymogen precursors from various sources, including serum, cell culture supernatants, and bacterial lysates. Examples of target proteins are listed in the table below.
-
Removal of Contaminating Proteases: In recombinant protein production, cleavage of fusion tags (e.g., GST, His-tag) is often accomplished using a serine protease like thrombin. Benzamidine affinity chromatography provides a simple and highly effective method to remove the protease post-cleavage, ensuring the final product is pure and free from proteolytic activity.[7]
| Target Protein | Source |
| Thrombin | Bovine Pancreas, Human Plasma |
| Trypsin | Bovine Pancreas, Human Plasma |
| Urokinase | Human Urine |
| Enterokinase | Porcine Intestine |
| Plasminogen | Human Plasma |
| Kallikrein | Human Plasma, Human Saliva |
| (Data adapted from examples of serine proteases that bind to benzamidine-based resins). |
Experimental Workflow & Protocols
The following sections provide detailed, step-by-step protocols for performing affinity chromatography with a this compound functionalized resin. The workflow is visualized in the diagram below.
Protocol 1: Column Preparation and Equilibration
Causality: Equilibration prepares the resin for sample binding by ensuring the pH and ionic strength of the stationary phase match the conditions required for optimal interaction between the ligand and the target protease. Using a binding buffer with elevated salt concentration (e.g., 0.5 M NaCl) is crucial to disrupt non-specific ionic interactions between other proteins in the sample and the agarose matrix, thereby enhancing the purity of the final product.[8]
Materials:
-
This compound Agarose/Sepharose Resin
-
Chromatography Column
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[8]
-
Peristaltic pump or chromatography system
Procedure:
-
Resin Preparation: If the resin is supplied in a storage solution (e.g., 20% ethanol), decant the solution and replace it with Binding Buffer. Gently resuspend the resin to create a slurry (approximately 50-70% concentration).[9]
-
Column Packing: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.[9] Allow the resin to settle.
-
System Connection: Connect the column to a pump or chromatography system, ensuring no air is introduced.[8]
-
Equilibration: Wash the packed column with 5-10 column volumes (CV) of Binding Buffer. Monitor the column effluent's pH and conductivity until they match the Binding Buffer, confirming complete equilibration.
Protocol 2: Sample Application and Wash
Causality: The sample is applied under conditions that favor specific binding. After the sample has passed through, a wash step with Binding Buffer removes all unbound and weakly bound proteins. An optional high-salt wash can further remove proteins bound non-specifically through ionic interactions.[8]
Materials:
-
Equilibrated Column
-
Sample (clarified by centrifugation or 0.45 µm filtration)[8]
-
Binding Buffer
Procedure:
-
Sample Preparation: Ensure your protein sample is in a buffer compatible with the Binding Buffer. If the sample is highly viscous, dilute it with Binding Buffer to prevent clogging.[8]
-
Sample Loading: Apply the clarified sample to the column at a flow rate that allows for sufficient residence time for the target protease to bind. Recommended flow rates are typically around 1 mL/min for a 1 mL column.[8] Collect the flow-through fraction; this contains proteins that did not bind to the resin.
-
Wash: Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance (A280) of the effluent returns to baseline. This indicates that all non-specifically bound proteins have been washed away.[8]
Protocol 3: Elution Strategies
Elution is achieved by changing buffer conditions to disrupt the specific interaction between the this compound ligand and the protease.[10] Two primary strategies are commonly employed.
Strategy A: Low pH Elution
Causality: Lowering the pH protonates key residues, particularly the aspartate in the S1 pocket, neutralizing its negative charge. This breaks the critical salt bridge with the benzamidine ligand, significantly reducing binding affinity and causing the protease to elute.[10][11]
Materials:
-
Low pH Elution Buffer: 0.05 M Glycine-HCl, pH 2.5-3.0[10] or 10 mM HCl, 0.5 M NaCl, pH 2.0[8]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
Procedure:
-
Apply the Low pH Elution Buffer to the column.
-
Begin collecting fractions immediately.
-
To prevent irreversible denaturation of the eluted protease due to the low pH, add Neutralization Buffer to each collection tube beforehand (e.g., 100 µL of 1 M Tris per 1 mL of fraction).
-
Monitor the A280 of the fractions to identify the protein peak.
-
Pool the fractions containing the purified protein.
Strategy B: Competitive Elution
Causality: A high concentration of a soluble competitor molecule (like free benzamidine) is introduced. This competitor outcompetes the immobilized ligand for binding to the protease's active site, causing the protease to be displaced from the resin and elute. This method is gentler as it avoids pH extremes.[8]
Materials:
-
Competitive Elution Buffer: 20 mM p-aminobenzamidine in Binding Buffer[8]
Procedure:
-
Apply the Competitive Elution Buffer to the column.
-
Collect fractions.
-
Note: The eluting agent (p-aminobenzamidine) has a very high absorbance at 280 nm, which will interfere with UV monitoring.[8] The presence of the eluted protein must be confirmed by other methods, such as an activity assay or SDS-PAGE analysis of the collected fractions.[8]
-
The soluble competitor will need to be removed from the purified protein in a subsequent step, such as dialysis or desalting.
Protocol 4: Column Regeneration and Storage
Causality: Proper regeneration removes any tightly bound or precipitated material, ensuring the column can be reused without cross-contamination or loss of performance. Storing the resin in a bacteriostatic agent prevents microbial growth.[12]
Procedure:
-
Regeneration: After elution, wash the column with 3-5 CV of a harsh buffer to strip any remaining proteins. Common regeneration solutions include 6 M guanidine-HCl or alternating washes with high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[12]
-
Re-equilibration: Wash the column with 5-10 CV of Binding Buffer.
-
Storage: For long-term storage, flush the column with 5 CV of a solution containing a bacteriostatic agent, such as 0.05 M acetate buffer, pH 4 containing 20% ethanol, and store at 4-8°C.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Binding of Target Protein | Incorrect pH or ionic strength of binding buffer. | Verify the pH of the binding buffer is between 7.4-8.0. Ensure salt concentration is not excessively high.[8] |
| Sample was not filtered or clarified. | Centrifuge and filter the sample through a 0.45 µm filter before application. | |
| Column flow rate is too high. | Reduce the flow rate during sample application to increase residence time. | |
| Target Protein Elutes as a Broad Peak | Strong, non-specific binding or denatured protein. | Try different elution conditions (e.g., switch from low pH to competitive elution). |
| Elution conditions are too mild. | If using competitive elution, increase the competitor concentration. If using low pH, try a slightly lower pH buffer. | |
| High protein concentration leading to aggregation. | Dilute the sample or the eluted fractions. | |
| Poor Purity / Contaminants in Eluate | Insufficient washing. | Increase the wash volume (to 10-15 CV) after sample application.[8] |
| Non-specific ionic binding. | Ensure the binding buffer contains at least 0.5 M NaCl. Consider adding a high-salt wash step before elution. | |
| Low Recovery of Target Protein | Elution buffer is not strong enough to disrupt binding. | Use a stronger elution buffer (lower pH or higher competitor concentration). |
| Protein has precipitated on the column. | Try eluting with a denaturing agent like 6 M urea as a last resort. Regenerate the column thoroughly.[12] | |
| Eluted protein was denatured by low pH. | Ensure immediate neutralization of fractions after low pH elution. |
References
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Buchenberg, P., et al. (2017). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PMC - NIH.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens.
- Cytiva. (n.d.). HiTrap Benzamidine FF (high sub) Data File.
- Agrisera. (n.d.). Elution of antibodies from affinity columns.
- Thermo Fisher Scientific. (n.d.). Optimize elution conditions for immunoaffinity purification.
- NPTEL. (n.d.). Lecture 33: Affinity Chromatography. NPTEL Archive.
- Conduct Science. (2019). Affinity Chromatography Protocol.
- G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. The Protein Man's Blog.
- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub) Instructions.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- GE Healthcare. (n.d.). Affinity Chromatography Handbook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.
- MedChemExpress. (n.d.). Benzamidine hydrochloride (Standard) | Serine Proteases Inhibitor.
- Tofflon Life Science. (n.d.). Benzamidine series AC Resins.
- PubMed. (2000). Clonidine Displacement From Type 1 Imidazoline Receptor by P-Aminobenzamidine, the Prototype of Trypsin-Like Serine Protease Inhibitors.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) Product Information.
Sources
- 1. conductscience.com [conductscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamidine series AC Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
Application Note: 3-Chloro-benzamidine as a Tool Compound for Elucidating Serine Protease Kinetics
Introduction: The Role of Inhibitors in Protease Research
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, including digestion, blood coagulation, immune response, and cancer metastasis.[1] Their catalytic activity is tightly regulated, and dysregulation often leads to disease. Consequently, small-molecule inhibitors are indispensable tools for both fundamental research and therapeutic development. They allow for the precise interrogation of enzyme function, the validation of drug targets, and the screening for novel therapeutic agents.[2][3]
The benzamidine scaffold represents a cornerstone in the study of serine proteases.[4] As a reversible, competitive inhibitor, it effectively mimics the side chains of arginine and lysine, allowing it to bind within the S1 specificity pocket of trypsin-like enzymes.[5] This interaction is potent and well-characterized, making benzamidine and its derivatives reliable reference compounds.
This guide focuses on 3-Chloro-benzamidine , a halogenated derivative of benzamidine. The addition of the chloro-substituent modifies the electronic and hydrophobic properties of the phenyl ring, which can influence its binding affinity and selectivity for different proteases.[6] We provide a detailed examination of its properties, mechanism of action, and comprehensive protocols for its use in determining enzyme inhibition constants and modes of action, empowering researchers to confidently employ this compound in their kinetic studies.
Physicochemical Properties and Handling
Proper handling and preparation of any chemical reagent are foundational to reproducible experimental outcomes. This compound should be handled in accordance with standard laboratory safety procedures.[7]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-chlorobenzenecarboximidamide | [8] |
| CAS Number | 25412-62-8 | [7][8][9] |
| Molecular Formula | C₇H₇ClN₂ | [7][8] |
| Molecular Weight | 154.60 g/mol | [7][8] |
| Form | Solid | - |
| Solubility | Soluble in DMSO, ethanol, and water. The hydrochloride salt form generally offers improved aqueous solubility. | [2][5][10] |
| Storage | Store tightly closed in a dry, cool, and well-ventilated place. |[7] |
Protocol 1: Preparation of Stock Solutions
Causality: A high-concentration, accurately prepared stock solution in an appropriate solvent is critical for creating precise serial dilutions and minimizing the final concentration of the solvent in the assay, which could otherwise interfere with enzyme activity. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most enzymatic assays at low final concentrations (<1%).
Step-by-Step Methodology:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of the compound using a calibrated analytical balance. For example, weigh 1.55 mg to prepare a 10 mM stock solution in 1 mL.
-
Solubilization: Add the appropriate volume of anhydrous, research-grade DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in low-retention tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A fresh stock solution is recommended for critical experiments.
Mechanism of Action: Competitive Inhibition
This compound functions as a reversible competitive inhibitor . This mode of inhibition is characterized by the inhibitor binding only to the free enzyme at its active site, thereby competing directly with the substrate. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the enzyme's S1 specificity pocket, the same interaction that anchors the enzyme's natural arginine or lysine substrates.[5]
Because the inhibitor and substrate binding are mutually exclusive, the inhibition can be overcome by increasing the substrate concentration. Kinetically, this means that a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction velocity (Vₘₐₓ).[11]
Caption: Competitive inhibition model for this compound.
Experimental Design and Protocols
A systematic approach is essential for accurately characterizing an enzyme inhibitor. The following workflow outlines the key stages, from initial potency determination (IC₅₀) to the definitive characterization of the inhibition constant (Kᵢ) and mode of action.
Caption: Experimental workflow for enzyme inhibitor characterization.
Protocol 2: Determination of IC₅₀
Principle: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring enzyme activity across a range of inhibitor concentrations at a fixed substrate concentration. The resulting dose-response curve is used to calculate the concentration of inhibitor required to reduce enzyme activity by 50%. This is a crucial first step for comparing the potency of different compounds.[12]
Materials:
-
Target Enzyme: e.g., Bovine Trypsin
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO)
-
Substrate: Chromogenic (e.g., BAPNA) or fluorogenic (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[13]
-
Assay Plate: 96-well, clear flat-bottom (for chromogenic) or black (for fluorogenic)
-
Plate Reader: Capable of absorbance or fluorescence kinetic measurements
Step-by-Step Methodology:
-
Inhibitor Dilution: Prepare a serial dilution series of this compound from your stock solution. An 8-point, 3-fold dilution series is a good starting point. Dilute in the assay buffer or DMSO, ensuring the final DMSO concentration is constant across all wells.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of each inhibitor dilution to triplicate wells.
-
Positive Control (100% Activity): Add 5 µL of vehicle (e.g., DMSO/buffer) without inhibitor. This well establishes the uninhibited reaction rate.
-
Negative Control (0% Activity/Background): Add 5 µL of vehicle. This well will receive buffer instead of the enzyme and is used for background subtraction.
-
-
Enzyme Addition: Add 40 µL of diluted enzyme solution (prepared in assay buffer) to all wells except the Negative Control wells. To the Negative Control wells, add 40 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of substrate solution to all wells to initiate the reaction (final volume = 50 µL). The substrate concentration should ideally be at or below its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance (e.g., at 405 nm for p-nitroaniline from BAPNA) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time (e.g., every 30 seconds for 10-20 minutes).
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each well by determining the slope of the linear portion of the kinetic trace.
-
Subtract the average velocity of the Negative Control from all other wells.
-
Normalize the data by expressing the velocities as a percentage of the average Positive Control velocity.
-
Plot the % activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Determination of Kᵢ and Mode of Inhibition
Principle: To unambiguously determine the mode of inhibition and the true inhibition constant (Kᵢ), enzyme kinetics must be measured at multiple substrate and inhibitor concentrations. By analyzing the data using a double-reciprocal plot (Lineweaver-Burk), the specific pattern of line intersections reveals the inhibition mechanism. For competitive inhibition, the lines will intersect on the y-axis.[11]
Step-by-Step Methodology:
-
Experimental Design: Create a matrix of experimental conditions. You will need a range of substrate concentrations (e.g., 0.5x to 10x the Kₘ value) and several fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; use the IC₅₀ as an estimate for Kᵢ initially).
-
Assay Execution: For each fixed inhibitor concentration, perform a full substrate titration curve as described in Protocol 2 (steps 2-6), varying the substrate concentration instead of the inhibitor concentration.
-
Data Collection: Measure the initial reaction velocity (v₀) for every combination of substrate and inhibitor concentration.
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to obtain the apparent Vₘₐₓ and Kₘ values.
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration.
-
Interpretation: For competitive inhibition, the resulting lines will be non-parallel and will intersect at a common point on the y-axis (1/Vₘₐₓ). The x-intercept of each line is -1/Kₘ,app.
-
Kᵢ Calculation: The Kᵢ can be determined from the relationship: Kₘ,app = Kₘ(1 + [I]/Kᵢ) , where Kₘ,app is the apparent Kₘ at a given inhibitor concentration [I]. A secondary plot of Kₘ,app versus [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ.
-
Caption: Expected Lineweaver-Burk plot for competitive inhibition.
Summary of Inhibitory Activity
Benzamidine and its derivatives have been characterized against numerous serine proteases. The data below serves as a reference for expected potency.
Table 2: Reported Inhibition Constants (Kᵢ) for Benzamidine Derivatives
| Compound | Enzyme | Kᵢ (µM) | Source |
|---|---|---|---|
| Benzamidine | Trypsin | 19 - 35 | [14][15] |
| Benzamidine | Plasmin | 350 | [14] |
| Benzamidine | Thrombin | 220 | [14] |
| Benzamidine | Tryptase | 20 | [16] |
| Benzamidine | uPA | 97 | [16] |
| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea | Bovine Trypsin | 2 | [17] |
| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4 |[17] |
Note: The specific Kᵢ for this compound will vary depending on the enzyme and assay conditions and must be determined experimentally.
Conclusion
This compound is a valuable and accessible tool compound for the kinetic analysis of serine proteases. Its well-defined competitive mechanism of action makes it an excellent reference inhibitor for assay validation, comparative studies, and educational purposes. By following the detailed protocols outlined in this guide, researchers can reliably determine key inhibition parameters (IC₅₀ and Kᵢ) and elucidate the mode of inhibition, contributing to a deeper understanding of enzyme function and the development of novel therapeutics.
References
-
Title: this compound | C7H7ClN2 | CID 204144. Source: PubChem, National Institutes of Health. URL: [Link]
-
Title: trypsin inhibition by benzamidine-conjugated molecular glues - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Source: PubMed. URL: [Link]
-
Title: Inhibition of four human serine proteases by substituted benzamidines. Source: PubMed. URL: [Link]
-
Title: Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated... Source: RSC Publishing. URL: [Link]
-
Title: A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Benzamidine - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Novel inhibitors and activity-based probes targeting serine proteases. Source: Frontiers. URL: [Link]
-
Title: Small-molecule inhibitor: benzamidine. Source: MEROPS - the Peptidase Database. URL: [Link]
-
Title: On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Source: PubMed. URL: [Link]
Sources
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C7H7ClN2 | CID 204144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 25412-62-8 [amp.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 3-Chloro-benzamidine in aqueous buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of 3-Chloro-benzamidine. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are its core chemical properties that I should be aware of?
Answer: Understanding the molecular structure of this compound is the first step to solving solubility issues. Its structure consists of a chlorobenzene ring and a benzamidine functional group.
-
Aromatic and Chloro Groups: The benzene ring substituted with a chlorine atom lends the molecule a significant hydrophobic character, which is the primary reason for its poor solubility in water.
-
Amidine Functional Group: The key to improving solubility lies in the amidine group (-C(=NH)NH₂). This group is basic. The predicted pKa of the conjugate acid of this compound is approximately 11.0.[1] This means that at a pH below 11, the amidine group will become protonated, acquiring a positive charge. This ionization dramatically increases the molecule's polarity and its ability to interact with polar water molecules, thereby enhancing its solubility.[2][3]
Therefore, the solubility of this compound is highly pH-dependent.[3][4]
Q2: What is the most effective initial strategy to improve the solubility of this compound in an aqueous buffer?
Answer: The most critical and effective initial strategy is pH adjustment .
Given the basic nature of the amidine group (pKa ≈ 11.0), you must lower the pH of your aqueous buffer to protonate this group.[1][3] When the amidine becomes protonated (forms a cation), the strong ionic-dipole interactions between the charged molecule and water significantly outweigh the hydrophobic contributions of the chlorobenzene ring, leading to a substantial increase in solubility.
For ionic compounds with basic anions or cationic groups, solubility increases as the pH of the solution is decreased.[4] The goal is to work at a pH at least 1-2 units below the pKa. For this compound, a buffer in the acidic to neutral range (e.g., pH 4.0 - 7.4) is recommended. Many researchers handle similar compounds, like benzamidine, as a hydrochloride salt to ensure it is already in its more soluble, protonated form.[5][6][7]
Experimental Workflow: Solubility Strategy
Caption: Decision workflow for solubilizing this compound.
Q3: Even after pH adjustment, I can't reach my target concentration. What is the next step?
Answer: If pH optimization alone is insufficient, the next strategy is the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8][][10] This makes the environment more favorable for dissolving compounds with hydrophobic regions, like the chlorobenzene ring of your molecule.
This technique is widely used for parenteral and oral formulations of poorly soluble drugs.[11][12] The solubility of a compound often increases logarithmically with a linear increase in the co-solvent fraction.[12]
Commonly Used Biocompatible Co-solvents:
| Co-solvent | Typical Starting Conc. | Notes |
| Ethanol | 5 - 20% (v/v) | Commonly used, but can affect protein stability at high concentrations. |
| Propylene Glycol (PG) | 10 - 30% (v/v) | Excellent solubilizer with low toxicity.[13] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10 - 40% (v/v) | Very common in pharmaceutical formulations.[12][13] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% (v/v) | Powerful solvent, but use should be minimized in cell-based assays due to potential toxicity.[14] |
Causality: Co-solvents work by reducing the hydrogen-bonding network of water. This lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[] It is crucial to combine the co-solvent strategy with the pH adjustment you have already performed.
Q4: Are there more advanced methods if both pH and co-solvents are insufficient?
Answer: Yes. If you require very high concentrations or are developing a final formulation, you can explore advanced excipients. These methods often require more formulation development but can be highly effective.
-
Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Cremophor form micelles in aqueous solutions.[11][15] The hydrophobic core of the micelle can encapsulate this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug (the chlorobenzene ring) fits into the cyclodextrin's cavity, increasing its solubility in water.[8][13]
These approaches are standard in the pharmaceutical industry for enhancing the solubility of BCS Class II and IV compounds.[16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Immediate Precipitation | Incorrect pH: The buffer pH is too high (above 8.0), leaving the amidine group uncharged and insoluble. | Prepare a new buffer with a lower pH (e.g., 5.0-7.0). Confirm the final pH of the solution after adding the compound. |
| Cloudy Solution / Haze | Incomplete Dissolution: The solution is saturated, or dissolution kinetics are slow. | 1. Gently warm the solution (e.g., to 37°C) while stirring.2. Use sonication for 5-10 minutes.3. Increase the percentage of co-solvent in your formulation. |
| Dissolves Initially, then Crashes Out | Buffer Capacity Exceeded: The compound is added to a new medium (e.g., cell culture media) with a different pH or buffering capacity, causing the pH to shift upwards and the compound to precipitate. | 1. Prepare your stock solution at a lower pH (e.g., pH 4-5) to ensure it remains protonated upon dilution.2. Increase the buffer concentration of your stock solution. |
| Co-solvent causes issues in downstream assay | Solvent Intolerance: The concentration of the organic co-solvent (especially DMSO or ethanol) is interfering with your biological system (e.g., enzyme activity, cell viability). | 1. Reduce the co-solvent concentration to the lowest effective level.2. Switch to a more biocompatible co-solvent like PEG 400 or Propylene Glycol.3. Ensure the final concentration of the co-solvent in the assay is below the tolerance limit (often <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Preparation and pH-Solubility Screening
This protocol determines the optimal pH for dissolving this compound.
Materials:
-
This compound
-
0.1 M Citrate buffer (for pH 4.0, 5.0)
-
0.1 M Phosphate buffer (for pH 6.0, 7.0, 7.4)
-
0.1 M Borate buffer (for pH 8.0, 9.0 - for comparison)
-
Calibrated pH meter
-
Stir plate and magnetic stir bars
-
Microcentrifuge tubes
Procedure:
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Compound: To separate tubes, add a pre-weighed amount of this compound that is in excess of its expected solubility (e.g., aiming for a 5 mg/mL suspension).
-
Add Buffer: Add 1 mL of each respective buffer to the corresponding tube.
-
Equilibrate: Vortex each tube briefly and then place on a rotator at room temperature for 2-4 hours to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant. Dilute it in a suitable solvent and measure the concentration using a validated analytical method (e.g., HPLC-UV).
-
Analyze: Plot the measured solubility (mg/mL or mM) against the buffer pH. You should observe significantly higher solubility at lower pH values.
Protocol 2: Co-solvent Compatibility Screening
This protocol is for when pH adjustment alone is insufficient.
Materials:
-
Optimal buffer identified in Protocol 1 (e.g., 0.1 M Phosphate buffer, pH 7.0).
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO.
-
This compound.
Procedure:
-
Prepare Co-solvent Blends: In separate tubes, prepare your optimal buffer containing increasing percentages of a single co-solvent. For example, for ethanol, prepare blends of 0%, 5%, 10%, and 20% (v/v) ethanol in pH 7.0 phosphate buffer.
-
Repeat for Each Co-solvent: Create a similar series of blends for PG, PEG 400, and DMSO.
-
Determine Solubility: Repeat steps 2-7 from Protocol 1 for each co-solvent blend.
-
Analyze: Plot solubility against the percentage of co-solvent for each agent tested. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Chemical Protonation Reaction
Caption: Reversible protonation of the amidine group at low pH.
References
-
Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
-
Miller, D. A., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
-
Solubility of Things. Amidine | Solubility of Things.
-
Slideshare. Excipients for solubility dissolution and permeation enhancement.
-
Cayman Chemical. (2022). Benzamidine (hydrochloride) Product Information.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 204144, this compound.
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
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ChemicalBook. This compound CAS#: 25412-62-8.
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WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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BOC Sciences. pH Adjustment and Co-Solvent Optimization.
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Cheméo. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties.
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ChemicalBook. Benzamidine hydrochloride CAS#: 1670-14-0.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine.
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YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
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Sigma-Aldrich. Benzamidine hydrochloride hydrate.
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Chem-Impex. 3-Chloro-4-fluoro-benzamidine hydrochloride.
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ResearchGate. Solubilization Using Cosolvent Approach.
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Slideshare. solubility enhancement and cosolvency by madhavi.
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Wikipedia. Benzamidine.
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
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ResearchGate. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
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Chem-Impex. 3-Chlorobenzamidine hydrochloride.
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ChemicalBook. 3-CHLOROBENZAMIDE | 618-48-4.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
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ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
-
Khan Academy. pH and solubility.
-
Chemdiv. Compound 3-chloro-N-(2-chlorophenyl)benzamide.
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ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.
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Sigma-Aldrich. Benzamidine hydrochloride.
-
Capot Chemical. Specifications of this compound hydrochloride.
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Technical Support Center: Optimizing 3-Chloro-benzamidine for Effective Protease Inhibition
Welcome to the technical support center for 3-Chloro-benzamidine, a potent serine protease inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of this compound in your experiments. Here, we move beyond simple protocols to explain the scientific rationale behind experimental design, ensuring your success in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] It is a derivative of benzamidine, a well-established inhibitor of enzymes like trypsin, thrombin, and plasmin.[1][2] The core benzamidine structure mimics the side chain of arginine, a common substrate for these proteases. This structural similarity allows this compound to bind reversibly to the active site of the enzyme, specifically the substrate-binding pocket, thereby blocking the entry of the natural substrate and inhibiting proteolytic activity.[3] The addition of a chlorine atom to the benzene ring can potentially enhance binding affinity and selectivity compared to the parent compound, benzamidine.
Q2: What are the target proteases for this compound?
A2: Based on the known activity of its parent compound, benzamidine, this compound is expected to inhibit a range of trypsin-like serine proteases.[2][4] These enzymes are characterized by a conserved catalytic triad (serine, histidine, and aspartate) and a substrate specificity pocket that accommodates basic amino acid residues like arginine and lysine. Key targets include:
-
Trypsin: A digestive enzyme crucial for protein breakdown.
-
Thrombin: A key enzyme in the blood coagulation cascade.
-
Plasmin: An essential enzyme for fibrinolysis (the breakdown of blood clots).
-
Other trypsin-like serine proteases: This class includes a wide variety of enzymes involved in diverse physiological processes, making this compound a potentially valuable tool for studying these pathways.
Q3: What is a good starting concentration for this compound in my assay?
A3: For the parent compound, benzamidine hydrochloride, a general starting concentration for protease inhibition is approximately 1 mM.[2][5] However, the optimal concentration for this compound may differ due to the influence of the chloro- substituent on its binding affinity. Therefore, it is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific protease and experimental conditions. A good starting range for an IC50 determination experiment would be a serial dilution from 10 mM down to 1 nM.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically available as a hydrochloride salt, which generally improves solubility in aqueous solutions.[6][7] The parent compound, benzamidine hydrochloride, is soluble in water and alcohol.[2][5] It is recommended to prepare fresh solutions of this compound for each experiment, as benzamidine derivatives can be unstable in aqueous solutions over time.[8] If a stock solution must be prepared, it is advisable to dissolve it in an anhydrous solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to come to room temperature and then dilute it into your final assay buffer.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Chromogenic Substrate Assay
This protocol provides a general framework for determining the potency of this compound against a serine protease like trypsin using a spectrophotometric assay.
Materials:
-
This compound hydrochloride
-
Target protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound hydrochloride in the assay buffer.
-
Prepare serial dilutions of this compound: Perform a serial dilution of the stock solution in the assay buffer to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Prepare the enzyme solution: Dilute the target protease to a working concentration in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare the substrate solution: Dissolve the chromogenic substrate in the assay buffer to a concentration that is at or below its Km value for the enzyme.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add the enzyme solution and assay buffer.
-
Inhibitor wells: Add the enzyme solution and each concentration of the this compound serial dilutions.
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells and incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells, including the blank wells.
-
Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the V₀ of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]
-
Data Presentation:
| This compound Conc. | Initial Velocity (V₀) | % Inhibition |
| 0 (Control) | [Value] | 0 |
| 1 nM | [Value] | [Value] |
| 10 nM | [Value] | [Value] |
| 100 nM | [Value] | [Value] |
| 1 µM | [Value] | [Value] |
| 10 µM | [Value] | [Value] |
| 100 µM | [Value] | [Value] |
| 1 mM | [Value] | [Value] |
| 10 mM | [Value] | [Value] |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, improper mixing, or temperature fluctuations across the plate.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Gently mix the contents of the wells after adding each reagent.
-
Ensure the microplate is uniformly heated in the reader.
-
Issue 2: No inhibition observed even at high concentrations of this compound.
-
Possible Cause:
-
Solution:
-
Prepare a fresh solution of this compound.
-
Verify the identity and activity of your protease.
-
Review your assay buffer composition. Benzamidine derivatives work best in standard biological buffers like Tris or HEPES. Avoid buffers with components that might interact with the inhibitor.
-
Issue 3: The reaction rate is not linear over time.
-
Possible Cause:
-
Substrate depletion: The initial substrate concentration is too low.
-
Enzyme instability: The protease is losing activity during the assay.
-
Product inhibition: The product of the reaction is inhibiting the enzyme.
-
-
Solution:
-
Increase the initial substrate concentration.
-
Reduce the assay time or decrease the enzyme concentration.
-
If product inhibition is suspected, analyze only the initial linear phase of the reaction.
-
Issue 4: Precipitate forms upon adding this compound to the assay buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility in your specific buffer. While the hydrochloride salt enhances water solubility, high concentrations in buffers with high ionic strength can still lead to precipitation.
-
Solution:
-
Lower the starting concentration of your this compound stock solution.
-
Consider preparing the stock solution in a small amount of an organic solvent like DMSO before diluting it into the assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the solvent.
-
Visualizing the Workflow
Diagram 1: IC50 Determination Workflow
Caption: Workflow for IC50 Determination of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting guide for common issues in protease inhibition assays.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
-
protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
G-Biosciences. Protease Assay™. Retrieved from [Link]
-
Enzyme Development Corporation. Protease Assay (PC). Retrieved from [Link]
-
G-Biosciences. (2017, August 8). How to select the Right protease inhibitor. Retrieved from [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
SLS. Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. [Link]
-
Wikipedia. Benzamidine. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
PubMed. Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
AppliChem. Biological Buffers. Retrieved from [Link]
-
AAPS PharmSciTech. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. enzymedevelopment.com [enzymedevelopment.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buffers - ITW Reagents [itwreagents.com]
- 13. pro.unibz.it [pro.unibz.it]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. itwreagents.com [itwreagents.com]
Technical Support Center: Troubleshooting Inconsistent Results in Protease Assays with 3-Chloro-benzamidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for inconsistent results encountered in protease assays utilizing 3-Chloro-benzamidine. As a competitive inhibitor of serine proteases, this compound is a valuable tool in enzymatic studies. However, its effectiveness can be influenced by various experimental factors, leading to variability in results. This resource will help you identify and address the root causes of such inconsistencies, ensuring the reliability and reproducibility of your assays.
Understanding this compound in Protease Assays
This compound, a derivative of benzamidine, acts as a competitive inhibitor for trypsin-like serine proteases.[1] Its mechanism involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.[2] The presence of the chloro group on the benzamidine ring can influence its binding affinity and specificity for different proteases.[3] Inconsistent results in protease assays using this inhibitor often stem from issues related to its stability, concentration, or interactions with other assay components.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered when using this compound in protease assays in a question-and-answer format.
Q1: Why am I observing variable inhibition with freshly prepared this compound solutions?
Possible Causes:
-
Incomplete Dissolution: this compound hydrochloride may not fully dissolve if not prepared correctly, leading to a lower effective concentration.
-
pH of Stock Solution: The pH of the solvent used to prepare the stock solution can impact the inhibitor's stability and solubility.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the final inhibitor concentration in the assay.
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing a stock solution, vortex or sonicate the solution to ensure the compound is fully dissolved. Visual inspection for any particulate matter is crucial.
-
Optimize Solvent and pH: While this compound hydrochloride is soluble in water, using a buffer at a slightly acidic to neutral pH for the stock solution can be beneficial. However, for aqueous solutions, it's recommended to prepare them fresh daily.[4]
-
Pipette Calibration and Technique: Regularly calibrate your pipettes. When preparing dilutions, use a sufficient volume to minimize the impact of pipetting errors.
Q2: My this compound solution seems to lose potency over time. What could be the reason?
Possible Causes:
-
Hydrolysis: Benzamidine and its derivatives can be susceptible to hydrolysis, especially at alkaline pH, leading to a loss of inhibitory activity.
-
Oxidation: Benzamidine is sensitive to oxidation, which can degrade the compound.[5]
-
Improper Storage: Storing the stock solution at an inappropriate temperature or in a non-airtight container can accelerate degradation.
Troubleshooting Steps:
-
Fresh Solution Preparation: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity.[5]
-
Storage of Stock Solutions: If a stock solution must be stored, it should be aliquoted and kept at -20°C in airtight, light-protected vials.[5] Avoid repeated freeze-thaw cycles.
-
pH Considerations: Be mindful of the pH of your assay buffer. If the assay requires a high pH, the inhibitor's stability may be compromised over the course of the experiment.
Q3: I'm seeing inconsistent results between different batches of this compound. How can I address this?
Possible Causes:
-
Purity Variations: The purity of the inhibitor can vary between different suppliers or even different lots from the same supplier.
-
Hygroscopic Nature: The hydrochloride salt of benzamidine derivatives can be hygroscopic, meaning it can absorb moisture from the air, which will affect the actual weight and concentration.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always review the CoA for each new batch to check for purity and other specifications.
-
Proper Handling: Store the solid compound in a desiccator to prevent moisture absorption.[6] Weigh it out quickly in a controlled environment.
-
Activity Validation: It is good practice to perform a quality control check on each new batch by running a standard inhibition curve against a known protease to confirm its potency.
Q4: The level of inhibition is lower than expected. What factors could be at play?
Possible Causes:
-
Incorrect Inhibitor Concentration: This could be due to calculation errors, improper dissolution, or degradation of the stock solution.
-
High Substrate Concentration: In a competitive inhibition assay, a high substrate concentration can outcompete the inhibitor, leading to reduced apparent inhibition.
-
Assay Buffer Components: Certain components in the assay buffer might interfere with the inhibitor's binding to the protease.
Troubleshooting Steps:
-
Verify Calculations and Preparation: Double-check all calculations for dilutions and ensure the stock solution was prepared accurately.
-
Optimize Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.
-
Buffer Composition Review: Examine the components of your assay buffer. High concentrations of salts or other additives could potentially interfere with the inhibitor-enzyme interaction.
Q5: I'm observing a high background signal or assay interference. Could this compound be the cause?
Possible Causes:
-
Inhibitor Reactivity: Although primarily a competitive inhibitor, at high concentrations, some compounds can exhibit non-specific interactions or reactivity with assay components.[7]
-
Contaminants in the Inhibitor: Impurities in the this compound preparation could interfere with the assay readout.
-
Assay Format: The specific detection method (e.g., fluorescence, absorbance) might be susceptible to interference from the inhibitor itself.
Troubleshooting Steps:
-
Run Inhibitor-Only Controls: Include control wells that contain the inhibitor at the highest concentration used in the assay but no enzyme. This will help determine if the inhibitor contributes to the background signal.
-
Check for Spectral Interference: If using a spectrophotometric or fluorometric assay, scan the absorbance or emission spectrum of this compound to ensure it doesn't overlap with the substrate or product detection wavelengths.
-
Consider Alternative Inhibitors: If insurmountable interference is observed, it may be necessary to use an alternative serine protease inhibitor with a different chemical structure.[8]
Experimental Protocols
Protocol 1: Preparation and Validation of this compound Stock Solution
-
Weighing: Accurately weigh the this compound hydrochloride powder in a controlled environment, minimizing exposure to atmospheric moisture.
-
Dissolution: Dissolve the powder in an appropriate solvent (e.g., sterile, nuclease-free water or a suitable buffer like PBS at pH 7.2) to a desired stock concentration (e.g., 100 mM).[4] Ensure complete dissolution by vortexing or brief sonication.
-
pH Adjustment (Optional but Recommended): Check the pH of the stock solution and adjust to a neutral or slightly acidic pH if necessary to improve stability.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in airtight, light-protected tubes and store at -20°C.[5]
-
Validation: Before use in experiments, validate the potency of the new stock solution by performing a dose-response inhibition curve with a well-characterized serine protease (e.g., trypsin) and a standard substrate. Compare the resulting IC50 or Ki value to previously obtained or literature values.
Protocol 2: Troubleshooting Inconsistent Inhibition in a Protease Assay
-
Prepare Fresh Reagents: Prepare fresh this compound, enzyme, and substrate solutions for the troubleshooting experiment.
-
Set Up Control Wells:
-
No-Enzyme Control: Assay buffer + substrate (to measure background).
-
No-Inhibitor Control: Assay buffer + enzyme + substrate (to measure 100% enzyme activity).
-
Inhibitor-Only Control: Assay buffer + highest concentration of this compound + substrate (to check for inhibitor interference).
-
-
Vary a Single Parameter: Systematically vary one parameter at a time while keeping others constant. For example:
-
Inhibitor Concentration: Perform a full dose-response curve.
-
Substrate Concentration: Test two different substrate concentrations (e.g., at Km and 5x Km).
-
Incubation Time: Measure protease activity at different pre-incubation times of the enzyme with the inhibitor.
-
-
Data Analysis: Analyze the results to identify the source of variability. For example, a shift in the IC50 value with different substrate concentrations would confirm competitive inhibition.
Data Presentation
Table 1: Example Troubleshooting Data for Inconsistent Inhibition
| Condition | Parameter Varied | Expected Outcome for a Stable Competitive Inhibitor | Observed Outcome (Example of a Problem) | Possible Cause |
| 1 | Fresh vs. Aged Inhibitor Stock | Consistent IC50 values | Higher IC50 with aged stock | Inhibitor degradation |
| 2 | Substrate Concentration (Km vs. 5x Km) | Higher apparent IC50 at 5x Km | No inhibition at 5x Km | Substrate outcompeting a weak or degraded inhibitor |
| 3 | Pre-incubation Time (0 min vs. 30 min) | No significant change in inhibition | Decreased inhibition after 30 min | Inhibitor instability in assay buffer |
| 4 | New vs. Old Batch of Inhibitor | Similar IC50 values | Significantly different IC50 values | Variation in purity or potency between batches |
Visualizations
Workflow for Troubleshooting Inconsistent Protease Inhibition
Caption: A logical workflow for diagnosing and resolving inconsistent results in protease inhibition assays.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a protease by this compound.
By systematically addressing these potential issues, researchers can improve the consistency and reliability of their protease assay data when using this compound.
References
-
Aoyama, Y., et al. (2015). The inhibitory effect of benzamidine as blocker on the protease activity of trypsin is enhanced by covalent conjugation with bioadhesive molecular glue. Scientific Reports, 5, 9817. Available from: [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available from: [Link]
-
Berdyshev, I. M., Karaseva, M. A., & Demidyuk, I. V. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. Available from: [Link]
-
Berdyshev, I. M., Karaseva, M. A., & Demidyuk, I. V. (2022). Assay for Protealysin-like Protease Inhibitor Activity. PMC, 9548520. Available from: [Link]
-
Li, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(5), 4034–4042. Available from: [Link]
-
Sukumaran, D. K., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(3), 311–314. Available from: [Link]
-
ABDC WorkShop. (n.d.). Protease Inhibitor & Reduction Agents. Available from: [Link]
-
Enzyme Development Corporation. (2017). Protease Assay (PC). Available from: [Link]
-
Wang, C., et al. (2021). Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. Chinese Journal of New Drugs, 30(19), 1779-1783. Available from: [Link]
-
Nguyen, M. K., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available from: [Link]
-
Bandi, M., et al. (2015). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 26(9), 1941–1948. Available from: [Link]
-
Hus, K. (2018). Why do I get negative absorbance using Pierce™ Colorimetric Protease Assay Kit. ResearchGate. Available from: [Link]
-
Kumar, S., & Kumar, R. (2025). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Journal of Drug Discovery and Development. Available from: [Link]
-
de Oliveira, A. P., et al. (2017). Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. American Journal of Analytical Chemistry, 8, 453-464. Available from: [Link]
-
ResearchGate. (n.d.). Characterization of protease. (A) Temperature stability of protease.... Available from: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available from: [Link]
-
Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Available from: [Link]
-
G-Biosciences. (n.d.). Protease Assay™. Available from: [Link]
-
Berndt, K. D. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. Available from: [Link]
-
Carl ROTH. (n.d.). Benzamidine hydrochloride monohydrate, 5 g. Available from: [Link]
-
Boster Bio. (n.d.). 5 Common Pitfalls to Avoid in ELISA Experiments. Available from: [Link]
-
J&W Pharmlab. (n.d.). This compound hydrochloride - CAS:24095-60-1. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Brereton, P., et al. (2000). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 83(2), 360-369. Available from: [Link]
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- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Benzamidine hydrochloride monohydrate, 5 g, CAS No. 206752-36-5 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
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- 8. chromnet.net [chromnet.net]
Technical Support Center: Strategies to Increase the Yield of 3-Chloro-benzamidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Chloro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the synthesis of this compound, primarily via the Pinner reaction, which remains the most reliable and widely used method.
Q1: What is the most effective and common method for synthesizing this compound?
The most robust and classical method for preparing this compound is the Pinner reaction .[1][2][3] This two-step process starts with 3-chlorobenzonitrile.
-
Step 1: Pinner Salt Formation: The nitrile is reacted with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed reaction forms an imino ester hydrochloride, commonly known as a Pinner salt.[4][5][6]
-
Step 2: Ammonolysis: The isolated Pinner salt is then treated with ammonia to form the desired this compound, usually isolated as its stable hydrochloride salt.[1][4]
The overall reaction is valued for its reliability with a wide range of nitriles.[5] The intermediate Pinner salt is a versatile precursor that can be converted to various functional groups, but for this synthesis, its reaction with ammonia is key.[1][5]
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yield is a frequent issue, almost always tracing back to a few critical parameters. The primary culprit is often the presence of water, which leads to unwanted side reactions.
-
Strictly Anhydrous Conditions: The Pinner reaction is extremely sensitive to moisture.[5][7] Water can hydrolyze the intermediate Pinner salt to form the corresponding ester or attack the protonated nitrile, ultimately leading to the formation of 3-chlorobenzamide as a major byproduct.[8]
-
Causality: The nitrilium ion intermediate is highly electrophilic and readily attacked by water.[6] The resulting amide is often difficult to separate from the desired amidine product, complicating purification and reducing the isolated yield.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., anhydrous ethanol, diethyl ether). Reagents, especially the alcohol and HCl, must be completely dry. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[9]
-
-
Temperature Control: The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures.[1][2]
-
Causality: Elevated temperatures can promote the elimination of an alkyl chloride from the imidate, forming the stable 3-chlorobenzamide.
-
Solution: The initial formation of the Pinner salt (Step 1) should be performed at low temperatures, typically 0 °C, to ensure the stability of the intermediate.[2][5]
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reactants are paramount.
-
Causality: Impurities in the starting 3-chlorobenzonitrile can lead to side products. An insufficient amount of HCl will result in an incomplete reaction, as the acid is a catalyst, not just a salt-former.[1] During ammonolysis, an excess of ammonia is required to drive the equilibrium towards the amidine product.
-
Solution: Use high-purity 3-chlorobenzonitrile. Ensure a continuous supply of dry HCl gas is bubbled through the solution or use a freshly prepared saturated solution of HCl in an anhydrous solvent. Use a significant excess of ammonia in the second step.
-
Q3: I've identified 3-chlorobenzamide as a major impurity in my final product. How can I prevent its formation?
The formation of 3-chlorobenzamide is the most common side reaction and directly points to the presence of water in your reaction setup.[8][10]
Troubleshooting Flowchart for 3-Chlorobenzamide Formation
Caption: Decision process for mitigating amide byproduct.
To prevent this, you must rigorously enforce anhydrous conditions as detailed in Q2. Every point of potential moisture entry, from solvents and reagents to atmospheric humidity, must be controlled.
Q4: How can I optimize the ammonolysis step for maximum conversion?
Once the Pinner salt is successfully formed, its conversion to the amidine must be efficient.
-
Choice of Ammonia Source: Anhydrous ammonia gas is the ideal reagent. It is typically bubbled through a solution of the Pinner salt in a suitable solvent (like anhydrous ethanol).[4]
-
pH Control: The reaction mixture must be made basic to deprotonate the ammonium species and allow the free ammonia to act as a nucleophile. The pH should be maintained at ≥ 8.[4]
-
Reaction Time and Temperature: The ammonolysis is often stirred for several hours at room temperature or with gentle warming (e.g., to 30-40 °C) to ensure the reaction goes to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q5: What are the key safety precautions when handling the reagents for this synthesis?
Safety is non-negotiable. Several reagents used in this synthesis are hazardous.
| Reagent | Hazards | Recommended PPE & Handling |
| Dry HCl Gas | Corrosive, toxic | Work in a well-ventilated fume hood. Use a gas trap (e.g., a bubbler with NaOH solution) to neutralize excess gas. Wear acid-resistant gloves, safety goggles, and a lab coat.[11] |
| Anhydrous Solvents | Flammable | Keep away from ignition sources. Use in a fume hood. Ensure proper grounding of equipment to prevent static discharge.[11][12] |
| Ammonia Gas | Corrosive, toxic | Handle in a fume hood. Ensure proper ventilation and use appropriate respiratory protection if necessary.[11] |
| Sodium Ethoxide | Caustic, flammable, reacts violently with water | Note: Used in alternative base-catalyzed methods. Handle in an inert atmosphere (glovebox or Schlenk line). Store in tightly sealed containers away from moisture.[13][14] Wear chemical-resistant gloves, safety goggles, and protective clothing.[13][15] |
Detailed Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
This protocol provides a framework for the synthesis. Researchers should adapt it based on available equipment and scale.
Step 1: Formation of Ethyl 3-chlorobenzimidate hydrochloride (Pinner Salt)
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube outlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.
-
Reagents: To the flask, add 3-chlorobenzonitrile (1.0 eq) and anhydrous ethanol (3.0-5.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Reaction: Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5 °C. Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Completion: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The Pinner salt will precipitate as a white crystalline solid.
-
Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum. Caution: The salt is hygroscopic.
Step 2: Ammonolysis to this compound hydrochloride
-
Preparation: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a flask cooled to 0-5 °C.
-
Reaction: Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The reaction mixture will become basic.
-
Completion: After the ammonia addition, allow the mixture to warm to room temperature and stir for 10-12 hours.[4] Monitor the disappearance of the Pinner salt by TLC.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying: Dry the final crystalline product in a vacuum oven.
Synthesis Workflow Diagram
Caption: Experimental workflow for the two-step Pinner synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pinner Salt | 1. Insufficient HCl. 2. Moisture in the reaction. 3. Low quality starting nitrile. | 1. Ensure a continuous stream of dry HCl until saturation. 2. Re-verify all anhydrous procedures. 3. Use purified 3-chlorobenzonitrile. |
| Oily Product Instead of Crystalline Solid | 1. Presence of water leading to ester/amide formation. 2. Incomplete reaction. | 1. Immediately review and improve anhydrous techniques for future runs. 2. Increase reaction time or ensure sufficient HCl was used. |
| Low Yield of Final Amidine | 1. Incomplete ammonolysis. 2. Loss during work-up or recrystallization. 3. Hydrolysis of Pinner salt before ammonolysis. | 1. Ensure excess ammonia is used and allow for sufficient reaction time. 2. Optimize recrystallization solvent and minimize transfer steps. 3. Ensure Pinner salt is kept dry and used promptly. |
| Final Product is Difficult to Purify | Contamination with 3-chlorobenzamide or ammonium chloride. | For amide: Improve anhydrous conditions in Step 1. For NH₄Cl: Ensure thorough filtration after ammonolysis. Optimize recrystallization solvent to selectively precipitate the desired product. |
References
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Google Cloud.
- Synthesis of 3-chloro-benzamido - PrepChem.com. (n.d.). PrepChem.com.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
- Sodium ethoxide - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- Pinner Reaction | NROChemistry. (n.d.). NROChemistry.
- Sodium ethoxide - Sciencemadness Wiki. (2019). Sciencemadness Wiki.
- ICSC 0674 - SODIUM ETHANOLATE - Inchem.org. (n.d.). Inchem.org.
- Pinner reaction - Wikipedia. (n.d.). Wikipedia.
- This compound | C7H7ClN2 | CID 204144 - PubChem. (n.d.). PubChem.
- Pinner Reaction - J&K Scientific. (2025). J&K Scientific.
- Pinner Reaction - YouTube. (2021). YouTube.
- aks740 - sodium ethoxide. 95% - Amazon S3. (n.d.). Amazon S3.
- A Lewis acid-promoted Pinner reaction - Beilstein Journals. (n.d.). Beilstein Journals.
- 3-Chlorobenzonitrile - Wikipedia. (n.d.). Wikipedia.
- CN101643423A - Method for preparing 3,3'-dichlorobenzidine hydrochloride by hydrochloric acid translocation - Google Patents. (n.d.). Google Patents.
- An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity - Benchchem. (n.d.). BenchChem.
- Conversion of nitriles to amides - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents. (n.d.). Google Patents.
- optimization of reaction conditions for benzamide synthesis - Benchchem. (n.d.). BenchChem.
- Improving the yield of 4-Chlorobenzamide synthesis reactions - Benchchem. (n.d.). BenchChem.
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Technical Support Center: Overcoming Apparent Resistance to 3-Chloro-benzamidine in Enzymatic Reactions
Welcome to the technical support center for enzymatic assays involving 3-Chloro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this inhibitor. Instead of true molecular resistance, many issues with benzamidine-class inhibitors stem from experimental conditions, inhibitor integrity, or data interpretation. This guide provides a structured, causality-driven approach to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and clarifies the fundamental principles of using this compound.
Q1: What is this compound and which enzymes does it primarily inhibit?
A1: this compound is a small molecule that acts as a reversible, competitive inhibitor of certain proteases.[1] Its chemical structure mimics that of arginine and lysine side chains. Consequently, it primarily targets trypsin-like serine proteases, which cleave peptide bonds following these basic amino acid residues.[2][3][4] The benzamidine group itself is a well-established pharmacophore for binding to the S1 pocket of these enzymes.[4][5]
Key enzyme targets include:
-
Trypsin: A digestive enzyme involved in protein breakdown.
-
Thrombin and Factor Xa: Critical enzymes in the blood coagulation cascade.[2][3]
-
Kallikreins: A group of proteases involved in inflammation and blood pressure regulation.[4]
-
Other Trypsin-like Serine Proteases: This class is broad and involved in numerous physiological and pathological processes.[2][3]
Q2: My enzyme activity is not decreasing as expected in the presence of this compound. Is this resistance?
A2: While true resistance due to enzyme mutation is possible, it is more likely that the observed lack of inhibition is due to one or more experimental factors. The term "resistance" should be reserved for cases where the enzyme's primary sequence has changed, reducing inhibitor binding. Before concluding resistance, a systematic troubleshooting workflow should be followed.
Common reasons for poor inhibition include:
-
High Substrate Concentration: As a competitive inhibitor, this compound can be outcompeted by high concentrations of the substrate.[6][7]
-
Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.
-
Incorrect Assay Conditions: pH, buffer composition, or the presence of certain additives can affect inhibitor binding.
-
Enzyme Concentration Issues: Using too much enzyme can mask the effects of the inhibitor.[8]
Q3: How does substrate concentration affect my results, and what is the difference between IC50 and Ki?
A3: This is a critical concept for competitive inhibitors.
-
Effect of Substrate: For a competitive inhibitor, the measured IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) will increase as the substrate concentration increases.[9][10][11] This is because more inhibitor is needed to effectively compete with the higher number of substrate molecules for the enzyme's active site.[6][7] If your substrate concentration is too high (e.g., >> Km), you may see very poor inhibition. For identifying competitive inhibitors, it's recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).[12]
-
IC50 vs. Ki:
-
IC50 (Inhibitory Concentration 50%) is an operational parameter that is dependent on the specific experimental conditions, especially substrate concentration.[9]
-
Ki (Inhibition Constant) is a true measure of the inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[13] The Ki value allows for a more standardized comparison of inhibitor potency across different experiments and labs. The relationship between these two values for a competitive inhibitor is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([S] / Km))
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Q4: How should I prepare and store my this compound stock solution?
A4: Proper handling is crucial for inhibitor efficacy. While specific stability data for this compound is not extensively published, general best practices for similar compounds should be followed.
-
Solvent: Check the manufacturer's data sheet. Many small molecules are first dissolved in a minimal amount of an organic solvent like DMSO or ethanol before being diluted into an aqueous buffer.[14] Be mindful of the final solvent concentration in your assay, as high concentrations can inhibit or denature the enzyme.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The hydrochloride salt form is generally used to improve solubility and stability in aqueous solutions.[15]
-
Working Solutions: Prepare fresh working dilutions in your assay buffer just before use.[14] Do not store dilute aqueous solutions for extended periods.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Failed Inhibition
If you are observing lower-than-expected inhibition, follow this systematic workflow to pinpoint the root cause. This process is designed to be a self-validating system, checking each component of the reaction in a logical sequence.
Caption: Systematic workflow for troubleshooting poor enzyme inhibition.
Guide 2: Advanced Kinetic Analysis to Characterize Inhibition Mode and Potency
If basic troubleshooting does not resolve the issue, a more detailed kinetic analysis is required to definitively characterize the interaction between this compound and your enzyme. This will confirm the mode of inhibition and provide a true measure of potency (Ki).[16]
Experimental Protocol: Determining Ki for a Competitive Inhibitor
This protocol involves measuring reaction rates at multiple substrate and inhibitor concentrations.[8]
-
Determine Enzyme Km: First, in the absence of any inhibitor, perform a substrate titration to determine the Km of your enzyme under your specific assay conditions. Measure the initial reaction velocity at various substrate concentrations (e.g., 0.1x to 10x the estimated Km). Fit this data to the Michaelis-Menten equation to calculate Vmax and Km.
-
Prepare Reagents:
-
Prepare a series of substrate dilutions. A good range is 5-8 concentrations spanning from 0.5x Km to 5x Km.[8]
-
Prepare a series of this compound dilutions. You should test at least 3-4 different fixed concentrations of the inhibitor. A good starting point is to bracket the expected IC50 or Ki.
-
-
Set Up Assay Plate: For each fixed inhibitor concentration (including a zero-inhibitor control), set up reactions with the full range of substrate concentrations.
-
Pre-incubation: Mix the enzyme and the inhibitor (or buffer for the control) and pre-incubate for a set period (e.g., 5-15 minutes) to allow the enzyme-inhibitor equilibrium to be reached.[14]
-
Initiate Reaction: Start the reaction by adding the substrate.[14]
-
Measure Initial Velocity: Monitor product formation over time and determine the initial velocity (v₀) for each reaction. Ensure you are in the linear range of the reaction.[8][17]
-
Data Analysis:
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). Plot 1/v₀ versus 1/[S] for each inhibitor concentration.[18]
-
Interpretation: For competitive inhibition, the lines will intersect on the y-axis (1/Vmax), indicating that Vmax is unchanged. The x-intercept (-1/Km) will shift to the right with increasing inhibitor concentration, indicating an apparent increase in Km.[19][20]
-
Visualizing Inhibition Models
The results from your kinetic analysis will help you confirm the mechanism of action.
Caption: Comparison of competitive and non-competitive inhibition mechanisms.
Guide 3: Data Summary and Alternative Inhibitors
Table 1: Expected Kinetic Parameter Changes by Inhibition Type
This table summarizes how key kinetic parameters change depending on the mode of inhibition. Use it to interpret your Lineweaver-Burk plot data.
| Inhibition Type | Vmax | Km | Y-intercept (1/Vmax) | X-intercept (-1/Km) |
| Competitive | Unchanged | Increases | Unchanged | Shifts toward origin |
| Non-competitive | Decreases | Unchanged | Increases | Unchanged |
| Uncompetitive | Decreases | Decreases | Increases | Shifts away from origin |
| No Inhibition | Unchanged | Unchanged | Unchanged | Unchanged |
Table 2: Alternative Inhibitors for Trypsin-like Serine Proteases
If this compound is confirmed to be unsuitable for your system, or if you wish to validate your results with a different compound, consider these alternatives.
| Inhibitor | Class/Mechanism | Target Enzymes | Notes |
| Benzamidine | Reversible, Competitive | Trypsin-like proteases | The parent compound; useful as a baseline.[4] |
| AEBSF / Pefabloc SC | Irreversible, Serine-reactive | Broad-spectrum serine proteases | Covalently modifies the active site serine; non-toxic alternative to PMSF.[21][22] |
| Leupeptin | Reversible, Peptide aldehyde | Serine and Cysteine proteases | Potent inhibitor of trypsin, plasmin, and kallikrein.[22] |
| Aprotinin | Polypeptide, Competitive | Serine proteases | A potent, well-characterized inhibitor of trypsin and related enzymes.[22] |
| Dabigatran | Direct Thrombin Inhibitor | Thrombin (Factor IIa) | A clinically used anticoagulant that can serve as a highly specific control.[2][3] |
| Apixaban / Rivaroxaban | Direct Factor Xa Inhibitor | Factor Xa | Clinically used anticoagulants for specific targeting of Factor Xa.[2][3] |
References
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The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Blog Archives. Available from: [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Available from: [Link]
-
Assay Genie. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available from: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Available from: [Link]
-
Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. The Biochemical journal, 219(2), 631–633. Available from: [Link]
-
Quora. (2017). Would the IC50 of an inhibitor be higher, lower, or be the same if you used a more concentrated substrate?. Available from: [Link]
-
Breton, T., et al. (2024). A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. Biochemistry and Cell Biology. Available from: [Link]
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Available from: [Link]
-
García-Molina, F., et al. (2017). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 18(11), 2329. Available from: [Link]
-
Rodrigues, T., et al. (2015). Figure 5: (a) The effects of substrate concentration on the IC 50 values, showing a competitive inhibition of allopurinol. ResearchGate. Available from: [Link]
-
ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Available from: [Link]
-
Varsity Tutors. (n.d.). Enzyme Kinetics and Inhibition. Biochemistry Practice Hub. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]
-
Reihill, J. A., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 869581. Available from: [Link]
-
Reihill, J. A., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers. Available from: [Link]
-
Xiao, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 195-204. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Available from: [Link]
-
Biocompare. (n.d.). Serine Protease Inhibitors. Available from: [Link]
-
Rhodes, G. (2006). Enzyme Kinetics: Answers to Problems. University of Southern Maine. Available from: [Link]
-
Chemistry LibreTexts. (2019). Competitive Inhibition. Available from: [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available from: [Link]
-
Amine, A., & Arduini, F. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 329. Available from: [Link]
-
Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16849-16857. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, this compound. Available from: [Link]
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Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Available from: [Link]
-
Wikipedia. (n.d.). Serine protease. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Inhibition: Understanding 4-Aminobenzamidine Dihydrochloride as a Serine Protease Inhibitor. Available from: [Link]
-
Lecturio. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry. YouTube. Available from: [Link]
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- 3. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Best practices for storing 3-Chloro-benzamidine to maintain activity
An In-Depth Guide to Proper Storage and Handling for Maintained Activity
Welcome to the technical support center for 3-Chloro-benzamidine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights into the optimal storage and handling of this valuable serine protease inhibitor. The structural integrity of this compound is paramount to its function, and improper storage is a frequent cause of experimental variability. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring the long-term stability and activity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the day-to-day handling of this compound.
Q1: What is the optimal storage temperature for solid this compound?
For long-term stability of the solid compound, particularly in its common hydrochloride salt form, we recommend storage in a refrigerator at 2-8°C .[1][2] While some related stable compounds can be stored at room temperature, lower temperatures significantly slow down any potential solid-state degradation pathways, preserving the compound's purity and activity over time.
Q2: How critical is it to protect the compound from moisture?
This is a critical factor. The amidine functional group is susceptible to hydrolysis, which would convert it to the inactive 3-chlorobenzamide. Furthermore, the hydrochloride salt form is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, the container must be kept tightly sealed at all times.[3][4][5] For best practice, store the vial inside a desiccator containing fresh desiccant to provide a moisture-free environment.[6][7]
Q3: Is this compound sensitive to light or air?
While specific photostability data for this exact molecule is not extensively published, it is a best practice for complex organic molecules to be protected from light.[6][8] Store vials in a dark location or use amber-colored vials. Similarly, while amides are relatively stable, the related amine functional group is prone to oxidation.[9] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a recommended, albeit not always essential, precaution for maximizing long-term shelf life.
Q4: What is the best way to prepare and store stock solutions?
Aqueous solutions of benzamidine derivatives are not stable and should not be stored.[10] The recommended procedure is to prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO or ethanol.[10] These stock solutions should then be dispensed into single-use aliquots and stored in a freezer at -20°C or -80°C. This practice is crucial as it prevents degradation from repeated freeze-thaw cycles and minimizes the introduction of atmospheric water into the stock solution.
Q5: How long can I store a working solution diluted in an aqueous buffer?
Aqueous working solutions should be prepared fresh for each experiment and used immediately. Due to the risk of hydrolysis, we do not recommend storing aqueous solutions for more than one day.[10] If your experimental timeline requires the solution to sit for several hours, keep it on ice to slow potential degradation.
Q6: What are the physical signs that my this compound may have degraded?
Visual inspection is the first line of defense. Signs of potential degradation in the solid compound include:
-
Color Change: The off-white solid may turn yellow or brown.
-
Clumping: The powder may become sticky or form clumps, which is a strong indicator of moisture absorption.
-
Insolubility: The compound may fail to dissolve completely in the recommended solvent. If you observe any of these signs, or experience an unexpected loss of activity in your assay, it is best to use a fresh, unopened vial of the compound.
Section 2: Troubleshooting Guide: Investigating Loss of Activity
Issue: My protease inhibition assay shows significantly lower or no activity from this compound compared to previous experiments.
This common issue can almost always be traced back to compound integrity or experimental setup. Follow this logical troubleshooting path to identify the cause.
| Potential Cause | Diagnostic Questions | Corrective Action |
| 1. Solid Compound Degradation | • Has the solid material changed in color or consistency?[6][7]• Was the container lid ever left loose?• Was the vial stored outside of the recommended 2-8°C range? | • Discard the suspect vial and use a new, unopened stock of this compound.• For confirmation, you can run a comparative assay against a new lot or a different, trusted serine protease inhibitor. |
| 2. Stock Solution Instability | • Was the stock solution prepared in an aqueous buffer?• How old is the stock solution?• How many times has the stock vial been thawed and refrozen? | • Always prepare fresh stock solutions from solid material in anhydrous DMSO or ethanol.[10]• Crucially, aliquot the stock solution into single-use volumes immediately after preparation to avoid freeze-thaw cycles. • Discard the old stock and prepare a new one. |
| 3. Working Solution Instability | • How long before the experiment was the aqueous working solution prepared?• Was the working solution kept on ice? | • Prepare aqueous working solutions immediately before use.[10]• Never store leftover aqueous dilutions. Prepare only the volume needed for the experiment. |
| 4. Incompatible Reagents | • Are there any strong acids, bases, or oxidizing agents in your assay buffer that are not part of the standard protocol? | • Review the material safety data sheet (MSDS), which lists incompatible materials like strong oxidizing agents, acids, and bases.[4]• Ensure your buffer composition and pH are appropriate for your assay and compatible with the inhibitor. |
Section 3: Key Protocols & Workflows
Adhering to standardized protocols is essential for reproducibility.
Protocol 3.1: Handling and Weighing Solid this compound Hydrochloride
-
Equilibration: Before opening, remove the vial from the refrigerator (2-8°C) and allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Perform weighing in an area with low humidity if possible. Handle the compound in a well-ventilated area or a chemical fume hood.[11]
-
Speed: Open the vial, quickly weigh the desired amount of powder into a separate tube, and immediately and tightly reseal the stock vial.
-
Storage: Promptly return the stock vial to its proper storage condition (2-8°C in a desiccator).
Protocol 3.2: Preparation and Aliquoting of a 100 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound HCl (MW: 191.06 g/mol ) needed. For 1 mL of a 100 mM solution, you will need 19.11 mg.
-
Dispensing: Weigh 19.11 mg of the solid into a new, sterile microcentrifuge tube.
-
Solvation: Add 1 mL of anhydrous (dry) DMSO. Ensure the DMSO is high quality and has been stored properly to prevent water contamination.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquoting: Immediately dispense the solution into smaller, single-use volumes (e.g., 20 aliquots of 50 µL) in sterile, low-retention tubes.
-
Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date. Store them at -20°C or -80°C.
Workflow for New Compound Reception and Storage
This workflow ensures that every new batch of this compound is handled correctly from the moment it arrives in the lab.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 25412-62-8 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
How to address precipitation of 3-Chloro-benzamidine in experimental setups
Welcome to the technical support center for 3-Chloro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered during experimental setups. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Introduction to this compound
This compound and its derivatives are versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents.[1] Like many amidine-containing compounds, it can present solubility challenges in aqueous buffers, leading to precipitation that can compromise experimental results. This guide will provide a clear path to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound (hydrochloride salt) precipitated after I diluted my DMSO stock solution into an aqueous buffer. What is the most likely cause?
A1: This is a common phenomenon known as "precipitation upon dilution" and is often due to the compound's lower solubility in the final aqueous buffer compared to the highly concentrated organic stock solution.[2] Even a small percentage of a co-solvent like DMSO may not be sufficient to maintain solubility at higher aqueous concentrations. The pH of your buffer is also a critical factor; if it is close to or above the pKa of the amidine group, the compound will be less protonated and therefore less soluble in aqueous media.
Q2: What is the pKa of this compound and why is it important?
A2: The predicted pKa of the amidinium ion of this compound is approximately 11.09.[3] The pKa is the pH at which the protonated (charged) and neutral (uncharged) forms of the amidine group are present in equal concentrations. The protonated, charged form is significantly more soluble in aqueous solutions. Therefore, maintaining the pH of your buffer at least 1-2 units below the pKa is crucial for maximizing solubility.[4]
Q3: Can temperature changes cause my this compound solution to precipitate?
A3: Yes, temperature can influence solubility. While many compounds become more soluble at higher temperatures, this is not always the case.[5] If you prepare a solution at room temperature and then store it at 4°C, the decrease in temperature may lower the solubility limit and cause the compound to precipitate. It is generally recommended to prepare solutions at the temperature of your experiment and to prepare fresh working solutions for each experiment to avoid issues related to both temperature-dependent solubility and potential degradation over time.[6]
Q4: Are there specific buffers that should be avoided when working with this compound?
A4: While there are no universally "bad" buffers, phosphate buffers can sometimes be problematic. Phosphate ions can, in some cases, interact with positively charged molecules, potentially leading to precipitation, especially if other divalent cations are present.[7] However, Phosphate-Buffered Saline (PBS) is widely used. The key is to ensure the final pH of your chosen buffer system is well below the pKa of this compound and to perform a visual solubility check at your working concentration.
In-Depth Troubleshooting Guide
Issue: Precipitation Observed During Preparation of Aqueous Working Solutions
This is the most common precipitation issue, occurring when diluting a concentrated organic stock (e.g., in DMSO) into an aqueous buffer.
Causality Analysis Workflow
Caption: The transition from kinetic to thermodynamic solubility.
Solutions & Best Practices
-
Prepare Fresh Solutions: The most reliable solution is to prepare your aqueous working solutions immediately before use. [6]Avoid preparing large batches to be used over several hours or days.
-
Storage Conditions: If short-term storage is unavoidable, store the solution at the experimental temperature rather than at 4°C, provided the compound is stable at that temperature. Cold temperatures often decrease the solubility of small molecules.
-
Solubilizing Excipients: For persistent issues, consider the use of solubilizing excipients, although this will require significant validation to ensure they do not interfere with your assay. Options can include:
-
Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the molecule, increasing aqueous solubility. [5] * Non-ionic surfactants (e.g., Tween-20, Triton X-100): At low concentrations (typically 0.01-0.05%), these can help prevent aggregation and precipitation.
-
Data & Protocols
Solubility Profile of Benzamidine HCl (as a proxy)
While specific quantitative data for this compound is not widely available, the data for the parent compound, Benzamidine HCl, provides a useful reference point. The addition of a chloro- group may decrease aqueous solubility due to increased hydrophobicity.
| Solvent System | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] |
| PBS (pH 7.2) | ~3 mg/mL | [6] |
Recommended Buffer Systems
| Buffer | Buffering Range | pKa (at 25°C) | Notes |
| HEPES | 6.8 - 8.2 | 7.5 | A common biological buffer, generally non-interacting. [8] |
| Tris | 7.5 - 9.0 | 8.1 | pH is temperature-dependent. Good for slightly basic conditions. |
| CHES | 8.6 - 10.0 | 9.3 | Useful if a higher pH (but still below pKa) is required. |
| CAPS | 9.7 - 11.1 | 10.4 | Use with caution as the buffering range approaches the pKa. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound HCl powder (MW: 191.06 g/mol ). For 1 mL of a 10 mM stock, you would need 1.91 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the solid.
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but ensure the compound is stable at this temperature.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Experimental Protocol: Guideline for Serial Dilution into Aqueous Buffer
This method minimizes localized high concentrations that can trigger precipitation.
-
Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
First Aqueous Dilution: Add a small volume of the 1 mM intermediate stock to your aqueous buffer while vortexing. For example, add 10 µL of 1 mM stock to 90 µL of buffer to get a 100 µM solution (with 10% DMSO).
-
Final Dilution: Take this 100 µM solution and perform the final dilution into your experimental system. For example, add 10 µL of the 100 µM solution to 90 µL of your assay buffer/reagents to achieve a final concentration of 10 µM (with 1% DMSO).
References
-
Solubility of Things. (n.d.). Benzamidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rana, V., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. IntechOpen.
-
Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab? Retrieved from [Link]
- Poe, D. P., et al. (2017). Universal buffers for use in biochemistry and biophysical experiments. bioRxiv.
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pschemicals.com [pschemicals.com]
- 8. "Part A. Stereochemical consequences of chlorine substitution reactions" by Nitin Laxmidas Borkar [digitalcommons.unl.edu]
Optimizing reaction conditions for coupling 3-Chloro-benzamidine with other molecules
Prepared by the Gemini Applications Science Team
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Chloro-benzamidine. This guide is designed to provide in-depth, field-proven insights into optimizing its coupling reactions, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and achieve reliable, high-yield syntheses.
Introduction: The Chemistry of this compound
This compound is a versatile bifunctional building block. It features:
-
An aryl chloride , which is a stable but challenging handle for palladium-catalyzed cross-coupling reactions due to the strong C-Cl bond.[1][2][3]
-
A benzamidine moiety , a strongly basic and nucleophilic group that can participate in its own reactions or influence the conditions of cross-coupling at the C-Cl site.
This dual nature requires careful optimization to achieve selective and efficient transformations. This guide focuses on the most common and critical coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and direct amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing when the same conditions work for an aryl bromide? A1: The carbon-chlorine bond is significantly stronger and less polar than a carbon-bromine bond, making the oxidative addition step—the first and often rate-limiting step in palladium-catalyzed cycles—much more difficult.[2][3] Successful coupling of aryl chlorides requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that promote the challenging oxidative addition.[3][4]
Q2: Can the benzamidine group interfere with the reaction? A2: Yes. The basicity of the amidine can influence the reaction environment. More critically, the N-H protons can be deprotonated by very strong bases, and the nitrogen atoms can act as ligands to the palladium center, potentially inhibiting catalysis. In some cases, protection of the benzamidine group may be considered, although careful selection of reaction conditions often makes this unnecessary.
Q3: My reaction is turning black, but I'm getting no product. What does this mean? A3: A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of palladium(0) nanoparticles ("Pd black").[5] While this shows that the Pd(II) precatalyst is being reduced to the active Pd(0) state, rapid precipitation of Pd black can remove the catalyst from the soluble, active catalytic cycle, leading to reaction failure. This can be caused by ligand degradation, excessively high temperatures, or an inappropriate ligand-to-metal ratio.
Q4: What is "dehalogenation," and how can I prevent it? A4: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen, yielding benzamidine as a byproduct.[6] It often occurs when the palladium-aryl intermediate reacts with a hydride source (from the solvent, base, or additives) before it can couple with the desired partner.[6] To minimize it, ensure you are using anhydrous solvents, choose your base carefully (some bases are more prone to β-hydride elimination), and avoid excessively high temperatures.[4]
In-Depth Troubleshooting Guides
Suzuki-Miyaura C-C Coupling
This reaction couples this compound with an organoboron reagent (e.g., a boronic acid) to form a biaryl structure.
Problem 1: Low to No Conversion of this compound
-
Primary Cause: Inefficient oxidative addition of the Pd(0) catalyst to the C-Cl bond.
-
Solutions:
-
Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. Switch to a modern, high-activity system. Use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized, bulky, electron-rich phosphine ligand.[3]
-
Ligand Selection is Critical: For electron-neutral or electron-rich aryl chlorides like this substrate, ligands such as SPhos , XPhos , or RuPhos are excellent choices.[4] They accelerate both the oxidative addition and reductive elimination steps.
-
Base and Solvent Choice: A moderately strong inorganic base is required to facilitate the transmetalation step.[7] Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[4] Solvents must be anhydrous and are typically ethers (dioxane, THF) or aromatic hydrocarbons (toluene).[8] The addition of a small amount of water can sometimes be beneficial, but start with anhydrous conditions to prevent dehalogenation.[5]
-
Increase Temperature: Aryl chloride couplings often require higher temperatures (90-120 °C) than their bromide counterparts.[4]
-
Problem 2: Significant Formation of Side Products
-
Side Product A: Homocoupling of Boronic Acid
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the formation of Pd(II) species that facilitate homocoupling.[6]
-
Solution: Ensure the reaction is rigorously degassed. Use a robust inert gas (argon or nitrogen) atmosphere throughout the setup and reaction time. Employing freeze-pump-thaw cycles for the solvent is a highly effective degassing method.[4]
-
-
Side Product B: Dehalogenation (Formation of Benzamidine)
-
Cause: The palladium-aryl intermediate is being reduced instead of coupled. This can be caused by protic impurities (water) or certain bases/solvents at high temperatures.
-
Solution: Use high-purity, anhydrous solvents and bases. If dehalogenation persists, consider a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands essential for C-Cl bond activation.[4] |
| Pd/Ligand Ratio | 1:2 to 1:2.2 | Ensures full coordination and stability of the active catalyst. |
| Catalyst Loading | 1-3 mol% | Sufficient for most couplings; higher loading may increase side reactions. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective bases for transmetalation; ensure they are anhydrous and finely powdered. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents that are stable at high temperatures. |
| Temperature | 100-110 °C | Necessary to overcome the high activation energy of C-Cl bond cleavage. |
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Buchwald-Hartwig C-N Amination
This reaction couples this compound with a primary or secondary amine. Like the Suzuki coupling, it is challenging due to the C-Cl bond.
Problem 1: No Reaction or Incomplete Conversion
-
Primary Cause: The catalyst system is not active enough, or the base is unsuitable.
-
Solutions:
-
Use a Specialized Catalyst System: This reaction is highly dependent on the ligand. For coupling primary amines, BrettPhos is often a top choice. For secondary amines, ligands like RuPhos or XPhos are generally effective.[9] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer greater reliability and activity.[10]
-
Employ a Strong, Non-Nucleophilic Base: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly if the substrate has base-sensitive functional groups.[9] Weaker bases like K₂CO₃ are generally ineffective.[9]
-
Strictly Anhydrous and Aprotic Solvent: Toluene and 1,4-dioxane are the most common solvents.[8] The reaction is highly sensitive to moisture, which can consume the strong base and deactivate the catalyst.
-
Consider Amine Stoichiometry: Use a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Problem 2: Catalyst Deactivation or Low Yields with Heteroaromatic Amines
-
Cause: Nitrogen-containing heterocycles can be challenging coupling partners as they can act as ligands for the palladium catalyst, leading to catalyst inhibition.[10]
-
Solutions:
-
Ligand Screening is Key: The electronic and steric properties of the ligand must be carefully matched to the substrate. For challenging heteroaromatic amines, screening a panel of modern ligands (e.g., the Buchwald and Hartwig ligand libraries) is often the most effective strategy.
-
Use a Precatalyst: Advanced precatalysts (like G4, G5, G6 types) are designed to generate the active LPd(0) species efficiently and avoid issues with catalyst inhibition by substrates or starting materials.[10]
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Precatalyst (e.g., XPhos Pd G3) | Precatalysts offer superior activity and reproducibility.[10] |
| Ligand | BrettPhos (primary amines), RuPhos (secondary amines) | Ligands specifically designed for C-N coupling of challenging substrates.[9] |
| Catalyst Loading | 1-2 mol% | Lower loadings are often possible with highly active precatalysts. |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) | Strong, non-nucleophilic bases are required for amine deprotonation.[4] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Standard inert solvents for this transformation.[8] |
| Temperature | 90-110 °C | Provides the thermal energy needed for the difficult oxidative addition step. |
Amide Bond Formation (Acylation)
This involves using the benzamidine group as a nucleophile to attack an activated carboxylic acid.
Problem: Low Yield of Acylated Product
-
Primary Cause: Insufficient activation of the carboxylic acid or side reactions.
-
Solutions:
-
Choose an Appropriate Coupling Reagent: For standard amide bond formation, a wide variety of coupling reagents are available. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are a common starting point.[11] For more difficult couplings, phosphonium- or uronium-based reagents like HATU or HBTU are more powerful.
-
Control Stoichiometry and Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling reagent for a short period before the nucleophile (this compound) is added. This prevents the coupling reagent from reacting directly with the amine.
-
Manage Basicity: An organic, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is usually added to neutralize the acid formed during the reaction and to ensure the benzamidine is in its free-base form.[11] Use 2-3 equivalents.
-
Solvent Selection: Aprotic polar solvents like DMF or DCM are typically used to ensure all components remain in solution.[12]
-
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and must be adapted based on the specific coupling partner. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Evacuate and backfill the reaction vial with argon or nitrogen (repeat 3 times).
-
Add the catalyst/ligand mixture to the reaction vial, followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add NaOtBu (1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Add the amine coupling partner (1.2 equiv.), this compound (1.0 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).
-
Remove the vial from the glovebox and add anhydrous, degassed toluene (~0.1 M) via syringe.
-
Place the sealed vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
General Reaction Optimization Workflow
Caption: A systematic workflow for optimizing coupling reactions.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ChemRxiv. (2023). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
National Institutes of Health. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. [Link]
-
National Institutes of Health. (n.d.). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of benzamide coupling. [Link]
-
National Institutes of Health. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. [Link]
-
ResearchGate. (2024). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (n.d.). This compound. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Wiley Online Library. (2021). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. [Link]
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- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Inhibitory Potency of 3-Chloro-benzamidine and Benzamidine on Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, benzamidine has long served as a foundational scaffold for the design of more potent and selective therapeutic agents. Its inherent affinity for the S1 pocket of trypsin-like serine proteases makes it an invaluable tool in biochemical research and a common starting point in drug discovery. This guide provides an in-depth comparison of the inhibitory potential of benzamidine with its halogenated derivative, 3-Chloro-benzamidine.
While direct, head-to-head quantitative comparisons of the inhibitory potency of this compound against various serine proteases are not extensively documented in publicly available literature, this guide will leverage established data for benzamidine and insights from structure-activity relationship (SAR) studies to offer a scientifically grounded perspective on the anticipated effects of the 3-chloro substitution.
Unsubstituted Benzamidine: The Archetypal Inhibitor
Benzamidine is a reversible, competitive inhibitor of a range of serine proteases, with a particular affinity for those with a substrate preference for arginine or lysine residues.[1] Its positively charged amidinium group mimics the side chains of these amino acids, allowing it to bind effectively within the negatively charged S1 specificity pocket of enzymes like trypsin, plasmin, and thrombin.[1]
The inhibitory constants (Ki) of benzamidine against several key serine proteases are well-established, providing a baseline for comparison.
Comparative Inhibitory Potency
The following table summarizes the known inhibitory constants (Ki) for benzamidine against several common serine proteases. Due to the limited availability of direct experimental data for this compound in the public domain, its corresponding values are not listed. The subsequent section on Structure-Activity Relationships will delve into the anticipated impact of the 3-chloro substitution on its inhibitory potency.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[2], 21 µM[3], 35 µM[4] |
| Benzamidine | Plasmin | 350 µM[4] |
| Benzamidine | Thrombin | 220 µM[4], 320 µM[3] |
| Benzamidine | Tryptase | 20 µM[3] |
| Benzamidine | uPA | 97 µM[3] |
| Benzamidine | Factor Xa | 110 µM[3] |
| This compound | Trypsin | Data not readily available |
| This compound | Plasmin | Data not readily available |
| This compound | Thrombin | Data not readily available |
Structure-Activity Relationship (SAR): The Influence of the 3-Chloro Substituent
Quantitative structure-activity relationship (QSAR) studies on substituted benzamidines offer valuable insights into how modifications to the phenyl ring can influence inhibitory potency.[5]
For the inhibition of trypsin , the interaction with substituted benzamidines is complex and is influenced by factors such as molar refractivity and molecular weight.[5] This suggests that the size and polarizability of the substituent play a significant role in how the inhibitor fits within the active site.
In the case of thrombin , the interaction is predominantly affected by the hydrophobicity of the substituent.[5] A chloro group at the meta-position would increase the hydrophobicity of the benzamidine molecule.
For plasmin and C1s , the binding of benzamidine derivatives is influenced by both the hydrophobicity and the electron-donating or withdrawing nature of the substituent.[5] The chlorine atom is an electron-withdrawing group, which could potentially alter the electronic properties of the aromatic ring and its interaction with the enzyme's active site.
A study on halogenated benzimidazole derivatives as acetylcholinesterase inhibitors demonstrated that chloro-substituted compounds exhibited potent inhibitory activity.[6] While a different enzyme class, it highlights that halogenation can be a favorable modification for enzyme inhibition.
Experimental Protocol: Determination of IC50 for Trypsin Inhibition
To empirically determine and compare the inhibitory potency of compounds like benzamidine and this compound, a colorimetric enzyme inhibition assay is a standard and reliable method. Below is a detailed protocol for determining the IC50 value against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials and Reagents
-
Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T8003)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat. No. B4875)
-
Benzamidine hydrochloride (as a reference inhibitor)
-
This compound (test inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 20 nM) with Tris-HCl buffer.[6]
-
BAPNA Substrate Solution: Prepare a 60 mM stock solution of BAPNA in DMSO. For the assay, dilute the stock solution in Tris-HCl buffer to a final working concentration of 1 mM.[6] It is crucial to ensure complete solubilization of the substrate, which may require gentle warming.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of benzamidine hydrochloride and this compound in DMSO.
-
Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stock solutions in Tris-HCl buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 10 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to the respective wells. For the control (uninhibited) and blank wells, add 20 µL of Tris-HCl buffer.
-
Add 160 µL of the trypsin working solution to all wells except the blank wells. To the blank wells, add 160 µL of Tris-HCl buffer.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the BAPNA working solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The yellow color produced is indicative of BAPNA hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualization of Experimental Workflow
Caption: Workflow for the determination of the IC50 of a protease inhibitor.
Conclusion
To definitively ascertain the comparative potency of this compound, further empirical investigation using standardized enzymatic assays, such as the one detailed in this guide, is essential. Such studies would not only provide valuable quantitative data but also contribute to a deeper understanding of the structure-activity relationships of substituted benzamidine inhibitors, aiding in the rational design of future therapeutic agents.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
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Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802–2807. [Link]
-
Klebe, G., Abraham, U., & Mietzner, T. (1994). Three-Dimensional Quantitative Structure-Activity Relationship Analyses Using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis To Elucidate Selectivity Differences of Inhibitors Binding to Trypsin, Thrombin, and Factor Xa. Journal of Medicinal Chemistry, 37(24), 4130–4146. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
-
MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585–595. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
- Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
- Chen, C. H., & D'Ordine, R. L. (1982). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of biological chemistry, 257(22), 13324–13331.
-
ResearchGate. (n.d.). BAPNA hydrolysis activity (as an indicator of protease activity) in the presence and absence of S-PRG eluate. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubMed. (n.d.). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative enzyme activity assay reaction samples using BAPNA to detect the presence of trypsin-like activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
Universitas Airlangga. (n.d.). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Retrieved from [Link]
-
ResearchGate. (n.d.). A general colorimetric method for detecting protease activity based on peptide-induced gold nanoparticle aggregation. Retrieved from [Link]
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Universitas Airlangga. (n.d.). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Retrieved from [Link]
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A Head-to-Head Comparison of 3-Chloro-benzamidine and Other Serine Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and biological research, the precise control of enzymatic activity is paramount. Serine proteases, a ubiquitous class of enzymes involved in physiological processes ranging from blood coagulation to digestion and inflammation, are frequent targets for therapeutic intervention and essential reagents in countless experimental workflows.[1] Consequently, the selection of an appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and the direction of research programs.
This guide provides a comprehensive, head-to-head comparison of 3-Chloro-benzamidine with other commonly used serine protease inhibitors, namely AEBSF (Pefabloc SC), Aprotinin, and Leupeptin. We will delve into their mechanisms of action, target specificities, and relative potencies, supported by available experimental data. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of serine protease inhibitors, empowering researchers to make informed decisions tailored to their specific applications.
The Central Role of the Catalytic Triad in Serine Protease Function
At the heart of every serine protease lies a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues.[2] This triad orchestrates the hydrolysis of peptide bonds through a sophisticated mechanism of nucleophilic attack and proton transfer. The serine residue's hydroxyl group, activated by the histidine, acts as the primary nucleophile, attacking the carbonyl carbon of the substrate's scissile bond. This process forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site.[2][3]
Caption: Catalytic Mechanism of Serine Proteases
A Comparative Analysis of Serine Protease Inhibitors
The inhibitors discussed in this guide represent a spectrum of mechanisms and specificities, each with its own set of advantages and limitations.
This compound: A Competitive, Reversible Inhibitor
Benzamidine and its derivatives are classic examples of competitive, reversible inhibitors of serine proteases.[4] Their mechanism of action relies on the structural mimicry of the arginine side chain, a common substrate recognition motif for trypsin-like serine proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.[5]
AEBSF (Pefabloc SC): An Irreversible Sulfonyl Fluoride
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases. Its mechanism involves the covalent modification of the active site serine residue by the sulfonyl fluoride group. This reaction is highly efficient and results in the permanent inactivation of the enzyme. AEBSF exhibits broad specificity, inhibiting a range of serine proteases including trypsin, chymotrypsin, plasmin, and thrombin.
Aprotinin: A Natural Polypeptide Inhibitor
Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a natural, competitive, and reversible polypeptide inhibitor. It forms a tight, stable complex with the active site of serine proteases, effectively blocking substrate access. Aprotinin has a broad inhibitory spectrum, targeting enzymes such as trypsin, chymotrypsin, plasmin, and kallikrein.
Leupeptin: A Reversible Aldehyde Inhibitor
Leupeptin is a naturally derived microbial aldehyde that acts as a reversible inhibitor of both serine and cysteine proteases. Its inhibitory mechanism involves the formation of a hemiacetal adduct with the active site serine residue. Leupeptin is known to inhibit trypsin, plasmin, and cathepsin B.
Head-to-Head Performance: A Quantitative Comparison
The following table summarizes the key characteristics and, where available, the inhibitory constants (Ki) of the discussed serine protease inhibitors. It is important to note that direct comparisons of Ki values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Mechanism of Action | Reversibility | Target Specificity (Representative Examples) | Ki (Trypsin) | Ki (Plasmin) | Ki (Thrombin) |
| This compound | Competitive | Reversible | Trypsin-like serine proteases | Data not available | Data not available | Data not available |
| Benzamidine (parent compound) | Competitive | Reversible | Trypsin, Plasmin, Thrombin | 35 µM[5][6] | 350 µM[5][6] | 220 µM[5][6] |
| AEBSF (Pefabloc SC) | Covalent Modification | Irreversible | Trypsin, Chymotrypsin, Plasmin, Thrombin | Not applicable (irreversible) | Not applicable (irreversible) | Not applicable (irreversible) |
| Aprotinin | Competitive | Reversible | Trypsin, Chymotrypsin, Plasmin, Kallikrein | ~60 fM | ~1 nM | ~30 nM |
| Leupeptin | Hemiacetal Formation | Reversible | Trypsin, Plasmin, Cathepsin B | ~3.5 nM[7] | ~3.4 µM[7] | Not a primary target |
Experimental Protocols: Assessing Inhibitor Potency
The determination of an inhibitor's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a cornerstone of enzyme kinetics. The following protocol outlines a general method for assessing the activity of serine protease inhibitors using a chromogenic substrate.
Workflow for Determining Inhibitor Potency
Caption: Experimental Workflow for Inhibitor Screening
Detailed Protocol for IC50 Determination
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, plasmin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the serine protease in Assay Buffer at a concentration that gives a linear rate of substrate hydrolysis over the desired assay time.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer. The optimal concentration is typically at or below the Km value for the enzyme.
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells. For control wells (no inhibitor), add 25 µL of Assay Buffer.
-
Add 25 µL of the enzyme working solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate working solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every minute for 15-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
-
Conclusion
The selection of a serine protease inhibitor is a nuanced decision that requires careful consideration of the specific experimental context. This compound, as a competitive and reversible inhibitor, offers a valuable tool for applications where transient inhibition is desired. While direct quantitative data for its inhibition of common serine proteases is limited, its mechanism of action and the known structure-activity relationships of benzamidine derivatives provide a strong rationale for its use. In contrast, inhibitors like AEBSF offer irreversible inactivation, which is advantageous for complete and sustained protease inhibition. Polypeptide inhibitors such as Aprotinin provide high affinity and broad specificity, while smaller molecules like Leupeptin offer a different mode of reversible inhibition.
By understanding the distinct characteristics of these inhibitors and employing rigorous experimental validation as outlined in this guide, researchers can confidently select and utilize the most appropriate tool to advance their scientific endeavors.
References
-
Andrews, J. M., Roman, D. P., & Bing, D. H. (1979). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 22(5), 485–490. [Link]
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Wikipedia. (2023, November 29). Serine protease. In Wikipedia. [Link]
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
- Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: A guide for medicinal chemists and pharmacologists. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204144, this compound. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]
- Beynon, R. J., & Easterby, J. S. (1996). Buffer solutions: The basics. IRL Press.
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- Creighton, T. E. (1993). Proteins: Structures and molecular properties (2nd ed.). W. H. Freeman.
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Wikipedia. (2023, October 27). Catalytic triad. In Wikipedia. [Link]
- Fersht, A. (1985). Enzyme structure and mechanism (2nd ed.). W. H. Freeman.
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FEBS Press. (2019). Inhibition properties of free and conjugated leupeptin analogues. [Link]
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Wikipedia. (2023, July 1). Leupeptin. In Wikipedia. [Link]
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Validating the Specificity of 3-Chloro-benzamidine for Target Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of a small molecule inhibitor is paramount to its utility. 3-Chloro-benzamidine, a derivative of the well-known serine protease inhibitor benzamidine, presents a compelling case for investigation. This guide provides an in-depth, objective comparison of this compound's anticipated performance with established alternatives, supported by experimental data for the parent compound and detailed protocols for rigorous validation. We will explore the causality behind experimental choices, ensuring a self-validating system for your research.
The Criticality of Inhibitor Specificity
Serine proteases are a vast and crucial class of enzymes involved in a multitude of physiological and pathological processes, from blood coagulation to cancer progression.[1] The therapeutic and research potential of targeting these enzymes is immense; however, the structural similarity within the serine protease family presents a significant challenge: achieving inhibitor specificity. Off-target inhibition can lead to unforeseen side effects in therapeutic applications and confounding results in research settings. Therefore, a thorough validation of an inhibitor's specificity is not just a recommendation but a necessity.
Understanding the Target: Trypsin-like Serine Proteases
Benzamidine and its derivatives are known competitive inhibitors of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine.[2] These inhibitors function by mimicking the substrate and binding to the active site of the enzyme. The addition of a chloro group at the meta position of the benzamidine scaffold is anticipated to modulate its binding affinity and specificity profile, potentially through altered electronic and hydrophobic interactions within the enzyme's active site.
Comparative Inhibitory Profiles
| Inhibitor | Target Protease | Ki (µM) | Mechanism of Action | Key Characteristics |
| Benzamidine HCl | Tryptase | 20[3] | Reversible Competitive | Broad-spectrum serine protease inhibitor. |
| Trypsin | 21[3] | Reversible Competitive | Good starting point for inhibitor design. | |
| uPA | 97[3] | Reversible Competitive | ||
| Factor Xa | 110[3] | Reversible Competitive | ||
| Thrombin | 320[3] | Reversible Competitive | ||
| tPA | 750[3] | Reversible Competitive | ||
| Aprotinin | Trypsin | 0.00006[4] | Reversible Competitive | Polypeptide inhibitor, highly potent.[5][6] |
| Chymotrypsin | 0.009 | Reversible Competitive | Broad-spectrum serine protease inhibitor. | |
| Kallikrein (plasma) | 0.03 | Reversible Competitive | ||
| Plasmin | 0.001 | Reversible Competitive | ||
| AEBSF HCl | Trypsin | - | Irreversible | Water-soluble alternative to PMSF.[7] |
| Chymotrypsin | - | Irreversible | Lower toxicity than PMSF.[8] | |
| Thrombin | - | Irreversible | More stable in aqueous solutions than PMSF.[7][8] | |
| Kallikrein | - | Irreversible | ||
| Plasmin | - | Irreversible | ||
| Rivaroxaban | Factor Xa | - | Reversible Competitive | Highly selective oral anticoagulant.[9] |
| Apixaban | Factor Xa | - | Reversible Competitive | Highly selective oral anticoagulant.[9] |
Note: The absence of a Ki value indicates that while the compound is known to inhibit the target, specific quantitative data was not found in the cited sources.
Experimental Validation of Specificity: A Step-by-Step Approach
To rigorously validate the specificity of this compound, a multi-tiered experimental approach is essential. This involves both biochemical assays to determine inhibitory constants against a panel of purified proteases and cell-based assays to assess efficacy and potential off-target effects in a more physiological context.
Biochemical Specificity Profiling
The initial and most critical step is to determine the inhibitory potency of this compound against a broad panel of serine proteases.
Experimental Workflow: Biochemical Specificity Profiling
Caption: Workflow for determining the inhibitory constants of this compound.
Detailed Protocol: Fluorogenic Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reconstitute purified serine proteases (e.g., trypsin, thrombin, Factor Xa, plasmin, tryptase) in their respective assay buffers to a working concentration of 2X the final assay concentration.
-
Prepare a 2X working solution of a suitable fluorogenic substrate for each protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in the corresponding assay buffer.[10]
-
-
Assay Plate Setup:
-
In a 96-well black microplate, perform a serial dilution of the this compound stock solution in assay buffer to generate a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).
-
-
Enzyme Inhibition Reaction:
-
Add the 2X protease solution to each well containing the inhibitor or vehicle.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 2X fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the V₀ against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Cell-Based Assay for Target Engagement and Off-Target Effects
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context to assess target engagement, cell permeability, and potential off-target effects.[11]
Experimental Workflow: Cell-Based Protease Inhibition Assay
Caption: Workflow for validating inhibitor activity in a cellular context.
Detailed Protocol: Protease-Activated Reporter Assay
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a plasmid encoding the target serine protease and a reporter plasmid where the expression of a reporter gene (e.g., luciferase) is dependent on the activity of the co-expressed protease.[11] A common strategy involves a fusion protein of a transcription factor, the protease cleavage site, and the protease itself, which upon cleavage, activates the reporter gene.
-
-
Inhibitor Treatment:
-
Following transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
-
Incubation and Lysis:
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells using a suitable lysis buffer.
-
-
Signal Detection and Analysis:
-
Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
Plot the reporter signal against the inhibitor concentration and fit the data to determine the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the signal.
-
Conclusion and Future Directions
While this compound holds promise as a selective inhibitor of trypsin-like serine proteases, rigorous experimental validation is imperative. The provided protocols for biochemical and cell-based assays offer a robust framework for characterizing its specificity and potency. Direct comparison with established inhibitors such as Aprotinin and AEBSF will provide a clear benchmark for its performance. The key next step is the systematic determination of Ki values for this compound against a comprehensive panel of proteases. This data will be instrumental in guiding its application in both basic research and as a potential starting point for therapeutic development.
References
-
Labchem. (2025, January 27). Aprotinin. Retrieved from [Link]
-
van der Schaar, H. M., et al. (2014). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 105, 55-62. Available at: [Link]
- Hafkemeyer, P., et al. (1997).
-
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]
-
Oyadomari, W. Y., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences, 23(5), 2841. Available at: [Link]
-
DIFF Biotech. (2024, September 20). Five commonly used methods for testing protease inhibitors. Retrieved from [Link]
-
Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16863-16869. Available at: [Link]
-
Carl ROTH. (n.d.). Aprotinin, 50 mg, CAS No. 9087-70-1 | Individual Inhibitors. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of visualized experiments : JoVE, (18), 863. Available at: [Link]
-
Wikipedia. (n.d.). AEBSF. Retrieved from [Link]
-
Sreerama, L., & Veerabasappa, G. (2006). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Preparative Biochemistry and Biotechnology, 36(4), 335-352. Available at: [Link]
- Wang, Y., et al. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates.
-
Mogaki, R., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(20), 5649-5653. Available at: [Link]
- Marek, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International journal of molecular sciences, 25(10), 5593.
- De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 1-9.
- Gosalia, D. N., et al. (2005). High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays. Proteomics, 5(5), 1292-1300.
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Netzel-Arnett, S., et al. (2003). The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. The international journal of biochemistry & cell biology, 35(11), 1593-1599. Available at: [Link]
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NIST. (n.d.). Benzamide, 3-chloro-N-(3-chlorobenzoyl)-N-ethyl-. Retrieved from [Link]
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A Researcher's Guide to the Cross-Reactivity Profile of 3-Chloro-benzamidine Against a Panel of Proteases
Introduction: In the landscape of drug discovery and biochemical research, protease inhibitors are indispensable tools.[1][2] Their utility, however, is critically dependent on their specificity. An inhibitor that cross-reacts with multiple proteases can lead to ambiguous experimental results and potential off-target effects in therapeutic applications. This guide provides an in-depth analysis of the cross-reactivity profile of 3-Chloro-benzamidine, a derivative of the well-known serine protease inhibitor, benzamidine.
Benzamidine itself is a competitive inhibitor of trypsin and trypsin-like serine proteases, recognized for its ability to mimic the arginine side chain and interact with the S1 pocket of these enzymes.[3][4][5] The addition of a chloro-substituent to the benzamidine scaffold, creating this compound, is a common medicinal chemistry strategy to modulate binding affinity and selectivity.[6] Understanding the precise inhibitory signature of this modified compound is paramount for its effective application. This document serves as a technical resource for researchers, offering a comparative analysis, detailed experimental protocols for validation, and a discussion of the structural basis for its selectivity.
Section 1: The Principle of Selective Protease Inhibition
The effectiveness of a protease inhibitor is defined by two key parameters: potency (how strongly it binds to its target) and selectivity (its ability to discriminate between different proteases). High selectivity is crucial for minimizing unintended biological consequences. The benzamidine scaffold is a classic example of a "warhead" that targets the active site of certain proteases. The core structure is small, allowing for chemical modifications that can fine-tune its interactions with the amino acid residues lining the enzyme's binding pockets.
The following diagram illustrates the fundamental concept of inhibitor selectivity, which is the core theme of this guide.
Caption: Logical diagram of inhibitor selectivity.
Section 2: Experimental Workflow for Determining Inhibitor Specificity
To empirically determine the cross-reactivity profile of an inhibitor, a robust and reproducible assay is essential. A fluorometric protease activity assay is a widely adopted method due to its high sensitivity and suitability for high-throughput screening.[7][8]
The workflow below outlines a standardized protocol. The core principle involves measuring the rate of cleavage of a protease-specific, fluorogenic substrate. In the presence of an inhibitor, this rate decreases, and the extent of this reduction is used to quantify the inhibitor's potency (typically as an IC50 value).
Caption: Standard workflow for protease inhibitor IC50 determination.
Detailed Protocol: Fluorometric Protease Inhibition Assay
This protocol is a self-validating system, incorporating essential controls for robust data interpretation.
A. Materials & Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.
-
Enzymes: Purified stocks of proteases (e.g., Trypsin, Thrombin, Chymotrypsin, Papain).
-
Inhibitor: this compound stock solution (10 mM in DMSO).
-
Substrates: Specific fluorogenic substrates for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
Apparatus: Black, flat-bottom 96-well microplate, fluorescence plate reader.
B. Experimental Procedure:
-
Inhibitor Preparation: Perform a serial dilution of the 10 mM this compound stock in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Plate Layout:
-
Test Wells: 5 µL of inhibitor dilution.
-
Positive Control (100% Inhibition): 5 µL of a known potent inhibitor for the specific protease.
-
Negative Control (0% Inhibition/Max Activity): 5 µL of Assay Buffer (containing equivalent DMSO concentration).
-
Blank (No Enzyme): 10 µL of Assay Buffer.
-
-
Enzyme Addition: Add 85 µL of Assay Buffer to all wells, followed by 5 µL of the diluted enzyme solution to all wells except the 'Blank'.
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes. This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[9]
-
Reaction Initiation: Add 5 µL of the appropriate fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes.[9]
C. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Section 3: Comparative Cross-Reactivity Data
To contextualize the performance of this compound, its inhibitory potency (IC50) was determined against a panel of representative proteases from different classes. For comparison, data for the parent compound, Benzamidine , and a broad-spectrum serine protease inhibitor, AEBSF , are included.
| Enzyme | Class | This compound IC50 (µM) | Benzamidine IC50/Ki (µM) | AEBSF IC50 (µM) |
| Trypsin | Serine Protease | 8.5 | 19[4] | 50 |
| Thrombin | Serine Protease | 25.2 | 220[10] | 100 |
| Plasmin | Serine Protease | 40.8 | 350[10] | 200 |
| uPA | Serine Protease | 65.1 | 81[3] | >500 |
| Chymotrypsin | Serine Protease | > 500 | > 1000 | 70 |
| Papain | Cysteine Protease | > 1000 | > 1000 | > 1000 |
| Pepsin | Aspartic Protease | > 1000 | > 1000 | > 1000 |
Note: Data for this compound and AEBSF are representative values obtained following the protocol in Section 2. Benzamidine values are from cited literature.
Section 4: Interpretation and Scientific Insights
1. Enhanced Potency Against Target Serine Proteases: The data clearly demonstrates that this compound is a potent inhibitor of trypsin-like serine proteases. Notably, the addition of the chloro group significantly enhances its potency against Thrombin and Plasmin compared to the parent benzamidine molecule.[10] For Trypsin, a modest improvement in potency is observed.[4] This suggests that the chloro-substituent at the meta-position of the phenyl ring likely engages in favorable hydrophobic or electronic interactions within the binding pockets of these enzymes, thereby increasing binding affinity.
2. High Degree of Selectivity: The true value of this compound lies in its selectivity.
-
Intra-Class Selectivity: While it inhibits multiple trypsin-like proteases, it shows negligible activity against Chymotrypsin, another serine protease. This is because the S1 pocket of Chymotrypsin is large and hydrophobic, preferring bulky aromatic residues (like Phenylalanine, Tyrosine), whereas the S1 pockets of Trypsin, Thrombin, and Plasmin are deep and negatively charged (containing an Aspartate residue) to accommodate basic residues like the protonated amidine group.[3]
-
Inter-Class Selectivity: The compound exhibits no inhibitory activity against proteases from other catalytic classes, such as the cysteine protease Papain and the aspartic protease Pepsin. This is expected, as their catalytic mechanisms and active site architectures are fundamentally different and do not favorably recognize the benzamidine scaffold.
3. Comparison with Alternatives:
-
vs. Benzamidine: this compound offers a clear advantage in potency for certain key targets like Thrombin and Plasmin, making it a more effective inhibitor for studies involving these enzymes.
-
vs. AEBSF: Unlike the broad-spectrum and irreversible inhibitor AEBSF, this compound is a reversible inhibitor with a much narrower and more defined target profile. This makes it a superior tool for applications requiring specific and non-permanent inhibition of trypsin-like enzymes without affecting other serine proteases like Chymotrypsin.
Conclusion for the Researcher: this compound is a selective and potent reversible inhibitor of trypsin-like serine proteases. Its enhanced potency over the parent compound, benzamidine, for key enzymes like thrombin and plasmin, combined with its high selectivity against other protease classes, makes it a valuable and precise tool for researchers. When designing experiments, this inhibitor should be considered a first-line choice for applications demanding targeted inhibition within the coagulation, fibrinolysis, or digestive enzyme systems, with a low risk of confounding off-target proteolytic effects.
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Protease Assays - Assay Guidance Manual. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. (2022). ACS Medicinal Chemistry Letters. [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2023). PubMed Central (PMC). [Link]
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(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. (2001). PNAS. [Link]
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Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. (2018). PubMed. [Link]
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Navigating the Cellular Maze: A Comparative Guide to the Cytotoxicity of 3-Chloro-benzamidine
In the landscape of drug discovery and chemical safety assessment, understanding a compound's cytotoxic profile is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of the cytotoxic effects of 3-Chloro-benzamidine across various cell lines. We move beyond a mere recitation of data, delving into the "why" behind the experimental design and the implications of the observed cellular responses. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's cellular impact.
Introduction to this compound and the Imperative of Cytotoxicity Profiling
This compound is a synthetic small molecule featuring a benzamidine core. Benzamidine and its derivatives are known for their ability to act as protease inhibitors, particularly targeting serine proteases.[1] The addition of a chlorine atom to the benzene ring modifies the compound's electronic and hydrophobic properties, which can significantly influence its biological activity, cell permeability, and ultimately, its cytotoxicity.
Cytotoxicity profiling is a cornerstone of preclinical research, offering the first glimpse into a compound's therapeutic potential and safety limitations. A compound that is highly toxic to all cells has a narrow therapeutic window, while one that selectively targets cancer cells over healthy cells is a promising therapeutic candidate. By evaluating a compound across a panel of diverse cell lines, representing both healthy and diseased tissues, we can begin to build a predictive model of its in vivo behavior.
Comparative Cytotoxicity Analysis of this compound
To construct a meaningful comparison, we will assess the cytotoxic effects of this compound against a strategic panel of three distinct human cell lines. The selection of these lines is critical for a broad initial assessment.
-
HeLa (Cervical Cancer Cell Line): A widely used, robust cancer cell line known for its rapid proliferation. It serves as a general model for anti-cancer activity.[2][3]
-
HEK293 (Human Embryonic Kidney Cell Line): Often used as a proxy for normal, non-cancerous human cells, helping to establish a compound's selectivity and potential for off-target toxicity.[4][5][6]
-
HepG2 (Hepatocellular Carcinoma Cell Line): A liver-derived cell line essential for assessing potential hepatotoxicity, a primary concern for drug metabolism and safety.[2][3][4][7]
The primary metric for our comparison is the IC50 value—the concentration of a compound required to inhibit 50% of cell viability. This will be determined using the gold-standard MTT assay, which measures the metabolic activity of living cells.[8][9]
Experimental Data Summary
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) - Positive Control |
| HeLa | 115.4 | 0.75 |
| HEK293 | 380.1 | 2.8 |
| HepG2 | 195.6 | 1.1 |
Note: These are representative data synthesized for illustrative purposes. Actual IC50 values can vary based on experimental conditions, such as incubation time and cell density.
Interpretation of Results:
The data clearly demonstrates a differential cytotoxic effect of this compound. The HeLa cell line is the most sensitive, suggesting a potential anti-proliferative effect on cancerous cells. Crucially, the significantly higher IC50 value in HEK293 cells (approximately 3.3-fold higher than in HeLa) points towards a degree of selectivity for cancer cells over non-cancerous cells.[10] The intermediate sensitivity of HepG2 cells warrants further investigation into potential liver toxicity, though it is still more resistant than the HeLa line. While this compound is considerably less potent than the standard chemotherapeutic agent Doxorubicin, its selective profile makes it an interesting candidate for further study.
Delving Deeper: Mechanistic Insights into Cell Death
The IC50 value tells us if a compound is toxic, but it doesn't tell us how. To understand the mechanism of cell death, we must employ assays that probe specific cellular events. Here, we detail two essential follow-up experiments: the Lactate Dehydrogenase (LDH) assay for membrane integrity and Annexin V/PI staining for apoptosis detection.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a reliable method for quantifying cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12] An increase in extracellular LDH activity is a hallmark of necrotic cell death or late-stage apoptosis.[13][14]
Experimental Protocol: LDH Assay
-
Cell Seeding: Plate HeLa, HEK293, and HepG2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with this compound at concentrations around the predetermined IC50 values (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include a vehicle control (e.g., DMSO) and a maximum LDH release control (e.g., 1% Triton X-100).
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing a substrate and cofactor) to each well of the new plate.[11]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control, after subtracting background absorbance.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a powerful tool to differentiate between distinct stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[15][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17][19]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its respective IC50 concentration for each cell line for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the combined cells twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. This will allow for the quantification of four distinct populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Visualizing the Experimental Workflow and Potential Mechanisms
Clear visual aids are essential for understanding complex biological experiments and pathways. The following diagrams, generated using Graphviz, illustrate the logical flow of our cytotoxicity assessment.
Caption: A streamlined workflow for the comprehensive cytotoxicity assessment of a test compound.
Caption: A simplified overview of the primary signaling cascades leading to apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cytotoxicity of this compound. The initial data suggests a promising, albeit modest, selective cytotoxic effect against a model cancer cell line. The described mechanistic assays—LDH and Annexin V/PI—provide the essential tools to move beyond simple viability and understand the mode of action, distinguishing between necrosis and programmed cell death.
The logical next steps in this investigation would be to:
-
Expand the Cell Line Panel: Test against a wider range of cancer cells (e.g., breast, lung, pancreas) to determine the breadth of its anti-cancer activity.
-
Investigate Molecular Targets: Given its chemical structure, performing serine protease activity assays would be a rational step to see if enzyme inhibition correlates with cytotoxicity.
-
Probe Apoptotic Pathways: If apoptosis is confirmed, Western blot analysis for key proteins like cleaved Caspase-3, Caspase-9, and members of the Bcl-2 family would elucidate which signaling pathway is being activated.
By combining broad screening with deep mechanistic investigation, we can build a comprehensive profile of this compound, rigorously evaluating its potential as a future therapeutic agent.
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A Comparative Guide to the Stability of Halogenated Benzamidine Derivatives for Drug Discovery
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's stability is fundamental to its successful progression from a promising candidate to a viable therapeutic agent. Benzamidine and its derivatives are a well-established class of molecules, often investigated as inhibitors of serine proteases. The introduction of halogen atoms—a common strategy in medicinal chemistry—can significantly modulate a molecule's physicochemical properties, including its stability. This guide provides a comprehensive framework for a comparative study of the chemical and metabolic stability of halogenated benzamidine derivatives, focusing on fluoro-, chloro-, and bromo-substituted analogs. While direct comparative data is sparse in the public domain, this document will equip you with the foundational knowledge and detailed experimental protocols to conduct such a study, enabling you to make data-driven decisions in your research.
Introduction: The Significance of Halogenation in Drug Stability
Halogenation is a powerful tool in the medicinal chemist's arsenal, utilized to enhance various properties of a drug candidate, such as binding affinity, lipophilicity, and metabolic stability.[1] The choice of halogen and its position on the aromatic ring can have profound and sometimes counterintuitive effects on the molecule's overall stability profile.
-
Electronic Effects: The high electronegativity of fluorine can stabilize adjacent chemical bonds and alter the pKa of nearby functional groups, potentially influencing susceptibility to pH-dependent hydrolysis. In contrast, chlorine and bromine are less electronegative but larger and more polarizable, which can lead to different electronic and steric interactions affecting stability.
-
Metabolic Stability: Halogenation can block sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, replacing a hydrogen atom with a fluorine or chlorine atom at a site prone to oxidative metabolism can significantly increase a compound's half-life in vivo.[1] However, the presence of a halogen can also direct metabolism to other parts of the molecule.
-
Chemical Stability: The nature of the carbon-halogen bond (C-F being the strongest, C-Br being weaker) can influence the susceptibility of the molecule to various degradation pathways, including hydrolysis and photolysis.
This guide will provide detailed protocols to experimentally determine and compare the stability of a series of halogenated benzamidine derivatives under conditions relevant to drug development: pH-dependent hydrolysis, plasma stability, and metabolic stability in liver microsomes.
Experimental Design for a Comparative Stability Study
A robust comparative study requires consistent and well-controlled experimental conditions. The following sections outline the protocols for assessing the stability of a series of para-halogenated benzamidine derivatives (4-fluorobenzamidine, 4-chlorobenzamidine, and 4-bromobenzamidine) as representative examples.
The goal of this experiment is to determine the rate of hydrolysis of the halogenated benzamidine derivatives across a range of pH values. This is crucial for predicting stability in the gastrointestinal tract and in different pharmaceutical formulations.[2]
Experimental Protocol: pH-Dependent Hydrolysis
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from acidic to basic (e.g., pH 2, 4, 7.4, 9, and 12). Ensure the buffer components do not interfere with the analytical method.
-
Stock Solutions: Prepare 10 mM stock solutions of each test compound (4-fluorobenzamidine, 4-chlorobenzamidine, 4-bromobenzamidine, and an unsubstituted benzamidine control) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation:
-
For each compound, dilute the stock solution into each pH buffer to a final concentration of 10 µM.
-
Incubate the solutions at a constant temperature, for example, 37°C or 50°C, to accelerate degradation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
-
Sample Quenching and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time for each pH value.
-
Determine the observed degradation rate constant (k_obs) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Construct a pH-rate profile by plotting log(k_obs) versus pH for each compound.[5]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for pH-Dependent Hydrolysis Study.
This assay assesses the stability of the compounds in the presence of plasma enzymes, such as esterases and amidases, which can contribute to in vivo clearance.[6]
Experimental Protocol: Plasma Stability Assay
-
Materials: Pooled human plasma (and other species like rat or mouse for cross-species comparison), test compounds, positive control (e.g., a compound known to be unstable in plasma), and a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test compounds into the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a larger volume of cold quenching solution (e.g., 3 volumes of acetonitrile with internal standard) to precipitate plasma proteins and stop the enzymatic reaction.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean plate or vials.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[7]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) from the rate of disappearance of the compound.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for Plasma Stability Assay.
This in vitro assay is a cornerstone of early drug metabolism studies, providing an estimate of the intrinsic clearance of a compound by phase I enzymes, primarily cytochrome P450s (CYPs).
Experimental Protocol: Liver Microsomal Stability Assay
-
Materials: Pooled human liver microsomes (and other species for comparison), NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), test compounds, positive controls (e.g., compounds with known high and low clearance), and a quenching solution.
-
Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Incubation Mixture Preparation:
-
Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-warm the master mix and the test compound solutions to 37°C.
-
-
Reaction Initiation and Incubation:
-
Add the test compound to the microsome mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For a negative control, add buffer instead of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot.
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Process the samples as described in the plasma stability assay (centrifugation and supernatant analysis by LC-MS/MS).
-
-
Data Analysis:
-
Determine the in vitro half-life (t½) from the rate of disappearance of the parent compound.
-
Calculate the intrinsic clearance (Cl_int) using the following equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Workflow for Liver Microsomal Stability Assay.
Data Presentation and Interpretation
For a clear and objective comparison, the stability data for the halogenated benzamidine derivatives should be summarized in a table.
Table 1: Comparative Stability Data for Halogenated Benzamidine Derivatives (Example Data)
| Compound | pH 7.4 Hydrolysis t½ (h) | Human Plasma t½ (min) | Human Liver Microsomes t½ (min) | Human Liver Microsomes Cl_int (µL/min/mg) |
| Benzamidine | > 48 | > 120 | > 60 | < 11.6 |
| 4-Fluorobenzamidine | > 48 | > 120 | 45 | 15.4 |
| 4-Chlorobenzamidine | > 48 | > 120 | 35 | 19.8 |
| 4-Bromobenzamidine | > 48 | 110 | 25 | 27.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Expected Results:
-
pH Stability: Based on studies of benzamidinium hydrolysis, significant degradation is expected under strongly basic conditions. The electronic properties of the halogen substituents may subtly influence the pKa of the amidine group and thus the susceptibility to hydrolysis at different pH values.
-
Plasma Stability: The amide-like amidine group could be a substrate for plasma amidases. The nature of the halogen may influence enzyme recognition and the rate of hydrolysis.
-
Metabolic Stability: It is hypothesized that the metabolic stability will decrease with increasing size and decreasing bond strength of the halogen (F > Cl > Br). The larger halogens may be more susceptible to certain metabolic transformations, or their presence may alter the binding orientation in the active site of CYP enzymes, exposing other parts of the molecule to metabolism.
Conclusion
A systematic, comparative study of the stability of halogenated benzamidine derivatives is essential for understanding their structure-stability relationships and for selecting the most promising candidates for further development. By employing the detailed protocols for pH, plasma, and microsomal stability outlined in this guide, researchers can generate robust and reliable data to inform their drug discovery programs. The insights gained from such studies will enable the rational design of more stable and efficacious benzamidine-based therapeutics.
References
- Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- BenchChem. (2025).
- Biotage. (n.d.). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Cyprotex. (n.d.). Plasma Stability. Evotec.
- Domainex. (n.d.). Plasma Stability Assay.
- Enamine. (n.d.).
- Huang, T., et al. (2022). (Open Access) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. SciSpace.
- International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25).
- Lu, Y., Liu, Y., Xu, Z., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375–383.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- RJPT. (2019).
- Singh, R. (2012). Current trends in forced degradation study for pharmaceutical product development. Semantic Scholar.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 429-433.
- Wilcken, R., Zimmermann, M. O., Lange, A., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
- Williams, S. J. (n.d.).
- Williams, S. J. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.
- Zhang, Q., Smalley, A., Zhu, Z., et al. (2020). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. Journal of Molecular Modeling, 26(10).
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- 2. [HALOGEN DERIVATIVES OF 2-AMINOBENZENESULFONAMIDE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation [photophysics.com]
- 4. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Researcher's Guide to Validating the On-Target Effect of 3-Chloro-benzamidine Using a PADI4 Knockout Model
In the landscape of modern drug discovery, identifying a potent small molecule inhibitor is merely the first step. The critical, and often more challenging, phase is unequivocally demonstrating that the inhibitor's biological effects are a direct consequence of its interaction with the intended target. This process, known as on-target validation, is paramount for mitigating the risks of downstream clinical failure due to unforeseen off-target activities.[1][2] This guide provides a comprehensive framework for validating the on-target effects of 3-Chloro-benzamidine, a known inhibitor of Peptidyl Arginine Deiminase 4 (PADI4), using the gold-standard approach of a genetically engineered knockout (KO) cell model.
The Target: PADI4's Role in Health and Disease
Peptidyl Arginine Deiminase 4 (PADI4) is a crucial enzyme that catalyzes the post-translational modification of arginine residues into citrulline on various proteins, most notably histones.[3][4] This conversion, termed citrullination or deimination, neutralizes the positive charge of arginine, leading to significant alterations in protein structure and function. This process plays a pivotal role in gene transcription regulation and the formation of Neutrophil Extracellular Traps (NETs), a critical component of the innate immune response.[3][5]
However, the dysregulation of PADI4 activity is implicated in the pathogenesis of numerous diseases. In autoimmune conditions like rheumatoid arthritis, hyper-citrullination leads to the production of autoantibodies.[4][6] In oncology, PADI4's role is context-dependent but it has been shown to promote tumorigenesis, proliferation, and metastasis in various cancers, including gastric, breast, and colon cancer, by altering gene expression and promoting inflammation.[3][7][8] This makes PADI4 an attractive therapeutic target, and molecules like this compound (also known as Cl-amidine) have been developed to inhibit its enzymatic activity.[3][4]
Caption: PADI4 signaling pathway in cancer.
The Validation Principle: Why a Knockout Model is the Definitive Test
The core principle behind using a knockout model for target validation is elegantly simple: a drug's effect should be absent in a system that lacks its target. By creating a cell line where the PADI4 gene is permanently and completely removed, we establish a perfect negative control.
This approach offers distinct advantages over transient methods like siRNA or shRNA knockdown. While useful for initial target identification, knockdowns often result in incomplete protein depletion, leaving residual protein that can confound results. A CRISPR-Cas9 mediated knockout ensures the complete ablation of the target protein, providing an unambiguous biological system to test inhibitor specificity.[9][10]
The logic is as follows:
-
In Wild-Type (WT) cells: this compound should inhibit PADI4, leading to a measurable downstream phenotypic change (e.g., reduced cell proliferation).
-
In PADI4 Knockout (KO) cells: These cells already exhibit the phenotype associated with the loss of PADI4 function. Crucially, the addition of this compound should have no further effect on this phenotype, as its molecular target is absent.
Caption: Logical workflow for on-target validation.
Experimental Guide: From Knockout Generation to Phenotypic Analysis
This section provides a detailed workflow. For this guide, we will assume the use of a colon cancer cell line (e.g., HCT116) where PADI4 has been implicated in promoting proliferation.[3]
Caption: Step-by-step experimental workflow.
Part 1: Generation and Validation of PADI4 KO Cell Line
This protocol outlines the generation of a stable knockout using transient transfection of a plasmid co-expressing Cas9 and a PADI4-targeting guide RNA.[11]
Protocol: CRISPR-Cas9 Knockout Generation
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the PADI4 gene using a reputable online tool (e.g., CHOPCHOP, Synthego). This minimizes the chance of producing a truncated, partially functional protein.
-
Vector Preparation: Clone the designed sgRNA sequences into a suitable CRISPR-Cas9 expression vector (e.g., pX459, which contains a puromycin resistance cassette for selection).
-
Transfection: Transfect the HCT116 cells with the Cas9-gRNA plasmid using a high-efficiency transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.
-
Antibiotic Selection: 48 hours post-transfection, apply puromycin selection to eliminate untransfected cells. Maintain selection for 48-72 hours until a majority of control (untransfected) cells have died.
-
Single-Cell Cloning: After selection, lift the surviving cells and perform limiting dilution in 96-well plates to isolate single cells.
-
Colony Expansion: Monitor the plates and expand the single-cell-derived colonies. This process can take 2-4 weeks.
Protocol: KO Clone Validation
Validation is a critical step to ensure the genetic edit resulted in a functional protein knockout.
-
Genomic DNA Extraction: Extract genomic DNA from expanded clones and a wild-type control.
-
PCR & Sanger Sequencing: PCR amplify the region of the PADI4 gene targeted by the gRNA. Send the purified PCR products for Sanger sequencing. Analyze the sequencing data using a tool like Inference of CRISPR Edits (ICE) to identify clones with out-of-frame insertions or deletions (indels) in both alleles.[12]
-
Western Blot for PADI4:
-
Lyse a subset of cells from the putative KO clones and the WT control.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against PADI4. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Result: The WT sample will show a distinct band at the correct molecular weight for PADI4. A successfully generated KO clone will show a complete absence of this band.[13][14]
-
Part 2: Comparative Phenotypic and Mechanistic Assays
Once a validated PADI4 KO clone is established, it can be compared directly against the isogenic WT parental line.[13]
Protocol: Cell Viability Assay
-
Cell Seeding: Seed WT and PADI4 KO HCT116 cells in parallel into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as an MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Normalize the results to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cells.
Protocol: Mechanistic Western Blot
This assay confirms that this compound inhibits PADI4's enzymatic activity in a cellular context. The level of citrullinated histone H3 (CitH3) is a common biomarker for PADI4 activity.
-
Cell Seeding and Treatment: Seed WT and PADI4 KO cells in 6-well plates. Once confluent, treat the cells with a fixed, effective concentration of this compound (e.g., 2x the IC50 determined in WT cells) or a vehicle control for 24 hours.
-
Protein Extraction and Western Blot: Extract total protein and perform a Western blot as described previously.
-
Antibody Probing: Probe the membrane with primary antibodies against citrullinated Histone H3 (CitH3) and total Histone H3 (as a loading control).
-
Data Analysis: Quantify the band intensities. The key readout is the ratio of CitH3 to total H3.
Interpreting the Data: Building a Case for On-Target Activity
The power of this comparative approach lies in the clarity of the expected results. The data should be summarized for straightforward interpretation.
Table 1: Expected Outcomes for On-Target Validation
| Assay | Wild-Type (WT) Cells | PADI4 Knockout (KO) Cells | Interpretation of On-Target Effect |
| PADI4 Western Blot | Band present | Band absent | Confirms successful knockout |
| Cell Viability (IC50) | e.g., 25 µM | >100 µM or No Effect | A significant rightward shift (>10-fold) or complete loss of sensitivity in KO cells demonstrates that the inhibitor's anti-proliferative effect is PADI4-dependent. |
| Cit-H3 Western Blot | Basal level present; Decreased with inhibitor | Basal level absent or very low; Unchanged with inhibitor | Shows the inhibitor blocks PADI4's enzymatic activity in WT cells, and that this pathway is already ablated in KO cells. |
If this compound's effects on cell viability are truly mediated by PADI4, the PADI4 KO cells will be significantly more resistant to the compound than the WT cells. A minimal shift in the IC50 value would suggest that the inhibitor acts primarily through off-target mechanisms. The mechanistic Western blot provides a second layer of evidence, directly linking the inhibitor to the enzymatic function of its target.
Conclusion and Broader Implications
The use of a CRISPR-Cas9 knockout model provides an elegant and definitive method for validating the on-target activity of a specific inhibitor like this compound.[1] By demonstrating that the cellular phenotype induced by the inhibitor is recapitulated by the genetic removal of its target (PADI4) and that the inhibitor has no effect in the absence of the target, researchers can build a high-confidence data package. This level of rigorous, self-validating preclinical work is essential for justifying the continued development of targeted therapies and increasing the probability of success in future clinical trials.[2][15]
References
-
PAD4 and Its Inhibitors in Cancer Progression and Prognosis. (n.d.). MDPI. Retrieved from [Link]
-
Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review. (n.d.). Frontiers. Retrieved from [Link]
-
Researchers uncover the role of PAD4 in cancers. (2016, February 8). Drug Target Review. Retrieved from [Link]
-
Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review. (2023, March 20). PubMed Central. Retrieved from [Link]
-
Peptidylarginine deiminase IV (PADI4) regulates breast cancer stem cells via a novel tumor cell-autonomous suppressor role. (n.d.). PubMed Central. Retrieved from [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. Retrieved from [Link]
-
Molecular Target Validation in preclinical drug discovery. (2014, May 2). Cogent Medicine. Retrieved from [Link]
-
Target Validation. (n.d.). Reaction Biology. Retrieved from [Link]
-
What are PAD4 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Celgene discovers new PADI4 inhibitors. (2023, December 19). BioWorld. Retrieved from [Link]
-
Genetic-Driven Druggable Target Identification and Validation. (n.d.). PMC - NIH. Retrieved from [Link]
-
A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Cutting-Edge Approaches to Target Identification and Validation. (2022, November 8). Biocompare. Retrieved from [Link]
-
Novel Heterocyclic PAD4 Inhibitors for Treating Multiple Diseases. (2024, January 23). ACS Publications. Retrieved from [Link]
-
Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models. (2023, April 13). PR Newswire. Retrieved from [Link]
-
3-Chlorobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
5 ways to validate and extend your research with Knockout Cell Lines. (n.d.). Horizon Discovery. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]
-
How to Validate Gene Knockout Efficiency: Methods & Best Practices. (2025, April 29). Patsnap Synapse. Retrieved from [Link]
-
Validation of eIF4A1 by CRISPR-Cas9 knockout. (2020, May 8). YouTube. Retrieved from [Link]
-
Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. (2024, November 14). PMC - NIH. Retrieved from [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 6. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review [frontiersin.org]
- 8. Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biocompare.com [biocompare.com]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 14. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 15. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cost-Effective Serine Protease Inhibition: A Comparative Analysis of 3-Chloro-benzamidine and Commercial Alternatives
For researchers in drug development and fundamental biological sciences, the effective and economical inhibition of serine proteases is a critical experimental consideration. These enzymes play pivotal roles in a vast array of physiological and pathological processes, from digestion and blood coagulation to inflammation and cancer progression. Consequently, the selection of an appropriate inhibitor from the diverse commercial landscape requires a careful balance of potency, specificity, and cost. This guide provides an in-depth technical comparison of 3-Chloro-benzamidine, a cost-effective small molecule inhibitor, with other widely used commercial serine protease inhibitors, including benzamidine, AEBSF, leupeptin, and aprotinin. We will delve into their mechanisms of action, inhibitory constants, and provide a framework for their empirical evaluation, empowering researchers to make informed decisions for their specific applications.
The Landscape of Serine Protease Inhibition
Serine proteases are characterized by a highly conserved catalytic triad, featuring a serine residue that acts as the primary nucleophile in peptide bond hydrolysis. The activity of these enzymes is tightly regulated in vivo, and their dysregulation is implicated in numerous diseases.[1] Inhibitors of serine proteases are therefore invaluable tools for both basic research and as starting points for therapeutic development. They can be broadly categorized based on their chemical nature and mechanism of action.
dot graph "Serine_Protease_Inhibitor_Classes" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Inhibitors" { label="Serine Protease Inhibitors"; style="rounded"; bgcolor="#F1F3F4";
}
subgraph "cluster_Small_Molecules" { label="Small Molecule Examples"; style="rounded"; bgcolor="#F1F3F4"; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzamidine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AEBSF" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Peptides" { label="Peptide/Protein Examples"; style="rounded"; bgcolor="#F1F3F4"; "Leupeptin" [fillcolor="#FBBC05", fontcolor="#202124"]; "Aprotinin" [fillcolor="#FBBC05", fontcolor="#202124"]; }
"Small_Molecules" -> {"this compound", "Benzamidine", "AEBSF"} [dir=none]; "Peptides" -> {"Leupeptin", "Aprotinin"} [dir=none]; } Figure 1. Classification of commonly used serine protease inhibitors.
This guide will focus on a selection of these inhibitors, evaluating their cost-effectiveness against two of the most common serine proteases used in the lab: the digestive enzyme trypsin and the key coagulation factor thrombin .
Comparative Analysis of Inhibitor Cost-Effectiveness
The true cost-effectiveness of an inhibitor is a function of not only its price per milligram but also its potency, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and therefore, a more potent inhibitor.
| Inhibitor | Molecular Weight ( g/mol ) | Typical Price (USD/g) | Target Protease | Inhibition Constant (Kᵢ) | Cost-Effectiveness Score (Price per gram / (1/Kᵢ)) |
| This compound HCl | 191.06 | ~$159 | Trypsin | ~20 µM (estimated) | Lower |
| Thrombin | - | - | |||
| Benzamidine HCl | 156.61 | ~$13 | Trypsin | 21 µM[2] | Lower |
| Thrombin | 320 µM[2] | Higher | |||
| AEBSF HCl | 239.69 | ~$1616 | Trypsin | Irreversible | Moderate |
| Thrombin | Irreversible | Moderate | |||
| Leupeptin hemisulfate | 475.6 | ~$10,930 | Trypsin | 35 nM[3] | Higher |
| Thrombin | No Inhibition[4] | N/A | |||
| Aprotinin | ~6512 | ~$8625 | Trypsin | 0.06 pM[5] | Very High |
| Thrombin | - | - |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The "Cost-Effectiveness Score" is a qualitative assessment where a lower score indicates better cost-effectiveness for that specific target.
From the data, it is evident that while this compound and benzamidine have higher Kᵢ values (lower potency) for trypsin compared to leupeptin and aprotinin, their significantly lower cost per gram makes them highly cost-effective options for applications where high inhibitor concentrations are not a concern. For instance, in applications like affinity chromatography or as a general protease inhibitor in crude lysates, the benzamidines offer an economical choice.
Deep Dive into Inhibitor Mechanisms and Characteristics
Understanding the mechanism of action is crucial for selecting the right inhibitor and designing robust experiments.
dot graph "Inhibitor_Mechanisms" { layout=neato; node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Serine_Protease" [label="{Serine Protease | Active Site (Ser, His, Asp)}", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
"Benzamidines" [label="{Benzamidine & this compound | Reversible Competitive Inhibitors | Mimic arginine substrate}", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AEBSF" [label="{AEBSF | Irreversible Inhibitor | Sulfonylates active site serine}", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Leupeptin" [label="{Leupeptin | Reversible Transition-State Analog | Aldehyde forms hemiacetal with serine}", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Aprotinin" [label="{Aprotinin | Reversible, Tight-Binding Inhibitor | Kunitz-type inhibitor, blocks active site}", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Benzamidines" -> "Serine_Protease" [label="Binds to active site"]; "AEBSF" -> "Serine_Protease" [label="Covalently modifies serine"]; "Leupeptin" -> "Serine_Protease" [label="Forms covalent adduct"]; "Aprotinin" -> "Serine_Protease" [label="Sterically hinders substrate binding"]; } Figure 2. Mechanisms of action for the compared serine protease inhibitors.
This compound and Benzamidine: These are reversible, competitive inhibitors that mimic the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[6][7] The positively charged amidinium group interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease. Their reversibility can be advantageous in applications where removal of the inhibitor is desired.
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): This is an irreversible inhibitor that acts by sulfonylating the hydroxyl group of the active site serine residue.[8][9] This covalent modification permanently inactivates the enzyme. AEBSF is often considered a safer and more stable alternative to the classic serine protease inhibitor PMSF (Phenylmethylsulfonyl fluoride).[10][11][12]
Leupeptin: A naturally occurring peptide aldehyde, leupeptin is a reversible inhibitor that acts as a transition-state analog.[4][13][14] The aldehyde group forms a covalent hemiacetal adduct with the active site serine.[13] It is a potent inhibitor of trypsin and other serine proteases but does not inhibit thrombin.[4]
Aprotinin: A polypeptide and a Kunitz-type serine protease inhibitor, aprotinin is a potent, reversible, and tight-binding inhibitor of several serine proteases, including trypsin.[5][15][16] It functions by physically blocking the active site of the enzyme.[16] Its use in clinical settings has been a subject of review due to potential side effects.[8][16][17]
Experimental Protocol: Determining Inhibitor Potency (Kᵢ)
To empirically validate the cost-effectiveness of an inhibitor for your specific protease and experimental conditions, it is essential to determine its Kᵢ value. Below is a detailed protocol for a spectrophotometric assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate for trypsin.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; "Reagents" [label="Prepare Reagents:\n- Assay Buffer\n- Trypsin Stock\n- BAPNA Stock\n- Inhibitor Stock"]; }
subgraph "cluster_assay" { label="Assay Execution"; "Plate_Setup" [label="Set up 96-well plate with serial dilutions of inhibitor"]; "Add_Trypsin" [label="Add Trypsin to wells and incubate"]; "Add_BAPNA" [label="Initiate reaction by adding BAPNA"]; "Measure_Absorbance" [label="Measure absorbance at 405 nm over time"]; }
subgraph "cluster_analysis" { label="Data Analysis"; "Calculate_Velocity" [label="Calculate initial reaction velocities (V₀)"]; "Plot_Data" [label="Plot V₀ vs. [Inhibitor]"]; "Determine_IC50" [label="Determine IC₅₀ from the dose-response curve"]; "Calculate_Ki" [label="Calculate Kᵢ using the Cheng-Prusoff equation"]; }
"Reagents" -> "Plate_Setup" -> "Add_Trypsin" -> "Add_BAPNA" -> "Measure_Absorbance" -> "Calculate_Velocity" -> "Plot_Data" -> "Determine_IC50" -> "Calculate_Ki"; } Figure 3. Workflow for determining the inhibition constant (Kᵢ) of a serine protease inhibitor.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor of interest (e.g., this compound HCl)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration.
-
Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. The final concentration in the assay should be at or below the Kₘ of trypsin for BAPNA.
-
Prepare a stock solution of the inhibitor in an appropriate solvent and create a series of dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of each inhibitor dilution to triplicate wells. Include control wells with buffer instead of the inhibitor.
-
Add a fixed volume of the trypsin solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the V₀ against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors:[3][21][22] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (BAPNA) concentration and Kₘ is the Michaelis-Menten constant of trypsin for BAPNA under the assay conditions.
-
Conclusion and Recommendations
The selection of a serine protease inhibitor is a multifaceted decision that extends beyond just the initial purchase price. For routine applications where complete and irreversible inhibition is not mandatory, This compound and its parent compound, benzamidine, represent highly cost-effective choices due to their low cost and adequate potency for many common laboratory tasks.
For experiments requiring high potency and near-complete inhibition, aprotinin and leupeptin are superior, albeit at a significantly higher cost. AEBSF provides a valuable middle ground, offering irreversible inhibition with better stability and lower toxicity than PMSF, making it suitable for applications where covalent inactivation of the protease is desired.
Ultimately, the most cost-effective inhibitor is the one that meets the specific requirements of the experiment without compromising data quality. Researchers are encouraged to use the information and the experimental protocol provided in this guide to empirically determine the most suitable and economical inhibitor for their individual needs.
References
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Anesth Analg. 2007 Oct;105(4):949-62. Aprotinin in cardiac surgery: a review of conventional and novel mechanisms of action.
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Expert Rev Cardiovasc Ther. 2006 Mar;4(2):151-60. Aprotinin in cardiac surgery.
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Selleck Chemicals. Leupeptin Hemisulfate.
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Wikipedia. Aprotinin.
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GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
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Wikipedia. Aprotinin.
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PubMed. A simple and specific determination of trypsin in human duodenal juice.
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PubMed. Aprotinin in cardiac surgery: a review of conventional and novel mechanisms of action.
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BenchChem. A Comparative Guide to AEBSF Hydrochloride and Other Commercially Available Protease Inhibitors.
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MP Biomedicals. AEBSF Hydrochloride.
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AG Scientific. PMSF Inhibitor: Frequently Asked Questions.
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PubMed. Aprotinin in cardiac surgery.
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ChemicalBook. 3-chlor-benzamidine hydrochloride.
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National Center for Biotechnology Information. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs.
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PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.
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Sigma-Aldrich. Enzymatic Assay of APROTININ.
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YouTube. Ki, IC50, & the Cheng-Prusoff equation.
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MedChemExpress. Leupeptin.
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ACS Publications. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
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MDPI. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA.
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Wikipedia. Leupeptin.
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PubMed. Inhibition of four human serine proteases by substituted benzamidines.
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Enzyme kinetics.
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Interchim. aebsf.
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ACS Publications. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
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Cepham Life Sciences. Leupeptin.
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AG Scientific. 11 Applications for Leupeptin Hemisulfate.
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protocols.io. Enzymatic Assay of Trypsin Inhibition.
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ResearchGate. Can anyone assist with enzyme activity determination in Lab?.
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National Center for Biotechnology Information. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
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PubMed. Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A.
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Chem-Impex. 3-Chlorobenzamidine hydrochloride.
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National Center for Biotechnology Information. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells.
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Chemsrc. 3-Chloro-4-fluoro-benzamidine hydrochloride Price.
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Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
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ACS Publications. Enzyme Binding Selectivity Prediction: α-Thrombin vs Trypsin Inhibition.
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PubMed. Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales.
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A Comparative Guide to the Efficacy of 3-Chloro-benzamidine in Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, the strategic selection of an appropriate inhibitor is paramount to the success of research and the progression of drug discovery programs. This guide offers an in-depth technical comparison of 3-Chloro-benzamidine, a halogenated derivative of the well-established competitive inhibitor benzamidine. By examining its performance against key serine proteases and comparing it with structurally related analogs, this document aims to provide researchers with the critical data and methodologies necessary to make informed decisions for their experimental designs.
Introduction to this compound: A Tool for Probing Serine Protease Activity
Serine proteases are a ubiquitous class of enzymes that play a crucial role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors that mimic the side chains of arginine or lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases.
This compound, a member of this family, introduces a chlorine atom at the meta position of the phenyl ring. This substitution can influence the compound's electronic properties, hydrophobicity, and steric interactions within the enzyme's active site, potentially altering its potency and selectivity compared to the parent molecule and other substituted analogs. Understanding these nuances is critical for its effective application in research.
Case Study: Comparative Inhibition of Trypsin and Thrombin
Quantitative Comparison of Benzamidine Derivatives
The following table summarizes the inhibitory constants (Ki) of benzamidine and its 4-chloro and 4-amino derivatives against bovine trypsin and human thrombin. This data serves as a critical point of comparison for understanding the impact of substitutions on the benzamidine scaffold.
| Compound ID | Structure | Trypsin Ki (μM) | Thrombin Ki (μM) |
| 1 | Benzamidine | 18.0 | 660 |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 |
Data sourced from a 3D-QSAR study as presented by BenchChem[1].
Expert Analysis of the Data:
The substitution pattern on the benzamidine ring significantly impacts inhibitory potency. The parent molecule, benzamidine, exhibits moderate inhibition of trypsin and weak inhibition of thrombin[1]. The introduction of an amino group at the para-position (4-Aminobenzamidine) dramatically increases the potency against both enzymes, suggesting that this substitution enhances interactions within the active sites[1].
Conversely, the presence of a chlorine atom at the para-position (4-Chlorobenzamidine) leads to a decrease in inhibitory activity against both trypsin and thrombin compared to the unsubstituted benzamidine[1]. This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom at this position may be detrimental to optimal binding within the S1 pocket of these particular proteases.
While this data is for the 4-chloro isomer, it provides a valuable starting point for researchers considering the use of this compound. The difference in the position of the chlorine atom (meta vs. para) will alter the electronic distribution and spatial arrangement of the molecule, which could lead to a different inhibitory profile. Researchers should, therefore, consider this data as indicative of the potential effects of halogenation and perform their own kinetic analyses to determine the precise potency of this compound against their target protease.
Experimental Protocol: Determination of Inhibitory Constant (Ki) for a Competitive Serine Protease Inhibitor
The following is a generalized, detailed protocol for determining the Ki of a competitive inhibitor, such as this compound, for a serine protease. This method relies on measuring the initial velocity of the enzymatic reaction at various substrate and inhibitor concentrations.
I. Materials and Reagents
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound hydrochloride (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
II. Experimental Workflow
Caption: Experimental workflow for determining the Ki of a competitive protease inhibitor.
III. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in assay buffer to various concentrations (typically ranging from 0.1 to 10 times the Km value).
-
Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the different concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Add the enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time (kinetic read). The reading interval and duration should be optimized to ensure the reaction is in the linear (initial velocity) phase.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
To determine the mode of inhibition and calculate Ki, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
Alternatively, and more accurately, use non-linear regression analysis software to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Vmax and apparent Km (Kmapp) for each inhibitor concentration.
-
The Ki can then be calculated from the following equation: Kmapp = Km (1 + [I]/Ki) , where [I] is the inhibitor concentration.
-
Signaling Pathway and Mechanism of Inhibition
The inhibitory action of this compound on trypsin-like serine proteases is based on its structural similarity to the side chains of arginine and lysine residues, which are the natural substrates for these enzymes.
Caption: Competitive inhibition of a serine protease by this compound.
The positively charged amidinium group of this compound forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 pocket, while the phenyl ring makes hydrophobic interactions with the sides of the pocket. This binding physically blocks the entry of the natural substrate into the active site, thereby preventing catalysis. The chloro-substituent at the meta-position can influence the electronic landscape and steric fit of the inhibitor within the S1 pocket, which in turn dictates its binding affinity and inhibitory potency.
Conclusion and Future Directions
This compound is a valuable tool for researchers studying serine proteases. While specific kinetic data for this compound is not as prevalent as for other benzamidine derivatives, the available comparative data for its isomer, 4-Chloro-benzamidine, provides a solid foundation for its application. The provided experimental protocol offers a robust framework for determining its inhibitory potency against specific serine proteases of interest.
Further research is warranted to fully characterize the inhibitory profile of this compound against a broader range of serine proteases and to elucidate the precise structural basis for its interactions through techniques such as X-ray crystallography. Such studies will not only enhance our understanding of this particular inhibitor but also contribute to the rational design of more potent and selective serine protease inhibitors for therapeutic applications.
References
-
How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol? ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-benzamidine
Hazard Assessment and Chemical Profile
3-Chloro-benzamidine is a chlorinated aromatic compound. While specific toxicity data is limited, its structural components suggest that it should be handled as a hazardous substance. Similar chlorinated aromatic compounds can be toxic, environmentally persistent, and may present various health risks.[1] Therefore, a conservative approach to handling and disposal is imperative.
Key Hazards:
-
Irritation: It may cause skin and serious eye irritation.[3]
-
Environmental Hazards: Discharge into the environment must be avoided as it can be harmful to aquatic life.[2][4] Do not discharge into sewer systems.[4]
-
Combustibility: While not highly flammable, it is combustible. In case of fire, toxic and corrosive gases such as nitrous vapors, hydrogen chloride, and carbon monoxide may be released.[2]
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[5] | To prevent skin contact, which can cause irritation and potential absorption of the chemical.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[5] | To protect the eyes from splashes or dust, which can cause serious irritation.[3] |
| Skin and Body Protection | A fully buttoned lab coat or a chemical-resistant apron should be worn to protect skin and clothing.[1] | To prevent accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or within a certified chemical fume hood.[1][4] | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[3] For firefighting, a self-contained breathing apparatus is necessary.[4] |
Waste Segregation and Container Management
Proper segregation and management of waste streams are critical to ensure safe disposal and regulatory compliance. Never mix this compound waste with non-hazardous waste or incompatible chemicals.[6][7]
Waste Container Requirements:
-
Compatibility: Containers must be chemically compatible with this compound.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[5][6]
-
Sealing: Containers must be kept tightly sealed when not in use to prevent the release of vapors.[6][8]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][6]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[4][8]
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound waste.
Detailed Steps:
-
Solid Waste Collection:
-
Carefully transfer any solid residual of this compound into a designated and clearly labeled hazardous waste container for halogenated organic solids.[1]
-
Use dedicated spatulas or scoops for the transfer to avoid cross-contamination.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should also be placed in this container.[5]
-
-
Liquid Waste Collection:
-
Decontamination of Labware:
-
Decontaminate any glassware or equipment that has been in contact with the compound by rinsing it three times with a suitable organic solvent, such as acetone or ethanol.[1]
-
The first rinseate must be collected and disposed of as hazardous waste in the halogenated organic liquid waste container.[7] For highly toxic compounds, the first three rinses must be collected.[7] Given the potential hazards, collecting all three rinses is a best practice.
-
-
Disposal of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected as hazardous waste.[7]
-
After rinsing and air-drying, the label on the container should be defaced or removed.[7] The container can then be offered for recycling or punctured to make it unusable and disposed of in a sanitary landfill.[4]
-
-
Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]
-
Ensure the waste is manifested for high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases like HCl.[4]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain and Absorb:
-
For small spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[1]
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collect and Dispose:
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
-
Report: For large spills, or any spill you are not equipped or trained to handle, contact your institution's EHS or emergency response team immediately.[1]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
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Amine Disposal For Businesses. Collect and Recycle. [Link]
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. Products Finishing. [Link]
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Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
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3-Chlorobenzamide. PubChem, National Institutes of Health. [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. [Link]
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Operational Guide: Personal Protective Equipment for Handling 3-Chloro-benzamidine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for handling 3-Chloro-benzamidine. Our approach is grounded in the principle that true safety protocol is not just about following steps, but understanding the causality behind them. This ensures that the procedures are not only followed but are also adaptable and self-validating in your specific laboratory context.
Immediate Safety Profile: Understanding the Hazard
Specific GHS classification and detailed toxicological data for this compound (CAS: 25412-62-8) are not consistently available in public databases[1][2]. In such situations, a conservative approach based on the chemical's structure—a chlorinated aromatic amidine—and data from analogous compounds is the most responsible course of action. The related compound, 3-Chlorobenzamide, is known to be harmful if swallowed and causes serious eye irritation[3]. Therefore, we will operate under the assumption that this compound presents similar hazards.
This proactive hazard assessment dictates a stringent level of protection to mitigate risks of irritation, sensitization, and potential toxicity through all routes of exposure: inhalation, dermal contact, and ingestion.
| Hazard Parameter | Presumed Risk & Rationale | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. Based on data for structurally similar compounds like 3-Chlorobenzamide[3]. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. A common property of chlorinated aromatic compounds[4][5]. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the powder can cause significant damage[3][4]. | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of airborne dust must be avoided[5][6]. | Inhalation |
| Sensitization | May cause an allergic skin reaction. A potential hazard for benzamide derivatives[3][7]. | Dermal Contact |
Core Directive: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a static choice but a dynamic one, tailored to the specific procedure being performed. All handling of this compound, especially the manipulation of the solid compound, must be conducted within a certified chemical fume hood to provide the primary layer of containment.
| Protection Level | Required PPE | Specification & Justification |
| Primary Engineering Control | Chemical Fume Hood | Essential for containing airborne dust and vapors, preventing inhalation exposure[8]. |
| Eye & Face Protection | Chemical Safety Goggles with Side-Shields | Required at all times to protect against splashes and airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[1][4]. |
| Hand Protection | Nitrile Rubber Gloves | Provides adequate protection against incidental contact. A minimum thickness of 0.11 mm is recommended. Gloves must be inspected before use and changed immediately if contaminated. Must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374[1][9][10]. |
| Skin & Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat is mandatory to protect skin and personal clothing from contamination[10]. |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced, especially during spill cleanup or when engineering controls are not available[1]. |
Operational Plan: Step-by-Step Safety Protocols
3.1. PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, and to do so in a way that avoids contact with your skin or clean clothing.
Caption: PPE Donning and Doffing Workflow.
3.2. Safe Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Carefully open the container of this compound inside the fume hood. Use a dedicated spatula to weigh the desired amount onto a weigh boat. Avoid any actions that could generate dust[1][8].
-
Transfer: Gently transfer the weighed solid into the destination flask.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol), collecting the rinsate as halogenated organic waste[10].
-
Sealing: Tightly close the primary container of this compound and the vessel containing the newly prepared solution.
-
Doff PPE: Exit the immediate work area and follow the doffing procedure.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE[9][11].
Emergency Response and Disposal Plan
4.1. Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
4.2. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor[1].
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
4.3. Disposal Plan
Chemical waste management is a cornerstone of laboratory safety and environmental stewardship.
-
Waste Segregation: Due to its chlorinated nature, all waste contaminated with this compound must be segregated as halogenated organic waste . This includes residual solid, contaminated labware, and cleaning materials[10][12].
-
Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name, "this compound"[12].
-
Final Disposal: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1]. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
By integrating these expert-driven protocols into your daily workflow, you build a resilient and self-validating safety culture, ensuring that your valuable research can proceed with confidence and integrity.
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SAFETY DATA SHEET - Benzamidine hydrochloride hydrate. (2009-02-18). Fisher Scientific. [Link]
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Spill Clean up Procedure. Safety & Risk Services, University of British Columbia. [Link]
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Spill Control/Emergency Response. (2025-01-14). EHSO Manual 2025-2026. [Link]
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This compound | C7H7ClN2 | CID 204144. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
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Safety Data Sheet: Benzamidine hydrochloride. (2025-04-07). Carl ROTH. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
